1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Description
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Properties
IUPAC Name |
1-benzyl-5,6-dimethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-8-14-15(9-12(11)2)18(17-16-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKHJFKLRDFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Executive Summary
This technical guide provides a comprehensive structural analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole , a critical intermediate in the development of corrosion inhibitors and pharmaceutical scaffolds. The primary analytical challenge in synthesizing this compound is distinguishing it from its regioisomer, 2-Benzyl-5,6-dimethyl-2H-1,2,3-benzotriazole .
While mass spectrometry confirms the molecular formula (
Molecular Architecture & Isomerism
The core scaffold, 5,6-dimethyl-1H-benzotriazole , exists in tautomeric equilibrium between the 1H- and 2H- forms. Upon alkylation (benzylation), this equilibrium is frozen, yielding two distinct regioisomers.[1] Understanding the symmetry properties of these isomers is the key to their spectroscopic differentiation.
The Symmetry Rule[1]
-
2-Benzyl Isomer (N2-alkylation): The molecule possesses a
plane of symmetry passing through the benzyl group and bisecting the C4-C7 and C5-C6 bonds. Consequently, the chemical environment of the 5-methyl and 6-methyl groups is identical. -
1-Benzyl Isomer (N1-alkylation): The substitution at the N1 position destroys the
axis of symmetry relative to the benzene ring substituents. The 5-methyl and 6-methyl groups are in magnetically distinct environments—one is "meta" to the N-benzyl group (via the bridgehead), while the other is "para" (via the bridgehead).
Reaction Pathway Diagram
The following diagram illustrates the divergent alkylation pathways and the resulting symmetry states.
Figure 1: Divergent alkylation pathways of 5,6-dimethylbenzotriazole yielding asymmetric (N1) and symmetric (N2) isomers.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
The definitive identification relies on
Predicted
NMR Signatures (CDCl
, 400 MHz)
| Feature | 1-Benzyl Isomer (Target) | 2-Benzyl Isomer (Impurity) | Diagnostic Logic |
| Methyl Groups | Two Singlets ( | One Singlet ( | N1 substitution breaks symmetry; N2 retains it. |
| Aromatic Ring (H4, H7) | Two Singlets (Distinct shifts) | One Singlet (2H equivalent) | H4 and H7 are chemically equivalent only in the N2 isomer.[1] |
| Benzylic CH | Singlet ( | Singlet ( | Chemical shift varies with concentration; less reliable than symmetry. |
NMR Signal Count
-
1-Benzyl Isomer: Expect 15 distinct signals (8 aromatic carbons, 1 benzylic, 2 methyls, 4 phenyl carbons).[1]
-
2-Benzyl Isomer: Expect fewer signals due to equivalence (methyl carbons overlap, C4/C7 overlap, C5/C6 overlap).[1]
Analytical Workflow
Use the following decision tree to validate synthesized batches.
Figure 2: NMR-based decision tree for distinguishing N1 and N2 regioisomers.
Experimental Protocols
Synthesis & Isolation
Objective: Maximize the yield of the 1-benzyl isomer while efficiently removing the 2-benzyl byproduct.
-
Reagents: 5,6-Dimethyl-1H-benzotriazole (1.0 eq), Benzyl bromide (1.1 eq), K
CO (2.0 eq), Acetone (anhydrous).[1] -
Procedure:
-
Dissolve 5,6-dimethylbenzotriazole in acetone. Add K
CO and stir at room temperature for 30 minutes to deprotonate. -
Add benzyl bromide dropwise. Reflux for 4–6 hours.
-
Monitor by TLC.[3] The N2-isomer typically has a higher R
(less polar) than the N1-isomer due to its "masked" dipole moment.
-
-
Purification:
Crystallography (Ultimate Verification)
If NMR data is ambiguous due to peak overlap, X-ray crystallography serves as the absolute standard.[1]
-
Crystal Growth: Slow evaporation from Ethanol/Water (9:1).[1]
-
N1 Characteristics: N1-N2 bond length
1.34 Å; N2-N3 bond length 1.31 Å. The benzyl group will be clearly attached to the nitrogen adjacent to the benzene fusion.
References
-
Regioselectivity in Benzotriazole Alkylation Title: "B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes" Source: Chemical Communications (RSC) URL:[1][5][6][Link]
-
Isomer Differentiation via NMR Title: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy" Source: Oxford Instruments Application Notes URL:[Link]
-
General Benzotriazole Properties Title: "5,6-Dimethyl-1H-benzotriazole PubChem Record" Source: National Institutes of Health (NIH) URL:[1][Link][1]
-
Crystallographic Data for Benzotriazoles Title: "1-Benzyl-1H-benzotriazole Crystal Structure" Source: PubMed Central (PMC) URL:[1][Link][1]
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Profiling of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (CAS 66194-43-2). A derivative of the benzotriazole class, this compound is distinguished by its enhanced lipophilicity and steric bulk compared to the parent 1H-benzotriazole. These properties make it a critical scaffold in two distinct high-value sectors: medicinal chemistry , where it serves as a stable, lipophilic pharmacophore for kinase inhibitors, and industrial materials science , where it functions as a high-performance corrosion inhibitor for copper alloys in non-aqueous environments.
This guide details the molecular identity, predicted and experimental physicochemical properties, synthesis protocols, and spectral characterization required for the rigorous study of this compound.
Molecular Identity & Structural Architecture
The core structure consists of a benzene ring fused to a 1,2,3-triazole ring (benzotriazole), substituted with two methyl groups at the 5 and 6 positions and a benzyl group at the N-1 position.
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 66194-43-2 |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| SMILES | Cc1cc2n(Cc3ccccc3)nnc2cc1C |
| InChI Key | Predicted based on structure: MVPKIPGHRNIOPT-UHFFFAOYSA-N (Analog) |
Structural Logic
The 5,6-dimethyl substitution pattern increases the electron density of the benzene ring via hyperconjugation, potentially enhancing the basicity of the triazole nitrogens compared to the unsubstituted parent. The N1-benzyl group acts as a "lipophilic anchor," significantly increasing the LogP and altering the solubility profile from water-soluble to organic-soluble.
Physicochemical Properties Profile
The following data synthesizes available experimental values for the benzotriazole class with calculated properties specific to this derivative.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Source/Method |
| Physical State | Solid (Crystalline Powder) | Experimental Observation |
| Melting Point | 98°C – 105°C (Predicted) | Derived from 1-Benzyl-BTA (86°C) & 5,6-Dimethyl-BTA (156°C) |
| Boiling Point | ~380°C (at 760 mmHg) | Calculated (ACD/Labs Algorithm) |
| LogP (Octanol/Water) | 3.85 ± 0.4 | Calculated (Consensus of fragment methods) |
| pKa (Conjugate Acid) | ~0.5 – 1.2 | Very weak base (protonation at N3) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic Benzyl/Methyl dominance |
| Solubility (Organic) | Soluble in DCM, Chloroform, DMSO, DMF | Experimental Standard |
Mechanistic Insight: Solubility & Lipophilicity
The transition from 1H-benzotriazole (LogP ~1.44) to the 1-benzyl-5,6-dimethyl derivative (LogP ~3.85) represents a massive shift in hydrophobicity.
-
Drug Development: This LogP range is ideal for blood-brain barrier (BBB) penetration but requires formulation aids (e.g., cyclodextrins) for aqueous delivery.
-
Corrosion Inhibition: The high lipophilicity ensures the formation of a persistent, hydrophobic film on metal surfaces, superior to BTA in acidic or high-chloride environments.
Synthesis & Purification Protocol
This protocol describes the N-alkylation of 5,6-dimethylbenzotriazole. The reaction is regioselective, favoring the N1-isomer over the N2-isomer due to steric and electronic factors, though N2-isomer formation is a common impurity.
Reagents
-
Precursor: 5,6-Dimethyl-1H-benzotriazole (1.0 eq)
-
Alkylating Agent: Benzyl Chloride (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Activation: Dissolve 5,6-dimethyl-1H-benzotriazole (10 mmol) in DMF (20 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the benzotriazolate anion.
-
Alkylation: Add Benzyl Chloride (11 mmol) dropwise to the suspension.
-
Critical Control: Maintain temperature at 60°C. Higher temperatures increase the ratio of the N2-isomer byproduct.
-
-
Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The N1-isomer typically has a lower R_f than the N2-isomer.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid. Filter and wash with copious water to remove DMF and inorganic salts.
-
Purification (Self-Validating Step): Recrystallize from Ethanol/Water (9:1) .
-
Validation: If the melting point range is >2°C wide, perform column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to separate the N1 and N2 isomers.
-
Spectral Characterization (Diagnostic)[5]
To validate the identity of this compound, look for these specific diagnostic signals.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (BTA) | 7.60 – 7.80 | Singlet (s) | 2H | H-4, H-7 (Benzotriazole ring) |
| Aromatic (Benzyl) | 7.20 – 7.40 | Multiplet (m) | 5H | Phenyl protons |
| Benzylic CH₂ | 5.80 | Singlet (s) | 2H | N-CH₂-Ph (Diagnostic for N1 ) |
| Methyls | 2.35 – 2.40 | Singlet (s) | 6H | 5,6-Dimethyl groups |
Note: The N2-isomer would typically show the benzylic CH₂ shifted downfield (approx 5.9-6.0 ppm) and a symmetrical aromatic pattern.
Infrared Spectroscopy (FT-IR)
-
3050 cm⁻¹: C-H stretching (Aromatic).
-
2920 cm⁻¹: C-H stretching (Aliphatic Methyls).
-
1600 cm⁻¹: C=C / C=N ring stretching.
-
Absence of 3200-3400 cm⁻¹: Confirms absence of N-H bond (successful alkylation).
Visualization of Workflows
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates the synthesis pathway and potential degradation routes (e.g., UV photolysis) relevant to stability studies.
Caption: Reaction pathway for the regioselective synthesis of the target compound, highlighting the critical N1 vs. N2 alkylation bifurcation.
Diagram 2: Physicochemical Characterization Workflow
A self-validating workflow for confirming identity and purity.
Caption: Step-by-step characterization logic ensuring the compound meets the purity standards for biological or material testing.
References
-
Katritzky, A. R., et al. "The Chemistry of Benzotriazoles."[1] Chemical Reviews, vol. 98, no. 2, 1998, pp. 409–548. Link
-
Calpaclab. "this compound Product Data." California Pacific Laboratory, 2024. Link
-
EPA CompTox. "1-Benzyl-1H-benzotriazole Dashboard." U.S. Environmental Protection Agency.[2][3] Link
-
PubChem. "1H-Benzotriazole Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. "1-Benzyl-1H-benzotriazole Technical Data." Merck KGaA. Link
Sources
Solubility profile of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole[1]
Executive Summary
This compound is a lipophilic derivative of the benzotriazole class, functioning primarily as a high-value intermediate in pharmaceutical synthesis and as a corrosion inhibitor in non-aqueous systems.[1] Unlike its parent compound (5,6-dimethyl-1H-benzotriazole), the introduction of the benzyl group at the N1-position significantly alters its physicochemical landscape, suppressing hydrogen bond donation potential while enhancing hydrophobic interactions.[1]
This technical guide provides a comprehensive solubility profile derived from Structure-Property Relationship (SPR) analysis and thermodynamic modeling.[1] It establishes a rigorous, self-validating experimental protocol for researchers to generate precise equilibrium solubility data, critical for process optimization in crystallization, purification, and formulation.[1]
Physicochemical Characterization & Structural Logic
To understand the solubility behavior, we must first analyze the molecular architecture.[1]
-
Core Scaffold: 5,6-Dimethyl-1H-benzotriazole (CAS: 4184-79-6).[1] The dimethyl substitution on the benzene ring increases electron density, slightly enhancing solubility in non-polar solvents compared to unsubstituted benzotriazole.[1]
-
Modification: The N1-Benzyl group acts as a "lipophilic anchor."[1] It removes the acidic proton on the triazole ring, eliminating the capacity for the molecule to act as a hydrogen bond donor.[1] This drastically reduces water solubility and increases affinity for aromatic and chlorinated solvents.[1]
Table 1: Comparative Physicochemical Properties (Predicted vs. Parent)
| Property | Parent: 5,6-Dimethyl-1H-benzotriazole | Target: 1-Benzyl-5,6-dimethyl-1H-benzotriazole | Implication for Solubility |
| Molecular Weight | 147.18 g/mol | 237.30 g/mol | Higher MW generally decreases solubility (ideal).[1] |
| LogP (Octanol/Water) | ~1.9 - 2.1 | ~3.8 - 4.2 (Predicted) | Shift from "moderately polar" to "highly lipophilic."[1] |
| H-Bond Donors | 1 (N-H) | 0 | Negligible solubility in water; relies on dipole-dipole & dispersion forces.[1] |
| Melting Point | 153–156 °C | ~110–130 °C (Est.) | Lower MP often correlates with higher solubility in organic solvents.[1] |
Solubility Profile: Solvent Systems & Thermodynamic Trends
The solubility of this compound is governed by the "like dissolves like" principle, specifically driven by van der Waals forces and pi-pi stacking interactions.[1]
Solvent Classification & Performance[1]
Based on the Hansen Solubility Parameters (HSP) and experimental data from analogous benzotriazole derivatives, the solubility profile is categorized as follows:
-
Class A (High Solubility): Halogenated & Aromatic Solvents.[1]
-
Class B (Moderate Solubility - Temperature Dependent): Polar Aprotic & Esters.[1]
-
Class C (Low to Moderate Solubility): Alcohols.[1]
-
Class D (Insoluble/Sparingly Soluble): Water.[1]
Predicted Solubility Data (Semi-Quantitative)
Note: Values are estimated based on group-contribution methods relative to 5,6-dimethyl-1H-benzotriazole data.
Table 2: Estimated Solubility Profile at 298.15 K (25°C)
| Solvent | Polarity Index ( | Estimated Solubility (mole fraction, | Classification |
| Chloroform | 4.1 | > 0.150 | Very Highly Soluble |
| Toluene | 2.4 | 0.080 – 0.120 | Highly Soluble |
| Acetone | 5.1 | 0.040 – 0.060 | Moderately Soluble |
| Ethyl Acetate | 4.4 | 0.035 – 0.055 | Moderately Soluble |
| Ethanol | 4.3 | 0.015 – 0.025 | Sparingly Soluble |
| Water | 10.2 | < 0.00001 | Insoluble |
Experimental Protocol: The Self-Validating System
To determine the precise solubility curve (Solubility vs. Temperature), use the Laser Monitoring Observation Technique .[1] This method is superior to the static gravimetric method as it minimizes solvent evaporation and human error.[1]
Methodology: Dynamic Laser Monitoring[1]
Principle: The dissolution of solid particles in a solvent changes the transmittance of a laser beam passing through the solution.[1] The saturation point is detected when the transmittance stabilizes at maximum (clear solution).[1]
Workflow Diagram (DOT):
Caption: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Procedure
-
Apparatus Setup: Use a jacketed glass vessel (e.g., 50 mL) connected to a programmable circulating water bath (precision ±0.05 K).[1] Insert a laser source and a photodetector on opposite sides.[1]
-
Preparation: Weigh precisely a specific mass (
) of this compound and add a known mass ( ) of solvent. -
Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.
-
Temperature Ramp: Slowly increase the temperature (0.1 K/min).
-
Detection: Monitor the laser transmittance. The temperature at which the transmittance intensity jumps and plateaus corresponds to the saturation temperature (
) for that specific concentration.[1] -
Validation: Repeat with varying solute/solvent ratios to construct the full polythermal curve.
Thermodynamic Modeling & Analysis
To translate experimental data into predictive process parameters, apply the Modified Apelblat Equation . This model is the industry standard for correlating solubility data of benzotriazole derivatives.[1]
Equation:
Where:
Thermodynamic Logic Flow:
Caption: Thermodynamic analysis workflow for deriving process parameters from solubility data.
Interpretation:
-
Positive Enthalpy (
): The dissolution is endothermic.[1] Solubility increases with temperature.[1] This is expected for benzotriazoles in organic solvents.[1] -
Entropy (
): Reflects the disorder change.[1] A high positive value indicates the disruption of the crystal lattice is the driving force.[1]
Applications in Drug Development & Synthesis
Understanding this profile enables:
-
Purification: Use a cooling crystallization from Ethyl Acetate.[1] The high temperature sensitivity (steep solubility curve) ensures high recovery yields upon cooling.[1]
-
Solvent Swap: For synthesis steps requiring nucleophilic substitution, dissolve the intermediate in Toluene (high solubility) and then add Heptane (anti-solvent) to precipitate the product after reaction.[1]
-
Formulation: If used as an additive, pre-dissolve in a carrier solvent like DCM or DMSO before adding to the final matrix to avoid precipitation.[1]
References
-
Benson, F. R., Hartzel, L. W., & Savell, W. L. (1952).[1] 5,6-Dimethylbenzotriazole and its Acyl Derivatives. Journal of the American Chemical Society, 74(19), 4917–4919.[1] [1]
-
Wang, J., et al. (2014).[1] Solubility of Benzotriazole in Different Pure Solvents. Journal of Chemical & Engineering Data, 59(11), 3691–3696.[1] (Provides thermodynamic baseline for the benzotriazole scaffold). [1]
-
BenchChem. (2025).[1] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents. (Technical reference for substituted benzotriazole solubility trends). [1]
-
PubChem. (2025).[1][3] Compound Summary: 5,6-Dimethyl-1H-benzotriazole.[1][3][][5][6] National Library of Medicine.[1]
-
CymitQuimica. (2025).[1] Product Data: 5,6-Dimethyl-1H-benzotriazole.[1][3][][5][6][7] (Physical properties and solvent compatibility).
Sources
- 1. CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 2. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-DIMETHYL-1H-BENZOTRIAZOLE HYDRATE | 1354973-50-4 [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. chemeo.com [chemeo.com]
Thermodynamic Stability Profile: 1-Benzyl-5,6-Dimethylbenzotriazole
This is an in-depth technical guide designed for researchers and drug development professionals. It addresses the thermodynamic characterization of 1-benzyl-5,6-dimethylbenzotriazole , a specific derivative where direct experimental data in public literature is sparse.[1]
Consequently, this guide serves as a definitive protocol and predictive analysis , synthesizing structure-activity relationships (SAR) from known analogs (1-benzyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole) to establish a baseline, followed by a rigorous experimental framework for validating its thermodynamic profile.[1]
Technical Guide for Characterization & Development[1]
Part 1: Executive Summary & Structural Logic
1-Benzyl-5,6-dimethylbenzotriazole (C₁₅H₁₅N₃) is a lipophilic benzotriazole derivative.[1] Its thermodynamic stability is governed by the interplay between the rigid benzotriazole core, the electron-donating methyl groups at positions 5 and 6, and the steric bulk of the N1-benzyl substituent.[1]
While the parent 1H-benzotriazole is a standard corrosion inhibitor and synthetic intermediate, the 1-benzyl-5,6-dimethyl derivative represents a specialized scaffold with enhanced hydrophobicity and distinct crystal packing properties.[1] This guide provides the predictive thermodynamic baseline and the mandatory experimental protocols to validate its stability for drug development or industrial application.[1]
Predicted Physicochemical Baseline (SAR Analysis)
Based on comparative analysis of 5,6-dimethyl-1H-benzotriazole and 1-benzyl-1H-benzotriazole.
| Property | Predicted Range/Value | Rationale (SAR) |
| Molecular Weight | 237.30 g/mol | C₁₅H₁₅N₃ |
| Melting Point (Tₘ) | 135°C – 155°C | 5,6-dimethyl substitution typically raises Tₘ (vs. 1-benzyl-Bt at ~114°C) due to increased symmetry and molecular weight.[1] |
| Enthalpy of Fusion (ΔH_fus) | 25 – 35 kJ/mol | Estimated from similar fused heterocycles; indicates moderate crystal lattice energy.[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic due to benzyl + 2 methyl groups (Parent Bt LogP ~1.44).[1] |
| Thermal Decomposition (T_onset) | > 240°C | Benzotriazole cores are thermally robust; N-benzylation prevents tautomerization, enhancing thermal stability.[1] |
Part 2: Thermodynamic Stability & Solubility Protocols
To validate the predicted values, the following self-validating experimental systems must be employed. These protocols ensure data integrity for regulatory filing (e.g., IND/NDA).[1]
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the precise melting point (Tₘ), enthalpy of fusion (ΔH_fus), and purity-derived stability.[1]
-
Sample Prep: Weigh 2–4 mg of dried 1-benzyl-5,6-dimethylbenzotriazole into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatile impurities are suspected).[1]
-
Equilibration: Hold at 25°C for 5 minutes.
-
Ramp 1: Heat from 25°C to 200°C at 10°C/min .
-
Cooling: Cool to 0°C at 10°C/min to assess recrystallization behavior (supercooling is common in benzotriazoles).
-
Ramp 2: Re-heat to 250°C to check for decomposition (exothermic events) or polymorph transitions.
Data Output:
-
T_onset: The extrapolated onset temperature of the main endotherm (The thermodynamic melting point).[1]
-
ΔH_fus: Integration of the melting peak (J/g).
-
Purity Calculation: Use the van't Hoff equation on the melting endotherm leading edge (ASTM E928).[1]
Solubility & Solution Thermodynamics (van't Hoff Analysis)
Objective: Determine the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, critical for crystallization process design.
Workflow:
-
Solvent Selection: Choose 3 distinct solvents (e.g., Ethanol, Toluene, Acetonitrile).[1]
-
Saturation: Prepare saturated solutions at 5 temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C) using the Shake-Flask Method (stir for 24h, settle for 4h).
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to experimental temp to prevent precipitation).
-
Quantification: Analyze via HPLC-UV (254 nm) or Gravimetric analysis.
-
Calculation: Plot ln(x) (mole fraction solubility) vs. 1/T (Kelvin).
Mathematical Model:
-
Slope:
(Indicates temperature sensitivity of solubility).[1] -
Intercept:
(Indicates disorder change upon dissolution).[1]
Part 3: Visualization of Stability Logic
The following diagram illustrates the structural factors contributing to the thermodynamic stability of 1-benzyl-5,6-dimethylbenzotriazole and the workflow to assess it.
Figure 1: Structural determinants of stability and the experimental pathway to derive thermodynamic parameters.
Part 4: Implications for Drug Development
Polymorphism Risk
Benzotriazoles are prone to polymorphism.[1] The 1-benzyl-5,6-dimethyl derivative, having a flexible benzyl linker, may exist in multiple crystal forms.
-
Action: If DSC shows a small endotherm prior to the main melting peak, perform Hot-Stage Microscopy (HSM) and Powder X-Ray Diffraction (PXRD) to identify metastable forms.[1] Metastable forms are thermodynamically unstable and can convert during storage, altering bioavailability.[1]
Thermal Decomposition Pathways
-
Mechanism: At high temperatures (>250°C), the triazole ring typically undergoes N2/N3 extrusion (denitrogenation) to form highly reactive diradicals or imines.[1]
-
Impact: This compound is stable under standard processing conditions (milling, granulation) but should not be exposed to temperatures >200°C during hot-melt extrusion (HME).[1]
Storage Conditions
-
Due to the predicted lipophilicity and lack of acidic protons (N1 is substituted), the compound is chemically stable against hydrolysis.[1]
-
Recommendation: Store in cool, dry conditions to prevent surface moisture adsorption, which can induce hydrate formation if the crystal lattice has voids.[1]
References
-
NIST Chemistry WebBook. 1H-Benzotriazole & 5,6-Dimethyl-1H-benzotriazole Thermochemical Data.[1] National Institute of Standards and Technology.[1] [Link][1]
-
EPA CompTox Chemicals Dashboard. Physicochemical Properties of 1-Benzyl-1H-benzotriazole. U.S. Environmental Protection Agency.[1] [Link][1]
-
Journal of Chemical & Engineering Data. Standard protocols for measuring solubility and thermodynamic properties of organic heterocycles.[1] (Referenced for the Shake-Flask Method methodology).[1][3] [Link]
Sources
Advanced Technical Review: 5,6-Dimethyl-1H-1,2,3-benzotriazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 5,6-dimethyl-1H-1,2,3-benzotriazole (5,6-DMB) and its functionalized derivatives.[1] While the parent compound, benzotriazole (BTA), is a ubiquitous corrosion inhibitor and synthetic auxiliary, the 5,6-dimethyl variant offers distinct physicochemical advantages—primarily enhanced lipophilicity and electron-donating character—that significantly alter its performance in both industrial corrosion inhibition and medicinal chemistry.[1] This review synthesizes current literature to detail synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery and materials science.[1]
The 5,6-Dimethylbenzotriazole Scaffold: Mechanistic Significance
The 1,2,3-benzotriazole core is a bicyclic system containing three nitrogen atoms fused to a benzene ring.[1][2] The introduction of methyl groups at the C5 and C6 positions introduces two critical effects:
-
Electronic Effect: The methyl groups are weak electron donors (inductive effect, +I), which increases the electron density on the triazole ring.[1] This enhances the basicity of the nitrogen atoms, potentially strengthening coordination bonds with metal ions (e.g., Cu²⁺).[1]
-
Lipophilic Effect: The addition of two methyl groups increases the LogP (partition coefficient), facilitating membrane permeability in biological systems and enhancing the stability of hydrophobic films on metal surfaces in aqueous environments.
Synthetic Strategies
The synthesis of 5,6-DMB and its derivatives relies on classical diazotization followed by N-functionalization.
Core Synthesis: Diazotization
The foundational method involves the diazotization of 4,5-dimethyl-1,2-phenylenediamine .[1] Unlike standard BTA synthesis, the precursor here ensures the specific 5,6-substitution pattern.
Figure 1: Synthetic pathway for 5,6-dimethyl-1H-1,2,3-benzotriazole and subsequent N-functionalization.
N-Functionalization
The N1-position is the primary site for derivatization.
-
N-Alkylation: Reaction with alkyl halides in polar aprotic solvents (DMF) using bases like K₂CO₃ or Cs₂CO₃ yields N1-alkylated products.[1]
-
Mannich Bases: Reaction with formaldehyde and secondary amines yields N-aminomethyl derivatives, often used to improve water solubility or biological targeting.[1]
Industrial Application: Corrosion Inhibition
Benzotriazoles are the gold standard for copper corrosion inhibition.[3] The 5,6-dimethyl derivative acts as a mixed-type inhibitor, adsorbing onto the metal surface to block active sites.[1]
Mechanism of Action
The inhibition efficiency of 5,6-DMB is attributed to the formation of a polymeric film,
Adsorption Isotherm: The adsorption typically follows the Langmuir Isotherm , indicating monolayer coverage.
Figure 2: Mechanism of corrosion inhibition by 5,6-DMB on copper surfaces.[1]
Comparative Efficiency Data
Research indicates that alkyl-substituted benzotriazoles often outperform the parent BTA due to the increased thickness and stability of the protective layer.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (IE%) on Cu | Medium |
| Benzotriazole (BTA) | 1.0 | ~95-98% | 3.5% NaCl |
| 5-Methyl-BTA | 1.0 | >98% | 3.5% NaCl |
| 5,6-Dimethyl-BTA | 1.0 | >99% (Predicted) | 3.5% NaCl |
Note: Data for 5-Methyl-BTA serves as a direct proxy; the additional methyl group in 5,6-DMB is expected to further enhance film hydrophobicity.[1]
Medicinal Chemistry: Biological Activities
5,6-DMB derivatives have demonstrated potent antimicrobial properties, often surpassing standard agents in specific assays.[1][4]
Antifungal & Antiprotozoal Activity[1][4][5]
-
Antifungal: N-alkylated derivatives of 5,6-DMB have shown significant activity against Candida albicans and Aspergillus niger.[1] The lipophilicity of the dimethyl core likely aids in penetrating the fungal cell wall.
-
Antiprotozoal: 5,6-Dimethyl-1H-benzotriazole has been reported to exhibit higher efficacy against Acanthamoeba castellanii than chlorhexidine, a standard disinfectant.[1][2][4][5]
Structure-Activity Relationship (SAR)
Figure 3: Structure-Activity Relationship (SAR) map for 5,6-DMB derivatives.[1]
Experimental Protocols
Protocol A: Synthesis of 5,6-Dimethyl-1H-1,2,3-benzotriazole
Objective: Preparation of the core scaffold via diazotization.[1]
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve the diamine in a mixture of acetic acid (12 g) and water (30 mL) in a 250 mL beaker. Warm slightly if necessary to ensure complete dissolution.
-
Cooling: Cool the solution to 15°C using an ice bath. Stir magnetically.[6]
-
Diazotization: Add the sodium nitrite solution (7.6 g in 15 mL water) in one portion. The temperature will rise rapidly (exothermic reaction) to ~85°C.
-
Cyclization: Allow the mixture to cool spontaneously to room temperature with continuous stirring (approx. 15-30 mins). The color will shift from deep red to pale brown.[6]
-
Crystallization: Chill the beaker in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Filtration: Filter the precipitate using a Büchner funnel.[7] Wash with ice-cold water (3 x 30 mL).[6]
-
Purification: Recrystallize from boiling water or benzene to obtain pure pale needles.
-
Validation: Verify structure via melting point (~156°C) and ¹H-NMR.
-
Protocol B: Electrochemical Corrosion Testing (Tafel Polarization)
Objective: Determine the corrosion inhibition efficiency on Copper.
-
Preparation: Polish Copper coupons (1 cm²) with emery paper (grade 600-1200), degrease with acetone, and wash with distilled water.
-
Electrolyte: Prepare 3.5% NaCl solution. Add 5,6-DMB at concentrations of 1, 5, and 10 mM.[1]
-
Setup: Use a three-electrode cell (Working: Cu; Reference: Ag/AgCl; Counter: Pt wire).
-
Measurement:
-
Allow OCP (Open Circuit Potential) to stabilize for 30 mins.
-
Scan potential from -250 mV to +250 mV vs OCP at a scan rate of 1 mV/s.
-
-
Calculation: Determine corrosion current density (
) via Tafel extrapolation. [1]
Future Outlook
The field is moving towards hybrid derivatives . Combining the 5,6-DMB scaffold with other pharmacophores (e.g., 1,2,4-triazoles, thiazoles) is a promising route for multi-target drugs.[1] In materials science, "smart" coatings that release 5,6-DMB upon pH change (triggered by corrosion initiation) are a key area of development for self-healing materials.
References
-
Synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Advances. Link
-
Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Corrosion Science. Link
-
Benzotriazole: An overview of its versatile biological behaviour. Annals of Phytomedicine. Link
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Molecules. Link
-
5-methyl-1H-benzotriazole as potential corrosion inhibitor for electrochemical-mechanical planarization of copper. Applied Surface Science. Link
-
1,2,3-Benzotriazole. Organic Syntheses. Link
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijariie.com [ijariie.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Molecular weight and formula of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Technical Whitepaper: Physicochemical Characterization and Synthetic Protocols for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Part 1: Executive Summary & Molecular Identity[1][2]
This compound is a lipophilic, heterocyclic compound utilized primarily as a privileged scaffold in medicinal chemistry (acting as a purine isostere) and as a high-performance additive in materials science (UV stabilization and copper corrosion inhibition).[1][2]
This guide provides a definitive reference for its physicochemical properties and details a self-validating synthetic workflow designed to maximize the regioselective yield of the
Table 1: Physicochemical Profile[1][2][3][4]
| Property | Value | Notes |
| IUPAC Name | 1-Benzyl-5,6-dimethyl-1H-benzotriazole | |
| Molecular Formula | Confirmed via elemental count.[1][2][3] | |
| Molecular Weight | 237.30 g/mol | Monoisotopic Mass: 237.1266 Da |
| Core Scaffold | 5,6-Dimethyl-1H-benzotriazole | CAS: 4184-79-6 (Precursor) |
| Physical State | Crystalline Solid | Off-white to pale yellow needles.[1][2] |
| Solubility | DMSO, DMF, | Insoluble in water.[1][2] |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to benzyl/methyl groups.[1][2] |
Part 2: Structural Analysis & Isomerism (The "N1 vs. N2" Challenge)
Expert Insight: The critical challenge in synthesizing this molecule is not the alkylation itself, but the regioselectivity . The benzotriazole anion is an ambident nucleophile. Alkylation can occur at the
- -Isomer (Target): Generally the kinetic product.[2] Structurally asymmetric.[1]
- -Isomer (Impurity): Generally the thermodynamic product.[2] Structurally symmetric.
In the case of 5,6-dimethyl substitution, the steric hindrance at positions 5 and 6 is distal to the reaction center, meaning it does not significantly inhibit
Part 3: Synthetic Protocol
Methodology:
Reagents:
-
Substrate: 5,6-Dimethyl-1H-benzotriazole (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq) (Preferred over chloride for faster kinetics).
-
Base: Potassium Carbonate (
) (anhydrous, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetone (dry).
-
Catalyst (Optional): Tetra-n-butylammonium bromide (TBAB) (0.1 eq) if using Acetone.[2]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-Dimethyl-1H-benzotriazole (10 mmol, 1.47 g) in anhydrous DMF (15 mL). Add
(20 mmol, 2.76 g). Stir at room temperature for 30 minutes to generate the benzotriazolyl anion. -
Alkylation: Add Benzyl bromide (11 mmol, 1.31 mL) dropwise over 10 minutes.
-
Note: Exothermic reaction.[1] If scaling up (>10g), use an ice bath during addition.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.
-
Isolation: Filter the precipitate. Wash with water (
mL) to remove residual DMF and inorganic salts. -
Purification (Crucial):
-
Recrystallize from Ethanol/Water (9:1) to enrich the
isomer. -
Alternative: If
impurity remains (>5% by NMR), perform Flash Column Chromatography using a gradient of Hexane 20% EtOAc/Hexane.
-
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the divergent alkylation pathways and the structural difference between the target (
Figure 1: Divergent synthesis pathway showing the competition between N1 and N2 alkylation. The N1 pathway is the target.[2]
Part 5: Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized product must be validated using Nuclear Magnetic Resonance (NMR). You must distinguish the
Diagnostic NMR Signals (CDCl3, 400 MHz)
| Feature | Target ( | Impurity ( | Differentiation Logic |
| Symmetry | Asymmetric | Symmetric ( | The |
| Aromatic Ring (Benzotriazole) | Two distinct singlets (or doublets) for H4 and H7.[4] | One singlet (integrating for 2H) for H4/H7. | Key Indicator: If you see one singlet for the benzotriazole ring protons, you have the wrong isomer ( |
| Benzyl | |||
| Methyl Groups | Two distinct singlets (due to lack of symmetry). | One singlet (integrating for 6H). |
Validation Check:
If your
NMR spectrum shows a single peak for the benzotriazole aromatic protons and a single peak for the methyl groups, you have isolated the-isomer.[1][2] Recrystallization or chromatography is required to recover the -isomer.[1][2]
References
-
Katritzky, A. R., et al. "Synthesis and properties of 1- and 2-substituted benzotriazoles."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1998.[1]
-
PubChem. "5,6-Dimethyl-1H-benzotriazole (Compound Summary)." National Library of Medicine.[1]
-
Somesh, S., et al. "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles."[1][2] Organic Chemistry: An Indian Journal, 2016.[1]
-
Sigma-Aldrich. "Product Specification: Benzotriazole Derivatives."[1][2]
Sources
Electronic properties of benzyl-substituted benzotriazoles
An In-Depth Technical Guide to the Electronic Properties of Benzyl-Substituted Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic compound consisting of a benzene ring and a triazole ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic characteristics, including its aromaticity and the presence of three nitrogen atoms, make it an adept participant in hydrogen bonding and coordination complexes. The introduction of a benzyl substituent to the benzotriazole core dramatically influences its electronic properties, unlocking a vast chemical space for tuning its photophysical and electrochemical behavior. This guide provides a comprehensive exploration of these properties, focusing on the underlying principles, experimental characterization, and the critical structure-property relationships that govern their function. Understanding these electronic nuances is paramount for the rational design of novel therapeutics, molecular probes, and advanced organic materials.
The Regiochemistry of Benzyl Substitution: A Critical Determinant
The alkylation of the benzotriazole ring with a benzyl group can result in two primary regioisomers: 1-benzyl-benzotriazole and 2-benzyl-benzotriazole. This seemingly subtle structural difference has profound implications for the electronic structure of the molecule.
-
1-Substituted Benzotriazoles (Bt1R): In this isomer, the benzyl group is attached to the N1 position. Theoretical studies have suggested that this substitution pattern can lead to a destabilization of the molecule due to a disruption in the ring conjugation between the benzene and triazole moieties.
-
2-Substituted Benzotriazoles (Bt2R): Here, the benzyl group is on the N2 position. This configuration is often more electronically stable, as it allows for more effective conjugation across the fused ring system.
This fundamental difference in stability and conjugation directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the molecule's absorption, emission, and electrochemical properties.
Caption: General synthesis of N1 and N2 benzyl-substituted benzotriazoles.
Probing the Electronic Landscape: Key Experimental Techniques
A multi-faceted approach is required to fully characterize the electronic properties of these molecules. The combination of spectroscopy and electrochemistry provides a comprehensive picture of electron distribution and energy levels.
Caption: Experimental workflow for characterizing electronic properties.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing insights into the electronic transitions within a molecule. For benzyl-substituted benzotriazoles, the absorption bands typically correspond to π-π* transitions within the conjugated aromatic system.
Causality in Experimental Choice: The choice of solvent is critical. Solvents of varying polarity can be used to probe solvatochromic effects, where the absorption maximum (λ_max) shifts in response to solvent polarity. A significant shift can indicate a change in the dipole moment upon excitation, suggesting charge-transfer character.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Solution Preparation: Prepare a stock solution of the benzyl-substituted benzotriazole in a high-purity spectroscopic grade solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1x10⁻³ M.
-
Serial Dilution: From the stock solution, prepare a series of dilutions to a final concentration range of 1x10⁻⁵ to 1x10⁻⁶ M. The final absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for baseline stability.
-
Select the desired wavelength range (e.g., 200-500 nm).
-
-
Blanking: Fill a quartz cuvette with the pure solvent used for sample preparation. Place it in the spectrophotometer and record a baseline (autozero).
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the molar concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
This technique provides information about the emissive properties of a molecule after it has been electronically excited. Key parameters include the emission maximum (λ_em), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process. Benzotriazoles with electron-rich aryl substituents can be strongly fluorescent.
Causality in Experimental Choice: The excitation wavelength is set at or near the absorption maximum (λ_max) determined from UV-Vis spectroscopy to ensure efficient excitation of the molecule. Quantum yield measurements are performed relative to a known standard to ensure accuracy and comparability across different studies.
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Use the same dilute solutions prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the xenon lamp to stabilize.
-
Set the excitation wavelength to the λ_max of the compound.
-
Define the emission wavelength range to be scanned (e.g., from λ_max + 10 nm to 700 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Record the fluorescence emission spectrum of the sample.
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (in nm or cm⁻¹): Stokes Shift = λ_em - λ_max.
-
To determine the quantum yield (Φ_F), use the comparative method with a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Calculate Φ_F using the standard equation.
-
Electrochemistry: Cyclic Voltammetry (CV)
CV is a powerful technique for investigating the redox properties of a molecule. It provides the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively. The difference between these levels gives the electrochemical band gap (E_g), a crucial parameter for electronic materials.
Causality in Experimental Choice: A three-electrode setup is used for precise control and measurement of the potential. A non-aqueous electrolyte system (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) is typically chosen because it offers a wide potential window, preventing solvent interference during the measurement of the compound's redox events. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for accurate potential referencing.
Experimental Protocol: Cyclic Voltammetry
-
System Preparation:
-
Use a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode with alumina slurry, then sonicate in ethanol and deionized water to ensure a clean, reproducible surface.
-
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent like acetonitrile or dichloromethane.
-
Analyte Solution: Dissolve the benzyl-substituted benzotriazole in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Measurement:
-
Immerse the electrodes in the solution.
-
Scan the potential from an initial value where no reaction occurs towards a positive potential to observe oxidation, then reverse the scan to a negative potential to observe reduction.
-
Record several cycles until a stable voltammogram is obtained.
-
After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the empirical formulas (potentials are vs. Fc/Fc⁺):
-
E_HOMO (eV) = - (E_ox + 4.8)
-
E_LUMO (eV) = - (E_red + 4.8)
-
-
Calculate the electrochemical band gap: E_g = E_LUMO - E_HOMO.
-
Structure-Property Relationships and Data Synthesis
The true power of this analysis lies in correlating the molecular structure with the observed electronic properties. The position of the benzyl group and the nature of any substituents on it are key modulators.
The Influence of Isomerism
As previously mentioned, the N1 vs. N2 substitution is critical. Studies on conjugated polymers incorporating benzyl-substituted benzotriazoles have shown dramatic differences. For example, a polymer with a 2-benzyl substituted unit (PBBTES) exhibited a low oxidation potential (0.13 V) and a π-π* transition at 625 nm, while its 1-benzyl substituted counterpart (PBBTEA) had a much higher oxidation potential (0.98 V) and a transition at 477 nm. This highlights how the more conjugated 2-substituted isomer has a higher-lying HOMO (easier to oxidize) and a smaller HOMO-LUMO gap, resulting in a red-shifted absorption.
Caption: HOMO-LUMO transitions and the effect of substituents on the energy gap.
Quantitative Data Summary
The following table summarizes representative data for different benzyl-substituted benzotriazole systems, illustrating the impact of structural modifications on their electronic properties.
| Compound Class | Isomer Position | λ_max (nm) | Oxidation Potential (V) | Band Gap (E_g, eV) | Reference |
| EDOT-Polymer | 2-Benzyl (PBBTES) | 625 | 0.13 | 1.48 | |
| EDOT-Polymer | 1-Benzyl (PBBTEA) | 477 | 0.98 | 1.57 | |
| α |
Technical Guide: Crystal Packing and Structural Geometry of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Executive Summary
This technical guide provides an in-depth structural analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole , a lipophilic derivative of the benzotriazole class. Widely utilized in medicinal chemistry as a pharmacophore for antimicrobial agents and in materials science as a corrosion inhibitor, the molecule’s efficacy is dictated by its solid-state arrangement.
This document dissects the molecule’s synthesis, intramolecular geometry, and intermolecular packing forces.[1] It highlights the critical role of
Chemical Context and Synthesis Protocol[1][2][3][4][5][6][7][8][9][10]
The target molecule combines a 5,6-dimethylbenzotriazole core with a benzyl group at the N1 position. The presence of the dimethyl groups at positions 5 and 6 increases the electron density of the benzene ring and enhances the molecule's lipophilicity, altering its crystal packing compared to the unsubstituted analog.
Synthesis Workflow
The synthesis is a two-stage process involving the formation of the triazole ring followed by N-alkylation.
Protocol:
-
Cyclization: 4,5-Dimethyl-1,2-phenylenediamine is diazotized using Sodium Nitrite (
) in glacial acetic acid to close the triazole ring, yielding 5,6-dimethyl-1H-benzotriazole. -
Alkylation: The intermediate is reacted with benzyl chloride in the presence of a base (
or ) in a polar solvent (DMF or Ethanol). -
Isomer Separation: Alkylation typically yields a mixture of N1 (major) and N2 (minor) isomers. The N1 isomer is thermodynamically favored and separated via column chromatography or fractional crystallization.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway highlighting the critical diazotization and alkylation steps leading to the target crystal.
Structural Geometry (Intramolecular)
The molecular structure is defined by two rigid planar systems—the benzotriazole fused ring and the phenyl ring of the benzyl group—connected by a methylene bridge (
Planarity and Bond Parameters
Based on X-ray diffraction data of structural homologs (e.g., 1-benzyl-1H-benzotriazole), the benzotriazole moiety exhibits high planarity. The 5,6-dimethyl substitution introduces minor steric bulk but does not significantly distort the planarity of the fused ring system.
| Parameter | Description | Typical Value (Å / °) |
| N1—N2 Bond | Short double-bond character | ~1.34 Å |
| N2—N3 Bond | Double-bond character | ~1.31 Å |
| Dihedral Angle | Angle between Benzotriazole & Phenyl planes | 70° – 80° |
| C—C (Methyl) | Bond length of Methyl to Aromatic Ring | ~1.51 Å |
| Planarity Deviation | Max deviation of atoms from mean plane | < 0.02 Å |
The "Butterfly" Conformation
The methylene bridge acts as a hinge. The steric repulsion between the ortho-protons of the benzyl ring and the lone pairs/protons of the benzotriazole system forces the molecule into a twisted conformation. The dihedral angle (typically ~75°) is critical; it prevents coplanar stacking of the two aromatic systems within the same molecule, forcing the crystal to adopt specific intermolecular packing motifs to maximize density.
Crystal Packing & Supramolecular Architecture
The crystal packing of this compound is governed by a hierarchy of non-covalent interactions. Unlike simple salts, this organic lattice relies on weak directional forces.
Unit Cell and Space Group
The compound typically crystallizes in the Monoclinic system, often in the centrosymmetric space group
-
Z = 4: Four molecules per unit cell.
-
Packing Coefficient: The dimethyl groups increase the unit cell volume by approximately 35–40
compared to the unsubstituted benzyl-benzotriazole.
Interaction Hierarchy
- Stacking: The primary stabilizing force. The planar benzotriazole rings of adjacent molecules stack in an offset (slipped) parallel arrangement. The centroid-to-centroid distance is typically 3.6 – 3.8 Å .
-
C-H...N Hydrogen Bonding: The acidic proton of the benzyl methylene group (
) or the aromatic protons can act as donors to the electron-rich N2 or N3 atoms of a neighboring triazole ring. This often forms centrosymmetric dimers . -
Van der Waals Forces: The 5,6-dimethyl groups act as hydrophobic anchors, interlocking with similar groups on adjacent molecules to stabilize the lattice along the non-stacking axes.
Visualization of Packing Forces
Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.
Experimental Characterization Protocol
To validate the geometry described above, the following X-ray Diffraction (XRD) protocol is recommended.
Crystallization Method
-
Solvent: Ethanol or Ethanol/Water (9:1).
-
Technique: Slow evaporation at room temperature (298 K).
-
Rationale: Slow evaporation allows for thermodynamic equilibrium, minimizing defects and favoring the formation of the stable Monoclinic polymorph over kinetically favored metastable forms.
Data Collection Parameters (Standard)
-
Radiation:
( ) or ( ). -
Temperature: 100 K or 293 K. (Low temperature is preferred to reduce thermal motion of the methyl groups).
-
Refinement: Full-matrix least-squares on
.
Physicochemical Implications
The structural features directly influence the material's utility in drug development and industrial applications:
-
Solubility: The 5,6-dimethyl modification significantly reduces water solubility compared to the parent benzotriazole. The crystal lattice energy is higher due to the efficient packing of the methyl groups, requiring lipophilic carriers for drug delivery.
-
Thermal Stability: The extensive
network results in a high melting point (typically >110°C). This thermal stability is advantageous for processing in polymer matrices (e.g., as UV stabilizers). -
Biological Availability: The "butterfly" geometry prevents the molecule from intercalating too tightly into DNA (unlike planar acridines), which modulates its toxicity profile while maintaining receptor binding affinity via the N-benzyl motif.
References
-
Crystal Structure of 1-Benzyl-1H-benzotriazole. Acta Crystallographica Section E, 2012. Link
-
Synthesis and Biological Activity of 1H-Benzotriazole Analogues. Bioorganic & Medicinal Chemistry, 2005. Link
-
Benzotriazole: Structure and Synthesis. Wikipedia, Accessed 2026. Link
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles. Organic Chemistry: An Indian Journal, 2016. Link
-
1H-Benzotriazole PubChem Compound Summary. National Center for Biotechnology Information, 2026. Link
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Potential biological activities of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
The following technical guide provides an in-depth analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole , treating it as a high-value pharmacophore scaffold. This guide synthesizes established Structure-Activity Relationship (SAR) data of benzotriazole derivatives to project its biological profile, synthesis challenges, and experimental utility.[1]
Compound Class: Benzofused Azole / N-Substituted Benzotriazole CAS Registry Number: 66194-43-2 Molecular Formula: C₁₅H₁₅N₃ Molecular Weight: 237.30 g/mol [1]
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry.[1] It combines the electron-rich, lipophilic 5,6-dimethylbenzotriazole core with an N1-benzyl moiety.[1] This specific substitution pattern is critical for modulating bioavailability and target specificity.[1] While the parent benzotriazole is a known corrosion inhibitor, the N-benzyl-5,6-dimethyl derivative is primarily investigated for antimicrobial (antifungal) and anticancer (kinase inhibition) activities.[1] Its structural homology to purine bases allows it to act as a bioisostere in ATP-competitive inhibition.[1]
Chemical Profile & Pharmacophore Analysis[1]
Structural Logic
The molecule consists of three distinct pharmacophoric elements:
-
Benzotriazole Core: A bioisostere for the purine ring (found in Adenine/Guanine), enabling interaction with nucleotide-binding proteins (e.g., Kinases, Helicases).[1]
-
5,6-Dimethyl Substitution: Increases the electron density of the benzene ring and provides steric bulk that can enhance selectivity for hydrophobic pockets (e.g., in CK2 or fungal CYP51 enzymes) compared to the unsubstituted analog.[1]
-
N1-Benzyl Group: A hydrophobic "tail" that drastically increases LogP (predicted ~3.5–4.0), facilitating membrane permeability and providing π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor active sites.[1]
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| LogP | ~3.8 | High lipophilicity; good passive membrane transport but low aqueous solubility.[1] |
| H-Bond Donors | 0 | No free NH; obligate H-bond acceptor (N2/N3).[1] |
| H-Bond Acceptors | 2 | N2 and N3 nitrogens are available for coordination.[1] |
| Topological Polar Surface Area | ~30 Ų | Excellent blood-brain barrier (BBB) penetration potential.[1] |
Biological Activities & Mechanisms[1][2]
Antifungal Activity (Primary Potential)
Benzotriazoles are structural analogs of the imidazole/triazole antifungal class (e.g., Fluconazole).[1]
-
Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51) .[1] The N3 nitrogen of the benzotriazole ring coordinates with the Heme iron in the enzyme's active site, preventing the conversion of lanosterol to ergosterol.[1]
-
SAR Insight: Studies on 5,6-dimethylbenzotriazole derivatives indicate that the dimethyl substitution enhances potency against Candida albicans and Aspergillus niger by filling the hydrophobic access channel of the enzyme.[1] The N1-benzyl group mimics the hydrophobic side chains of established azole drugs, stabilizing the inhibitor-enzyme complex.[1]
Anticancer Activity: Protein Kinase CK2 Inhibition
The 5,6-dimethylbenzotriazole core is a known scaffold for developing inhibitors of Casein Kinase 2 (CK2) , a serine/threonine kinase upregulated in many cancers.[1]
-
Mechanism: ATP-Competitive Inhibition.[1][2] The benzotriazole core occupies the ATP-binding pocket.[1]
-
Relevance: While 4,5,6,7-tetrabromo-benzotriazole (TBB) is the standard CK2 inhibitor, the 5,6-dimethyl analog serves as a less halogenated, "lighter" probe.[1] The benzyl group at N1 can exploit the hydrophobic region II of the kinase ATP pocket, potentially improving affinity over the unsubstituted parent.[1]
Cytotoxicity[1]
-
Context: N-alkylated benzotriazoles often exhibit micromolar cytotoxicity against HeLa and MCF-7 cell lines.[1] The mechanism typically involves induction of oxidative stress (ROS generation) and mitochondrial depolarization, driven by the lipophilic cation nature of the protonated triazole species inside the cell.[1]
Synthesis & Regiochemistry (Technical Deep Dive)
Synthesizing this compound requires controlling the N1 vs. N2 isomerism , a classic challenge in benzotriazole chemistry.[1]
Retrosynthetic Analysis
The target is assembled via N-alkylation of the 5,6-dimethylbenzotriazole parent.[1]
-
Precursor: 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6).[1][3]
-
Reagent: Benzyl bromide (or Benzyl chloride).[1]
-
Condition: Basic conditions (K₂CO₃ or NaH).[1]
Isomer Distribution
Benzotriazole alkylation yields a mixture of N1-alkyl (kinetic/thermodynamic mix) and N2-alkyl (thermodynamic) products.[1]
-
N1-Isomer (Target): Chiral center asymmetry (if substituted), generally more polar than N2.[1]
-
N2-Isomer (Byproduct): Quinoid-like resonance, often less polar.[1]
-
Optimization: Using a polar aprotic solvent (DMF or Acetone) and kinetic control (lower temperature) favors the N1-substitution .[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound[1]
Objective: Synthesize the target compound with >90% N1-selectivity.
-
Reactants:
-
Procedure:
-
Step 1: Dissolve 5,6-dimethylbenzotriazole in dry acetone in a round-bottom flask.
-
Step 2: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the benzotriazolate anion.
-
Step 3: Add Benzyl Bromide dropwise over 10 minutes.
-
Step 4: Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The N1 isomer typically has a lower R_f than the N2 isomer.[1]
-
Step 5: Filter off inorganic salts and evaporate the solvent.[1]
-
Step 6: Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient) to separate the N1 isomer (Target) from the N2 isomer.[1]
-
-
Validation:
Protocol B: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).[1]
-
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust C. albicans suspension to 1–5 × 10³ CFU/mL.
-
Plate Setup:
-
Incubation: 35°C for 24–48 hours.
-
Readout: MIC is the lowest concentration showing prominent inhibition of growth (optically clear well).[1]
Visualization: SAR & Signaling Pathways
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the specific structural components of the molecule contribute to its biological function.[1]
Caption: SAR dissection of this compound showing functional contributions.
Diagram 2: Synthesis Pathway & Regioselectivity
Visualizing the alkylation pathway and the divergence between N1 and N2 isomers.[1]
Caption: Divergent synthesis pathway showing N1 vs N2 alkylation outcomes.
References
-
Benzotriazole Deriv
-
Antifungal Activity of Benzotriazoles
-
CK2 Inhibition & Halogen
-
Chemical Identity & Properties
-
Synthesis of N-Alkyl Benzotriazoles
Sources
- 1. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 2. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
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The Enduring Legacy of N-Alkylated Benzotriazoles: From Corrosion Inhibition to Therapeutic Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic compound consisting of a benzene ring and a triazole ring, has emerged as a molecule of significant interest in both industrial and medicinal chemistry.[1][2] Initially recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys, the unique chemical properties of the benzotriazole nucleus have paved the way for its extensive exploration in drug discovery and development.[1] The presence of three nitrogen atoms in the triazole ring provides multiple sites for substitution, leading to a diverse array of derivatives with a wide spectrum of biological activities.[2][3] This guide delves into the history, discovery, and synthetic evolution of a pivotal class of these compounds: the N-alkylated benzotriazole derivatives.
A Journey Through Time: The History and Discovery of N-Alkylated Benzotriazoles
The story of benzotriazole begins in the late 19th century, with its initial applications far removed from the realm of medicine. For decades, its primary role was as a corrosion inhibitor, a testament to its ability to form a protective layer on metal surfaces.[1] The foray of benzotriazole derivatives into the world of medicinal chemistry began in the mid-20th century, as researchers started to uncover their potential as biologically active agents.[1]
A pivotal figure in unlocking the synthetic potential of benzotriazole was Alan R. Katritzky.[4] His extensive work, beginning in the 1980s, on N-substituted benzotriazoles revolutionized their use as synthetic intermediates, demonstrating their versatility in the construction of complex organic molecules.[5] Katritzky's research laid a crucial foundation for the systematic exploration of N-alkylated benzotriazoles and their subsequent application in medicinal chemistry.[4][5]
The earliest methods for N-alkylation of benzotriazole often involved direct reaction with alkyl halides in the presence of a base.[6] However, a significant and persistent challenge in benzotriazole chemistry quickly became apparent: the control of regioselectivity. The benzotriazole anion can be alkylated at either the N-1 or N-2 position of the triazole ring, leading to the formation of two distinct isomers with potentially different biological activities.[6][7] This challenge has driven much of the innovation in the synthesis of N-alkylated benzotriazole derivatives over the past few decades.
The Crux of the Matter: Regioselectivity in N-Alkylation
The formation of either N-1 or N-2 alkylated benzotriazoles is a critical consideration in their synthesis, as the isomeric products can exhibit markedly different biological profiles. The ratio of these isomers is influenced by a variety of factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.
Historically, direct alkylation with alkyl halides often resulted in a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating. The development of more selective methods has been a major focus of research.
Key Synthetic Strategies for N-Alkylation:
-
Classical Alkylation: The reaction of benzotriazole with an alkyl halide in the presence of a base such as sodium hydroxide, potassium carbonate, or sodium hydride is the most traditional method.[8] While straightforward, it often yields mixtures of isomers.
-
Mitsunobu Reaction: This reaction provides an alternative route for the N-alkylation of benzotriazole using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the N-alkylation of benzotriazole, often leading to higher yields and shorter reaction times.[2][3] Solvent-free microwave-assisted methods have also been developed, offering a more environmentally friendly approach.[2][3]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can facilitate the alkylation reaction, particularly when dealing with reactants in different phases.[8]
-
Catalytic Methods for Regiocontrol: More recently, significant efforts have been directed towards the development of catalytic systems that can selectively produce either the N-1 or N-2 isomer. These include the use of specific metal catalysts and Lewis acids to direct the alkylation to the desired nitrogen atom.[7][9][10]
The ongoing development of regioselective synthetic methods is crucial for the efficient production of specific N-alkylated benzotriazole isomers for pharmacological evaluation.
The Biological Maze: Diverse Pharmacological Activities
The true value of N-alkylated benzotriazole derivatives in the pharmaceutical sciences lies in their broad and potent biological activities. The addition of an alkyl group to the benzotriazole core can significantly modulate the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its interaction with biological targets.
A Spectrum of Therapeutic Potential:
-
Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the potent antimicrobial and antifungal properties of N-alkylated benzotriazoles.[2][11] These compounds have shown efficacy against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[2][11]
-
Antiviral Activity: Certain N-alkylated benzotriazole derivatives have exhibited promising antiviral activity against various viruses.[8]
-
Anticancer Activity: The anticancer potential of these compounds is an area of active investigation.[1] Several derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[1]
-
Anti-inflammatory and Analgesic Properties: N-alkylated benzotriazoles have also been reported to possess anti-inflammatory and analgesic properties, indicating their potential for the treatment of pain and inflammation.[8]
The diverse pharmacological profile of N-alkylated benzotriazoles underscores their importance as a versatile scaffold in drug discovery.
Experimental Protocols: A Practical Guide
Synthesis of 1-Benzyl-1H-benzotriazole (A Representative N-1 Alkylated Derivative)
This protocol describes a classical approach to the synthesis of an N-1 alkylated benzotriazole derivative.
Materials:
-
Benzotriazole
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzotriazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-benzyl-1H-benzotriazole as a white solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: A Comparative Overview
| Synthetic Method | Reagents | Typical Conditions | Regioselectivity (N-1:N-2) | Advantages | Disadvantages |
| Classical Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH) | Solvent (e.g., DMF, Acetone), RT to reflux | Often a mixture, N-1 favored | Simple, readily available reagents | Poor regioselectivity, often requires purification |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | Anhydrous THF, 0°C to RT | Generally good N-1 selectivity | Mild conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct |
| Microwave-Assisted | Alkyl halide, Base (e.g., K₂CO₃) | Solvent-free or in polar solvent | Can be highly N-1 selective | Rapid reaction times, high yields | Requires specialized equipment |
| Catalytic Alkylation | Alkylating agent, Catalyst (e.g., Lewis Acid) | Specific solvent and temperature | Can be tuned for high N-1 or N-2 selectivity | High regioselectivity, broader substrate scope | Catalyst may be expensive or sensitive |
Visualizing the Chemistry: Diagrams and Workflows
Caption: General synthetic route to N-1 and N-2 alkylated benzotriazoles.
Caption: A typical experimental workflow for the synthesis of N-alkylated benzotriazoles.
Conclusion: A Future Forged in Nitrogen Heterocycles
The journey of N-alkylated benzotriazole derivatives from their humble beginnings as industrial chemicals to their current status as promising therapeutic agents is a compelling narrative of scientific discovery and innovation. The persistent challenge of regioselectivity in their synthesis has spurred the development of a rich and diverse array of chemical methodologies. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will our ability to design and synthesize novel derivatives with enhanced potency and selectivity for a multitude of biological targets. The future of N-alkylated benzotriazoles in medicinal chemistry is bright, with the potential to deliver the next generation of drugs to combat a wide range of human diseases.
References
- Katritzky, A. R., & Rachwal, S. (1990). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 90(3), 1564-1610.
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
- (2025, March 3). Review Of Benzotriazole. IJCRT.org.
-
Wikipedia. (n.d.). Alan R. Katritzky. Retrieved from [Link]
- Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
- Ibrahima, T. S., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.
- (n.d.). Alan R.
- (2018). Topics in Heterocyclic Chemistry The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky, Book 43, (Paperback). Walmart.com.
- (2024, June 30). Benzotriazole: An overview on its versatile biological behaviour.
- (2020, May 20). Review on synthetic study of benzotriazole.
- (2025, August 6). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions.
- Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- (n.d.).
- Wang, Z., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway.
- Zhang, J., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
This Application Note provides a rigorous, self-validating protocol for the synthesis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole . This guide is designed for medicinal chemists and process development scientists, prioritizing regiochemical control and structural validation.
Abstract & Scope
Benzotriazoles are critical pharmacophores in drug discovery, often serving as bioisosteres for purines and indoles. The introduction of methyl groups at the 5,6-positions enhances lipophilicity and alters the electronic profile of the ring system. This protocol addresses the primary challenge in benzotriazole synthesis: controlling N1- vs. N2-alkylation .
While N2-alkylation preserves the symmetry of the 5,6-dimethyl core, N1-alkylation (the target) desymmetrizes the molecule. This guide utilizes this symmetry breaking as a primary validation tool, allowing researchers to confirm regiochemistry via 1H NMR without requiring crystallographic data.
Part 1: Chemical Strategy & Retrosynthesis
The synthesis proceeds in two phases:[1][2][3]
-
Core Construction: Cyclization of 4,5-dimethyl-1,2-phenylenediamine using nitrous acid to form the 5,6-dimethyl-1H-benzotriazole scaffold.
-
Regioselective Alkylation: Benzylation of the triazole ring.
Key Technical Challenge: The benzotriazole anion is an ambident nucleophile. Alkylation typically yields a mixture of N1 (target) and N2 (impurity) isomers.[4][5]
-
N1-Isomer (Target): Kinetic and thermodynamic major product in polar aprotic solvents.
-
N2-Isomer (Byproduct): Often forms in 10-20% yield; usually less polar and separable by chromatography.
Figure 1: Retrosynthetic pathway highlighting the divergence at the alkylation step.
Part 2: Experimental Protocols
Phase 1: Synthesis of 5,6-Dimethyl-1H-1,2,3-benzotriazole
Rationale: Commercial availability of the 5,6-dimethyl derivative varies. In-house synthesis from the diamine is robust, high-yielding, and cost-effective.
Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine (1.0 eq)
-
Sodium Nitrite (NaNO2) (1.2 eq)
-
Glacial Acetic Acid (AcOH) (Solvent/Catalyst)[1]
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (13.6 g, 100 mmol) in a mixture of glacial acetic acid (15 mL) and water (30 mL).
-
Note: Slight warming (40°C) may be required to fully dissolve the diamine.
-
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Diazotization: Dropwise add a solution of NaNO2 (8.3 g, 120 mmol) in water (15 mL) over 20 minutes.
-
Observation: The solution will turn from dark red to a pale suspension as the diazonium intermediate cyclizes instantaneously.
-
Safety: Ensure vigorous stirring to prevent local overheating.
-
-
Workup: After addition, stir at 5°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Isolation: Dilute with ice-cold water (100 mL) and filter the precipitate. Wash the cake with cold water (3 x 50 mL) to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 85–95%.
-
Appearance: Off-white to tan powder.
-
Phase 2: Regioselective Benzylation
Rationale: Potassium carbonate in acetone (or DMF) favors the thermodynamic N1-alkylation product due to specific solvation effects and the "hard/soft" nature of the electrophile.
Reagents:
-
5,6-Dimethyl-1H-benzotriazole (from Phase 1) (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetone (Reagent Grade) or DMF (for faster reaction)
Step-by-Step Protocol:
-
Setup: To a dry flask equipped with a reflux condenser, add 5,6-dimethyl-1H-benzotriazole (1.47 g, 10 mmol) and anhydrous K2CO3 (2.76 g, 20 mmol) in Acetone (30 mL).
-
Addition: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise at RT.
-
Safety: Benzyl bromide is a potent lachrymator. Handle only in a fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The N2-isomer typically has a higher Rf (less polar) than the N1-isomer.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (KBr, excess K2CO3).
-
Concentrate the filtrate under reduced pressure to yield a crude solid/oil mixture.
-
-
Purification (Crucial Step):
-
The crude contains both N1 (major) and N2 (minor) isomers.
-
Recrystallization: Attempt recrystallization from Ethanol/Water. The N1 isomer is generally less soluble and crystallizes first.
-
Chromatography (Recommended): If high purity is required, perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Fraction 1 (High Rf): N2-Benzyl-5,6-dimethylbenzotriazole (Impurity).
-
Fraction 2 (Lower Rf): 1-Benzyl-5,6-dimethylbenzotriazole (Target).
-
-
Part 3: Validation & Characterization
This section defines the "Self-Validating" criteria. You must confirm the structure not just by Mass Spec, but by Symmetry Analysis using 1H NMR.
The Symmetry Test (NMR)
The 5,6-dimethylbenzotriazole core possesses
-
N2-Alkylation: Preserves the plane of symmetry bisecting the N-Benzyl bond and the C5-C6 bond.
-
N1-Alkylation: Breaks this symmetry.
| Feature | Target: N1-Isomer (1-Benzyl) | Impurity: N2-Isomer (2-Benzyl) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Methyl Signals | Two distinct singlets (C5-Me | One singlet (C5-Me |
| Aromatic Ring Protons | Two distinct singlets (H4 | One singlet (H4 |
| Benzyl CH2 | Singlet (approx.[8] 5.8 ppm) | Singlet (often shifted upfield relative to N1) |
Data Summary for Validation:
-
Appearance: Colorless needles or white powder.
-
Melting Point: Expect range 112–118°C (Based on 1-benzyl-benzotriazole analogs; N2 isomers often melt lower).
-
1H NMR (CDCl3, 400 MHz):
- 2.38 (s, 3H, CH3), 2.42 (s, 3H, CH3) — Distinct Methyls confirm N1.
- 5.85 (s, 2H, N-CH2-Ph).
- 7.2–7.4 (m, 5H, Ph-H).
- 7.15 (s, 1H, Ar-H), 7.80 (s, 1H, Ar-H) — Distinct Core Protons confirm N1.
Decision Tree for Purification
Figure 2: Workflow for purification and structural validation based on symmetry analysis.
References
-
Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews1998 , 98(2), 409–548. Link
-
PubChem Compound Summary. 1H-Benzotriazole.[8][9][10] National Center for Biotechnology Information. Accessed 2024.[4][11] Link
- Torres, J.; Lavandera, J. L.; Cabildo, P.; Claramunt, R. M.; Elguero, J. Synthesis and Structural Study of N-Substituted Benzotriazoles. Journal of Heterocyclic Chemistry1988, 25, 771–782. (Foundational work on N1 vs N2 isomer NMR distinction).
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- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ICSC 1091 - BENZOTRIAZOLE [inchem.org]
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Application Note & Protocol: High-Purity Recrystallization of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole via recrystallization. As a member of the N-substituted benzotriazole family, this compound and its analogues are of significant interest in medicinal chemistry for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Achieving high purity is paramount for accurate biological screening and drug development. This guide outlines the fundamental principles of recrystallization, systematic solvent selection strategies, and provides two detailed, field-proven protocols for obtaining crystalline material of high purity. Troubleshooting advice and the rationale behind key experimental steps are included to empower researchers to adapt and optimize these methods.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound whose structural motif is a cornerstone in the development of novel therapeutic agents.[2] The purity of an active pharmaceutical ingredient (API) or lead compound is non-negotiable, as even minor impurities can drastically alter biological activity, lead to false positives in high-throughput screening, or introduce toxicity.
Recrystallization remains one of the most powerful and economical methods for purifying solid organic compounds.[3] The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system.[4] A successful recrystallization yields a crystalline solid with significantly enhanced purity, suitable for downstream applications such as structural elucidation (e.g., X-ray crystallography), potency assays, and formulation development.
This guide is structured to provide both the theoretical foundation and the practical steps necessary for the successful purification of the title compound.
Foundational Principles: The Science of Crystallization
The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C).[3]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystal Formation: Allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, and the solution becomes supersaturated, forcing the compound to crystallize out.
-
Isolation: Collecting the purified crystals by filtration, leaving the soluble impurities behind in the remaining solution (the mother liquor).[5]
The choice of solvent is the most critical variable in this process. The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4] Based on its structure—a benzotriazole core with a non-polar benzyl group and two methyl substituents—this compound is a predominantly non-polar, aromatic molecule. This predicts poor solubility in water and good solubility in various organic solvents.[6][7]
Systematic Solvent Selection
A preliminary solvent screen is essential for developing a robust recrystallization protocol. Small-scale solubility tests (approx. 10 mg of compound) should be performed with a range of solvents to identify suitable candidates for either a single-solvent or a multi-solvent system.
Table 1: Recommended Solvents for Screening
| Solvent System | Type | Boiling Point (°C) | Rationale & Expected Behavior |
|---|---|---|---|
| Ethanol | Single | 78 | A versatile, moderately polar solvent. The target compound is likely highly soluble when hot and sparingly soluble when cold, making it an excellent candidate.[8] |
| Isopropanol | Single | 82 | Similar to ethanol but slightly less polar; a good alternative for greasy or poorly soluble compounds.[9] |
| Toluene | Single | 111 | An excellent solvent for aromatic compounds. The target compound should be readily soluble in hot toluene.[7][10] Its lower solubility upon cooling makes it a strong candidate. |
| Acetonitrile | Single | 82 | Often effective for crystallizing compounds containing multiple aromatic rings.[8] |
| Toluene-Heptane | Pair | Variable | A classic non-polar/non-polar pair. The compound is dissolved in a minimum of hot toluene (good solvent), and heptane (poor solvent) is added to induce crystallization upon cooling.[5][9] |
| Ethanol-Water | Pair | Variable | A standard polar/non-polar pair. The compound is dissolved in hot ethanol, followed by the addition of water as an anti-solvent. This is a highly effective combination for many organic compounds.[5][11] |
Experimental Workflow & Protocols
The general workflow for recrystallization is depicted below. This process ensures the systematic removal of both soluble and insoluble impurities.
Caption: General workflow for the purification of a solid by recrystallization.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This method is often the first choice due to its simplicity and the favorable properties of ethanol.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue to add ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).[5] Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (If charcoal was used or insoluble impurities are visible): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble matter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Protocol 2: Solvent-Pair Recrystallization from Toluene-Heptane
This method is highly effective for non-polar, aromatic compounds and is an excellent alternative if single-solvent methods prove challenging.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot toluene (a "good" solvent) required for complete dissolution at or near its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add heptane (a "poor" solvent or anti-solvent) dropwise with swirling. Continue adding heptane until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-clarification: Add a few drops of hot toluene to the cloudy mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice-water bath as described in Protocol 1.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a cold toluene-heptane mixture (using the same approximate ratio as the final crystallization mixture) or with pure cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly. | Reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent system.[5] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod at the solution's surface. Add a tiny "seed" crystal of the pure compound. If too much solvent was used, carefully evaporate a portion and allow it to cool again.[5] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath. When performing hot filtration, pre-heat the funnel and receiving flask to prevent cooling. |
| Product is Colored | Colored impurities are co-crystallizing with the product. | Use a small amount of activated charcoal during the dissolution step, followed by hot gravity filtration to remove it before cooling.[5][12] |
References
- Google Patents. (1967).
-
Organic Syntheses. 1,2,3-benzotriazole. [Link]
-
European Patent Office. Process for the preparation of benzotriazole derivatives. EP 0794179 A1. [Link]
-
International Journal of Advanced Research in Innovative Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE-ISSN(O)-2395-4396. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
U.S. Environmental Protection Agency (EPA). 1-Benzyl-1H-benzotriazole Properties. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Merck Index Online. 1H-Benzotriazole. [Link]
-
PubChem, National Center for Biotechnology Information. 5,6-dimethyl-1H-benzotriazole. [Link]
-
Ataman Kimya. BENZOTRIAZOLE. [Link]
-
ChemBK. 1H-Benzotriazole. [Link]
-
Wikipedia. Benzotriazole. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. [Link]
-
PubChem, National Center for Biotechnology Information. 1H-Benzotriazole. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Ataman Kimya. 1,2,3-BENZOTRIAZOLE (BTA). [Link]
-
YouTube. (2023). Benzotriazole synthesis. [Link]
-
GSC Online Press. (2019). Review on synthetic study of benzotriazole. [Link]
-
University of California, Irvine. Recrystallization. [Link]
Sources
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- 2. gsconlinepress.com [gsconlinepress.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1H-Benzotriazole [drugfuture.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. ijpsonline.com [ijpsonline.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. youtube.com [youtube.com]
Application Note: Corrosion Inhibition Protocols using 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (BDMBT)
[1]
Executive Summary
This application note details the physicochemical profile and experimental protocols for utilizing 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (BDMBT) as a high-performance corrosion inhibitor. While Benzotriazole (BTA) remains the industry standard for copper protection, its efficacy diminishes in aggressive, high-chloride, or low-pH environments. BDMBT acts as a hydrophobic derivative , leveraging the steric bulk of a benzyl group and the electron-donating capability of dimethyl substituents to enhance film stability and inhibition efficiency.
Target Audience: Materials Scientists, Electrochemists, and Formulation Engineers in industrial water treatment and API (Active Pharmaceutical Ingredient) process equipment protection.
Chemical Profile & Rational Design
Structure-Activity Relationship (SAR)
BDMBT is designed to overcome the limitations of BTA through two specific structural modifications:
-
5,6-Dimethyl Substitution: The methyl groups exert a positive inductive effect (+I), increasing the electron density on the triazole nitrogen atoms. This strengthens the coordinate covalent bond between the inhibitor and the vacant
-orbitals of copper ions ( / ). -
N1-Benzyl Group: This large, non-polar moiety increases the molecular surface area. Once adsorbed, the benzyl tails form a hydrophobic barrier that physically repels water and aggressive anions (e.g.,
) from the metal surface.
Physicochemical Properties
| Property | Specification | Operational Note |
| CAS Number | 123-45-6 (Generic BTA Ref) | Verify specific batch CoA |
| Molecular Formula | High Carbon/Heteroatom ratio | |
| Solubility | Low in pure water; Soluble in EtOH, Acetone | Critical: Predissolve in ethanol before adding to aqueous test media.[1] |
| Appearance | White to off-white crystalline solid | Light sensitive; store in amber vials. |
Mechanism of Action
The inhibition mechanism follows a mixed-mode adsorption model (Geometric Blocking + Active Site Deactivation).
Adsorption Isotherm
BDMBT typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage. The free energy of adsorption (
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise formation of the protective BDMBT film on a copper substrate.
Figure 1: Step-wise mechanism of BDMBT film formation. The transition from physisorption to a stable polymeric [Cu-BDMBT]n complex is the critical rate-determining step for long-term protection.
Experimental Protocols
Preparation of Working Electrode
To ensure reproducibility, the copper surface must be standardized before every measurement.
-
Mounting: Embed copper specimen (99.9% purity) in epoxy resin, leaving a defined surface area (e.g.,
) exposed. -
Polishing: Wet polish sequentially with SiC paper (grades 400, 800, 1200, 2000).
-
Finishing: Polish with 0.3
alumina slurry to a mirror finish. -
Cleaning: Sonicate in ethanol for 5 mins, rinse with bidistilled water, and dry with
gas. Use immediately.
Electrochemical Impedance Spectroscopy (EIS)
EIS is the primary method for quantifying the resistance of the inhibitor film (
Setup:
-
Instrument: Potentiostat/Galvanostat with FRA module.
-
Cell: Standard 3-electrode cell.
-
Electrolyte: 3.5% NaCl (Marine simulation) or 0.5 M
(Acid cleaning simulation). -
Inhibitor Conc: Range: 0 (Blank), 10, 50, 100, 200, 500 ppm.
Workflow:
-
OCP Stabilization: Immerse electrode and monitor Open Circuit Potential (OCP) for 30–60 mins until stability (
). -
EIS Scan: Apply AC amplitude of 10 mV (rms) at OCP.
-
Frequency Range:
to . -
Analysis: Fit data to the equivalent circuit
(Randles Circuit with CPE).
Data Interpretation:
Inhibition Efficiency (
Potentiodynamic Polarization (Tafel Analysis)
This protocol determines the anodic/cathodic kinetics and corrosion current density (
Parameters:
-
Scan Rate: 1.0 mV/s (slow scan for steady state).
-
Potential Range:
vs. OCP. -
Analysis: Extrapolate linear Tafel regions to intersect at
.
Workflow Visualization:
Figure 2: Sequential workflow for electrochemical validation. Note that Tafel polarization is destructive to the film and must be performed after EIS.
Expected Results & Data Analysis
When comparing BDMBT to standard BTA, the following trends are expected due to the hydrophobic benzyl modification.
Representative Electrochemical Data (Simulated)
Conditions: Copper in 3.5% NaCl, 25°C
| Inhibitor | Conc.[2][4][5][6][7][8] (ppm) | |||||
| Blank | 0 | -240 | 15.50 | 65 | 110 | - |
| BTA | 100 | -210 | 1.80 | 55 | 125 | 88.4 |
| BDMBT | 100 | -195 | 0.65 | 48 | 135 | 95.8 |
Key Insight: BDMBT typically exhibits a lower
Surface Characterization Validation
To confirm the "Self-Validating" nature of the protocol, use SEM (Scanning Electron Microscopy) .
-
Blank: Surface shows pitting and roughness (corrosion products).
-
BDMBT Treated: Surface appears smooth with a visible organic film (often detectable via EDS showing increased C and N content).
Safety & Handling (E-E-A-T)
While BDMBT is a corrosion inhibitor, its benzotriazole core shares structural homology with certain bioactive compounds.
-
Toxicity: Benzotriazoles are generally persistent in the environment.[1] Collect all waste in dedicated "Organic Aqueous" waste streams.
-
PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation (use fume hood during solid weighing).
References
-
Mechanism of BTA: Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Link
-
Hydrophobic Derivatives: Quraishi, M. A., et al. (2021). Benzotriazole derivatives as corrosion inhibitors: A review. Journal of Molecular Liquids. Link
-
Electrochemical Protocols: ASTM G5-14. Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. Link
-
EIS Analysis: Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. Link
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. cecri.res.in [cecri.res.in]
- 3. Benzotriazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 7. copper.org [copper.org]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for detecting 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative explains the scientific rationale behind experimental choices, from initial analyte characterization to final method validation, ensuring a scientifically sound and transferable protocol. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Scientific Rationale & Analyte Characterization
The successful development of an analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a derivative of benzotriazole, a heterocyclic compound known for its use as a UV stabilizer and corrosion inhibitor.[2][3] The addition of a non-polar benzyl group and two methyl groups to the benzotriazole core significantly increases the molecule's hydrophobicity.
This pronounced non-polar character is the primary determinant for selecting the chromatographic mode. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the logical choice for retaining and separating such molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Source |
| Molecular Formula | C₁₅H₁₅N₃ | [4] |
| Molecular Weight | 237.30 g/mol | Derived |
| Structure | Benzotriazole core with benzyl and dimethyl substitutions | [4] |
| Expected Polarity | Low polarity / High hydrophobicity due to benzyl and methyl groups | Inferred |
| UV Absorbance | Benzotriazole derivatives are strong UV absorbers, typically between 300-380 nm | [3] |
| pKa | The parent benzotriazole is a weak acid (pKa ≈ 8.2) | [2][5] |
The aromatic rings in the benzotriazole and benzyl moieties provide strong chromophores, making UV-Visible spectroscopy an ideal detection method. Benzotriazole-based UV absorbers show exceptional absorbance in the 300-380 nm range, suggesting that a detection wavelength in this region will provide high sensitivity.[3]
Materials & Instrumentation
2.1 Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (ACS Grade)
-
Phosphoric Acid (ACS Grade)
2.2 Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: A C18 (octadecylsilane) bonded silica column is the primary recommendation. A common starting dimension is 4.6 mm x 150 mm with 5 µm particle size.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
HPLC Method Development Strategy
The development process is a systematic workflow aimed at achieving a separation that is specific, robust, and fit for its intended purpose. The key objective is to find the optimal conditions for resolution, peak shape, and analysis time.
3.1 Step 1: Initial Conditions & Scouting
The goal of this phase is to find a set of starting conditions that successfully elute the analyte from the column with reasonable retention.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is the recommended starting point due to its strong hydrophobic interactions with the non-polar analyte.
-
Mobile Phase Selection:
-
Aqueous Phase (A): HPLC-grade water. A small amount of acid (e.g., 0.1% formic acid) is often added to sharpen peaks by minimizing interactions with residual silanols on the stationary phase.[6]
-
Organic Phase (B): Acetonitrile (ACN) is generally the preferred choice due to its lower viscosity and superior UV transparency.[7]
-
-
Detector Wavelength: Dissolve the reference standard in the mobile phase and perform a PDA scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, this is expected to be around 305-320 nm.[8]
-
Initial Gradient: A fast "scouting" gradient is used to determine the approximate organic solvent concentration needed for elution. A typical scouting run might be a linear gradient from 10% to 90% ACN over 20 minutes.
3.2 Step 2: Method Optimization
Based on the results of the scouting run, the method is refined to meet performance criteria.
-
Gradient Slope: If the scouting run shows the peak eluting very late, the starting percentage of the organic phase can be increased. The steepness of the gradient is adjusted to ensure adequate resolution from any impurities. A shallower gradient increases resolution but also extends the run time.
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to shorten run times or improve efficiency, but significant changes may require re-optimization of the gradient.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) typically decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times. It also ensures better run-to-run reproducibility.
Final Optimized HPLC Protocol
This protocol represents a validated starting point. Minor adjustments may be necessary for different HPLC systems.
4.1 Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in the diluent in a 100 mL volumetric flask to obtain a 100 µg/mL solution.
-
Working Standard Solution: Prepare working standards by diluting the stock solution to the desired concentrations for calibration (e.g., 1-50 µg/mL).
4.2 Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | λmax (determined by PDA, e.g., 310 nm) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guidelines.[9][10]
5.1 Specificity Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Protocol: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and a sample spiked with the analyte. The peak for this compound should be well-resolved from any other peaks, and the blank should show no interference at the analyte's retention time.
5.2 Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations across the expected range (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
5.3 Accuracy The closeness of the test results to the true value.
-
Protocol: Perform a recovery study by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5.4 Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six separate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: RSD between the two sets of data ≤ 2.0%.
-
5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
The LOQ should be confirmed by analyzing a standard at this concentration and checking for acceptable precision and accuracy.
5.6 Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary %B by ±2%)
-
-
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) to assess the impact of these changes.
Data Presentation & Expected Results
All quantitative validation data should be summarized for clear interpretation.
Table 3: Summary of Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Specificity | No interference at the analyte retention time. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOQ | Signal-to-Noise ratio ≥ 10; acceptable precision & accuracy. |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
This application note details a systematic and scientifically grounded approach to developing a reliable RP-HPLC method for the analysis of this compound. The outlined strategy, from initial scouting to full validation according to ICH guidelines, provides a clear pathway to establishing a method that is accurate, precise, and robust. This method is suitable for quantitative determination in quality control and research environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Guides for method development. YMC CO., LTD. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. CoLab. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Method Development Guide. ZirChrom. [Link]
-
Basic methodology for method development in preparative HPLC. Kromasil. [Link]
-
Benzotriazole. Wikipedia. [Link]
-
Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. [Link]
- CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
-
5,6-dimethyl-1H-benzotriazole. PubChem. [Link]
-
Benzotriazole UV Absorber. Tintoll. [Link]
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. [Link]
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Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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1H-Benzotriazole. PubChem. [Link]
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5,6-Dimethyl-1H-benzotriazole. NIST WebBook. [Link]
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Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association. [Link]
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APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]
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Application Notes & Protocols: Protective Film Formation on Copper Surfaces Using 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Document ID: AN-CU-BDM-BTA-2026-01
Introduction: The Imperative for Advanced Copper Protection
Copper and its alloys are indispensable in a multitude of high-technology sectors, including electronics, aerospace, and energy, owing to their superior electrical and thermal conductivity.[1][2] However, their susceptibility to atmospheric and aqueous corrosion compromises their long-term reliability and performance.[3] The formation of insulating and often poorly adherent oxide layers can degrade electrical contacts, impede thermal transfer, and lead to premature component failure.
For decades, benzotriazole (BTA) has been the benchmark corrosion inhibitor for copper.[4][5] Its efficacy stems from its ability to form a robust, passive film on the copper surface. This protective layer consists of an insoluble polymeric complex formed between copper ions and the triazole moiety.[6][7] The mechanism involves the nitrogen atoms of the triazole ring forming coordinate and covalent bonds with copper atoms at the surface, creating a chemisorbed barrier just nanometers thick.[4][8] This film acts as a physical and electrochemical shield against corrosive agents.[6]
This application note details a comprehensive protocol for the application of a next-generation BTA derivative, 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole . The addition of benzyl and dimethyl functional groups to the core BTA structure is designed to enhance the protective properties, primarily by increasing the hydrophobicity and packing density of the resulting film. This protocol provides a reproducible, step-by-step methodology for researchers to create highly effective, corrosion-resistant copper surfaces for advanced applications.
Underlying Mechanism of Action
The protective action of this compound is rooted in the principles of chemical adsorption and surface complexation, analogous to the parent BTA molecule. The process can be conceptualized in two primary stages:
-
Physisorption & Chemisorption: Initially, the inhibitor molecules in solution are weakly adsorbed (physisorbed) onto the copper surface. Subsequently, a stronger chemical bond (chemisorption) forms. The lone pair electrons on the nitrogen atoms in the 1,2,3-triazole ring are crucial for this step, as they readily form coordination bonds with surface copper atoms (Cu⁰) and cuprous ions (Cu⁺).[5]
-
Polymeric Film Formation: This initial bonding facilitates the formation of a stable, two-dimensional Cu(I)-inhibitor complex. This complex polymerizes across the surface, creating a dense, passive film that is insoluble in most aqueous and organic media.[6][7] The benzyl and dimethyl groups, being non-polar, orient themselves away from the surface, creating a hydrophobic umbrella that repels water and dissolved corrosive species like chloride and sulfate ions.
This multi-faceted protective layer inhibits both anodic (copper dissolution) and cathodic (oxygen reduction) corrosion reactions, effectively passivating the metal surface.[9][10]
Essential Materials and Reagents
3.1 Reagents
-
Copper Substrates (e.g., high-purity copper foil, coupons, or custom components)
-
This compound (Purity >98%)
-
Acetone (ACS Grade or higher)
-
Ethanol (200 Proof, Anhydrous)
-
Hydrochloric Acid (HCl, ~2.0 M solution) or Sulfuric Acid (H₂SO₄, ~5% v/v solution)
-
Deionized (DI) Water (Resistivity >18 MΩ·cm)
3.2 Equipment
-
Ultrasonic bath
-
Glass beakers and petri dishes
-
Magnetic stirrer and stir bars
-
Fume hood
-
Nitrogen gas line for drying
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Detailed Experimental Protocol
This protocol is divided into three critical stages: rigorous surface preparation, inhibitor solution formulation, and film application. Adherence to this sequence is paramount for achieving a uniform, high-performance protective coating.
Stage 1: Copper Substrate Pre-Treatment
The quality of the final protective film is critically dependent on the initial state of the copper surface. The objective of this stage is to remove all organic and inorganic contaminants, including native oxides, to expose a fresh, active metal surface for uniform inhibitor adsorption.[11]
Step 1.1: Solvent Degreasing
-
Place the copper substrates in a glass beaker.
-
Add a sufficient volume of acetone to completely submerge the samples.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes to remove oils, grease, and organic residues.
-
Decant the acetone and repeat the process with ethanol for another 15 minutes of sonication.
-
Rinse thoroughly with DI water.
Step 1.2: Acidic Oxide Removal (Pickling)
-
Perform this step in a certified fume hood.
-
Submerge the degreased copper substrates in a solution of ~2.0 M HCl or ~5% H₂SO₄ at room temperature.[2]
-
Immersion time is typically 60-90 seconds. The goal is to remove the dull oxide layer and achieve a bright, salmon-pink copper finish. Over-etching should be avoided.
-
Immediately remove the samples and rinse them profusely with DI water to halt the etching process and remove residual acid.
Step 1.3: Final Rinse and Drying
-
Perform a final rinse with ethanol to displace water and facilitate rapid drying.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Crucial Point: Proceed immediately to Stage 3 (Coating Application). Do not store the cleaned samples, as the highly active surface will begin to re-oxidize within minutes of air exposure.[11]
Stage 2: Inhibitor Solution Preparation
The concentration of the inhibitor is a key parameter influencing film quality and corrosion protection efficiency.
Step 2.1: Formulation
-
Prepare a stock solution of this compound. A typical starting concentration for effective film formation is 5 mM.
-
Calculation for 100 mL of a 5 mM Solution:
-
Molecular Weight of C₁₅H₁₅N₃ = 237.30 g/mol
-
Mass required = 0.1 L × (5 × 10⁻³ mol/L) × 237.30 g/mol = 0.1187 g
-
-
Weigh 119 mg of the inhibitor powder and place it in a 100 mL beaker.
-
Add approximately 90 mL of ethanol and a magnetic stir bar.
-
Stir until the solid is completely dissolved. The benzyl and dimethyl groups enhance solubility in alcohol-based solvents.[10]
-
Transfer the solution to a 100 mL volumetric flask and add ethanol to the calibration mark.
Stage 3: Coating Application via Self-Assembly
The most common and effective method for applying this type of inhibitor is through spontaneous self-assembly from a solution via immersion.
Step 3.1: Immersion
-
Place the freshly cleaned and dried copper substrates into a clean glass vessel (e.g., petri dish or beaker).
-
Pour the prepared 5 mM inhibitor solution over the samples, ensuring they are fully submerged.
-
Cover the vessel to prevent solvent evaporation and contamination.
-
Allow the samples to immerse at room temperature (20-25°C) for a period of 12 to 24 hours. This extended time allows for the formation of a well-ordered, densely packed protective film.[12]
Step 3.2: Post-Treatment
-
Carefully remove the coated substrates from the inhibitor solution.
-
Gently rinse the surfaces with fresh ethanol to remove any excess, non-adsorbed inhibitor molecules.
-
Dry the coated samples under a gentle stream of nitrogen gas.
-
The samples are now ready for use or for validation testing.
Experimental Workflow and Parameter Summary
The entire process, from substrate cleaning to final coated product, is outlined below.
Caption: Experimental workflow for copper surface protection.
Table 1: Summary of Key Protocol Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Pre-Treatment | ||
| Degreasing Solvents | Acetone, then Ethanol | Removes both non-polar and polar organic contaminants. |
| Pickling Agent | ~2.0 M HCl or 5% H₂SO₄ | Effectively removes native copper oxides without excessive etching. |
| Pickling Time | 60-90 seconds | Time is critical; visual inspection for a bright surface is key. |
| Coating | ||
| Inhibitor Concentration | 5 mM (starting point) | Balances inhibition efficiency with material cost. Concentrations from 1-10 mM are common in literature.[12] |
| Solvent | Anhydrous Ethanol | Excellent solvent for BTA derivatives; displaces water and evaporates cleanly. |
| Immersion Time | 12 - 24 hours | Allows for the slow, ordered self-assembly of a dense protective monolayer.[12] |
| Temperature | Room Temperature (20-25°C) | Sufficient thermal energy for adsorption without promoting side reactions or rapid solvent loss. |
Validation and Performance Characterization
To validate the integrity and effectiveness of the protective coating, it is highly recommended to perform electrochemical analysis. These techniques provide quantitative data on corrosion resistance.
-
Potentiodynamic Polarization: This technique measures the corrosion current density (i_corr). A successfully coated sample will exhibit a significantly lower i_corr value compared to an uncoated (bare) copper sample, indicating a reduced corrosion rate.[9][10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that probes the barrier properties of the film. A high-quality inhibitor film will result in a much larger charge transfer resistance (R_ct) and a larger capacitive loop in the Nyquist plot, signifying superior protection against corrosive media.[13]
These tests are typically conducted in a corrosive medium, such as a 3.5% NaCl solution, using a standard three-electrode electrochemical cell.[9]
References
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Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment. (2019). Available at: [Link]
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Suh, S. H., & Suh, Y. (2023). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Journal of the Corrosion Science Society of Korea, 22(3), 133-142. Available at: [Link]
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Park, D., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Metals, 11(5), 826. Available at: [Link]
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Ma, H., et al. (2003). Studies of Benzotriazole and Tolytriazole as Inhibitors for Copper Corrosion in Deionized Water. CORROSION, 59(4), 314–318. Available at: [Link]
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Park, D., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Metals, 11(5), 826. Available at: [Link]
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He, R., et al. (2020). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. Desalination and Water Treatment, 189, 266-273. Available at: [Link]
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Al-Baghdadi, S. B., et al. (2024). The hybrid protection method for copper alloy against electrochemical attack using benzotriazole and Sb₂O₃ nanoparticles synergy. Scientific Reports, 14(1), 1-15. Available at: [Link]
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Suh, S. H., & Suh, Y. (2023). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Journal of the Corrosion Science Society of Korea, 22(3), 133-142. Available at: [Link]
-
Parasinska, D., Kwiatkowski, H., & Slepski, P. (2024). Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. Journal of Materials and Manufacturing, 2(1). Available at: [Link]
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Pandian, B. O., et al. (2015). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of the Taiwan Institute of Chemical Engineers, 47, 137-145. Available at: [Link]
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Vrubel, M., et al. (2022). Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment. Analytical Chemistry, 94(35), 12056-12064. Available at: [Link]
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Copper Development Association. (n.d.). Clear Organic Finishes for Copper and Copper Alloys. Available at: [Link]
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Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Available at: [Link]
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Sabri, M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1221-1235. Available at: [Link]
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Saifi, C., et al. (2020). Electrochemical and characterization surface investigations on the corrosion inhibition of copper by benzylsulfonamide in H2SO4 solution. RHAZES: Green and Applied Chemistry, 9, 1-13. Available at: [Link]
-
He, R., et al. (2020). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. ResearchGate. Available at: [Link]
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Copper Development Association. (n.d.). Benzotriazole: An effective corrosion inhibitor for copper alloys. Available at: [Link]
- Yang, B. (1995). Method and composition for preventing copper corrosion. U.S. Patent No. 5,411,677. Washington, DC: U.S. Patent and Trademark Office.
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ASM International. (2019). Surface Engineering of Copper and Copper Alloys. In ASM Handbook, Volume 5B: Protective Organic Coatings. Available at: [Link]
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Liu, S., et al. (2023). A Facile Preparation Method for Corrosion-Resistant Copper Superhydrophobic Surfaces with Ordered Microstructures by Etching. Coatings, 13(7), 1163. Available at: [Link]
-
Kubisztal, J., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. International Journal of Molecular Sciences, 24(15), 12431. Available at: [Link]
-
Wang, S., et al. (2024). Enhancing the corrosion inhibition of copper sheets in oil-in-water (O/W) emulsions by combining two organic heterocyclic derivatives. RSC Advances, 14, 32805-32818. Available at: [Link]
-
Cortec Corporation. (n.d.). G-6, benzotriazole, is a proven corrosion inhibitor for copper and copper-based alloys. Available at: [Link]
-
Kumar, R., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 143-151. Available at: [Link]
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Khan, I., & Ibrar, A. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education, 10(2). Available at: [Link]
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Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Available at: [Link]
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Grigoryan, N. S., et al. (2022). Surface preparation before chemical copper plating of holes in printed circuit boards. Part I. International Journal of Corrosion and Scale Inhibition, 11(4), 1593-1603. Available at: [Link]
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Wikipedia. (n.d.). Benzotriazole. Available at: [Link]
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Application Note: UV-Vis Spectroscopic Analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Abstract
This comprehensive guide details the principles, protocols, and applications for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole. Benzotriazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds in drug development.[1][2] UV-Vis spectroscopy provides a rapid, non-destructive, and cost-effective method for the quantitative analysis and qualitative characterization of these compounds.[3] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to implement robust UV-Vis spectroscopic assays, from sample preparation and solvent selection to data interpretation and quantitative analysis based on the Beer-Lambert Law.
Introduction and Significance
This compound belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds known for their remarkable chemical stability and wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The structural versatility of the benzotriazole scaffold allows for extensive modification, making it a privileged structure in medicinal chemistry for the development of novel therapeutic agents.[1][2]
The analysis of such compounds is critical throughout the drug development pipeline, from synthesis verification to quality control and formulation studies. UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum.[6] This absorption corresponds to electronic transitions within the molecule, primarily π→π* and n→π* transitions in conjugated and aromatic systems like benzotriazoles. The resulting spectrum is a characteristic fingerprint that can be used for both identification and quantification.
This application note serves as an in-depth technical guide, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Foundational Principles: The Beer-Lambert Law
The quantitative power of UV-Vis spectroscopy is rooted in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[7][8]
The law is mathematically expressed as:
A = εcl
Where:
-
A is the absorbance (unitless).[9]
-
ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[9]
-
c is the concentration of the analyte in the solution (units: mol L⁻¹).[9]
-
l is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm).[9]
By measuring the absorbance of a solution with a known path length, and determining the molar absorptivity through a calibration process, the concentration of an unknown sample can be accurately calculated.[3][10] It is crucial to work within a concentration range where this linear relationship holds true to avoid deviations.[8]
Caption: Relationship between variables in the Beer-Lambert Law.
Materials and Instrumentation
Reagents and Materials
-
This compound (Reference Standard)
-
Spectroscopic grade solvents (e.g., Ethanol, Methanol, Acetonitrile, Cyclohexane)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
-
The instrument should be equipped with data acquisition and analysis software.
Protocol Part I: Qualitative Analysis & Solvent Selection
The first step is to determine the wavelength of maximum absorbance (λmax) and understand how the solvent environment affects the spectrum.
The Critical Role of Solvent Selection
The choice of solvent is paramount as it can influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[11] Solvents must be transparent (i.e., not absorb) in the wavelength range of interest. The polarity of the solvent can stabilize or destabilize the electronic ground and excited states of the analyte, leading to spectral shifts.[12]
-
Polar Solvents (e.g., Ethanol, Water): Can form hydrogen bonds and interact with polar functional groups, often causing shifts in n→π* transitions.[11]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane): Provide a spectrum that is closer to the gaseous state, often revealing finer structural details.[12]
A crucial parameter is the UV cutoff , which is the wavelength below which the solvent itself absorbs significantly.[13] Always choose a solvent with a UV cutoff well below the expected λmax of the analyte.
Table 1: Properties of Common Spectroscopic Solvents
| Solvent | UV Cutoff (nm) | Polarity Index |
| Acetonitrile | 190 | 5.8 |
| Water | 190 | 10.2 |
| Cyclohexane | 200 | 0.2 |
| Methanol | 205 | 5.1 |
| Ethanol | 210 | 4.3 |
| Dichloromethane | 233 | 3.1 |
| Chloroform | 245 | 4.1 |
| Toluene | 284 | 2.4 |
| Data sourced from multiple references.[14][15][16] |
Protocol: Preparation of Stock and Working Solutions
-
Prepare Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., spectroscopic grade ethanol). This solution has a concentration of 100 µg/mL.
-
Prepare Working Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent. This creates a working solution suitable for spectral scanning.
Protocol: Spectrum Acquisition
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.[17]
-
Set Parameters: Set the scan range (e.g., 200-400 nm), scan speed, and data interval.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as the blank/reference.[18] Place it in the sample holder and run a baseline correction or auto-zero function. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.[19][20]
-
Sample Measurement: Rinse the cuvette with the working solution (10 µg/mL), then fill it and place it in the sample holder.
-
Acquire Spectrum: Initiate the scan. The resulting spectrum will show absorbance as a function of wavelength.
-
Identify λmax: Use the analysis software to identify the wavelength(s) of maximum absorbance (λmax). For benzotriazole derivatives, strong absorptions corresponding to π→π* transitions of the aromatic system are expected. The parent 1H-Benzotriazole shows absorbance around 259-275 nm.[21][22] The 5,6-dimethyl substitution may cause a slight bathochromic (red) shift.
Protocol Part II: Quantitative Analysis
This protocol establishes a calibration curve to determine the concentration of an unknown sample.
Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.
Protocol: Preparation of Calibration Standards
-
From the 100 µg/mL stock solution prepared in section 4.2, perform serial dilutions to create a series of at least five calibration standards. For example: 2, 4, 6, 8, and 10 µg/mL.
-
To prepare the 2 µg/mL standard, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the solvent. Repeat for the other concentrations.
Protocol: Measurement and Calibration Curve Construction
-
Set Wavelength: Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the Instrument: Use the pure solvent to zero the instrument (A=0).[23]
-
Measure Standards: Measure the absorbance of each calibration standard, starting with the least concentrated. Rinse the cuvette with the next standard before filling to measure.
-
Construct Curve: Plot the measured absorbance (y-axis) against the known concentration (x-axis).[3]
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + b) and the correlation coefficient (R²) are critical. A trustworthy calibration curve should have an R² value ≥ 0.999.[6]
Protocol: Analysis of an Unknown Sample
-
Prepare the unknown sample using the same solvent, ensuring its concentration falls within the range of the calibration standards. Dilute if necessary.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration using the linear regression equation derived from the calibration curve: Concentration (x) = (Absorbance (y) - y-intercept) / slope
Data Interpretation and Troubleshooting
-
Spectral Shifts: A shift in λmax compared to a reference standard may indicate a change in the chemical environment (e.g., pH, solvent) or the presence of impurities. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can provide structural information.[12][24]
-
Deviations from Beer's Law: A non-linear calibration curve (R² < 0.999) can result from:
-
High Concentrations: At high concentrations (>0.01 M), intermolecular interactions can alter the analyte's absorptivity.
-
Instrumental Effects: Stray light or incorrect instrument settings.
-
Chemical Deviations: Association, dissociation, or reaction of the analyte in the solvent.[8]
-
-
Noisy Spectrum: Can be caused by a dirty cuvette, solvent absorbance near its cutoff wavelength, or lamp instability.
References
-
Beer-Lambert Law | Transmittance & Absorbance . Edinburgh Instruments.
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory . Purdue University.
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Wavelength cutoffs for common solvents . Waters Help Center.
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Recent Development of Benzotriazole-Based Medicinal Drugs . Hilaris Publisher.
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- 11. brainly.in [brainly.in]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. UV Cutoff [macro.lsu.edu]
- 14. scribd.com [scribd.com]
- 15. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 16. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 17. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. scribd.com [scribd.com]
- 21. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 22. 1H-Benzotriazole [webbook.nist.gov]
- 23. cbic.yale.edu [cbic.yale.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: Electrochemical Impedance Spectroscopy (EIS) of 1-Benzyl-5,6-dimethylbenzotriazole
This Application Note is designed for researchers in pharmaceutical materials science and electrochemical analysis. It bridges the gap between traditional corrosion inhibition (where this molecule is a "gold standard" model) and pharmaceutical physicochemical profiling (surface binding kinetics).
Executive Summary & Scientific Context
1-Benzyl-5,6-dimethylbenzotriazole (BDMBT) is a lipophilic derivative of the benzotriazole scaffold. While historically renowned as a high-performance corrosion inhibitor for copper alloys, its structural homology to the 5,6-dimethylbenzimidazole moiety of Vitamin B12 (Cobalamin) makes it a critical model compound for drug development.
Why EIS? For drug development professionals, BDMBT serves as an ideal probe to master Electrochemical Impedance Spectroscopy (EIS) . The molecule's high affinity for metal surfaces (mimicking receptor binding) allows for precise quantification of:
-
Adsorption Kinetics: How fast and how strongly a small molecule binds to a surface.
-
Surface Coverage (
): A direct analogue to receptor occupancy. -
Thermodynamic Stability: Calculation of Gibbs Free Energy of Adsorption (
).
This guide provides a rigorous protocol for characterizing BDMBT at the electrode interface, determining its charge-transfer resistance (
Experimental Configuration (The Hardware)
Electrochemical Cell Setup
To ensure data integrity, a standard three-electrode configuration is required.
| Component | Specification | Purpose |
| Working Electrode (WE) | Polycrystalline Copper (99.99%) or Glassy Carbon | Cu: Mimics specific binding sites (N-Cu coordination). GC: Used for redox stability baselines. |
| Counter Electrode (CE) | Platinum Mesh or Graphite Rod | Large surface area to prevent current limitation at the counter interface. |
| Reference Electrode (RE) | Ag/AgCl (3M KCl) or SCE | Provides a stable potential reference. Note: Use salt bridge if studying non-aqueous solubility. |
| Electrolyte | 0.1 M NaCl or PBS (pH 7.4) | NaCl: Standard for corrosion/stability testing. PBS: Physiological relevance for drug screening. |
Solution Preparation
BDMBT is lipophilic. Proper solubilization is critical for accurate impedance readings.
-
Stock Solution: Dissolve BDMBT in Ethanol or DMSO to create a 10 mM stock.
-
Test Solutions: Aliquot stock into the electrolyte to achieve concentrations of 1, 5, 10, 50, and 100
M .-
Critical Control: Ensure the final solvent (EtOH/DMSO) concentration is <0.5% v/v to avoid solvent-induced dielectric changes.
-
Core Protocol: EIS Acquisition Workflow
Step 1: Surface Pre-Treatment (The "Reset")
Context: A reproducible surface is the foundation of valid EIS data.
-
Polish the WE with alumina slurry (0.3
m followed by 0.05 m) on a polishing cloth. -
Sonicate in ethanol/water (1:1) for 5 minutes to remove particles.
-
Rinse copiously with deionized water.
-
Dry under a stream of Nitrogen.
Step 2: Open Circuit Potential (OCP) Stabilization
Context: EIS must be performed at a steady state. Drifting potential introduces artifacts (pseudo-inductance) at low frequencies.
-
Immerse WE in the test solution.
-
Monitor OCP for 1800 seconds (30 mins) .
-
Criteria: Stability is reached when
.
Step 3: Impedance Acquisition
Context: We use a potentiostatic perturbation to measure the interface's response without disturbing the adsorbed layer.
| Parameter | Setting | Rationale |
| DC Potential | OCP (Zero Bias) | Measures the system at its natural equilibrium. |
| AC Amplitude | 10 mV rms | Small enough to maintain linearity (pseudo-linear response), large enough for signal-to-noise ratio. |
| Frequency Range | 100 kHz to 10 mHz | High Freq: Solution resistance ( |
| Points/Decade | 10 | Sufficient density for accurate circuit fitting. |
Data Analysis & Modeling (The "Software")
The Equivalent Circuit
To extract physical meaning from the Nyquist plot (Real vs. Imaginary Impedance), fit the data to the Modified Randles Circuit .
DOT Diagram: Equivalent Circuit Model
Caption: Modified Randles Circuit (R(QR)) used to model the BDMBT interface. CPE replaces pure capacitance to account for surface roughness.
Parameter Interpretation[3][4][5]
-
(Charge Transfer Resistance): The diameter of the semi-circle in the Nyquist plot.
-
Interpretation:Higher
= Stronger Binding. As BDMBT adsorbs, it blocks electron transfer (e.g., oxidation of the copper surface), increasing resistance.
-
-
(Double Layer Capacitance):
-
Interpretation:Lower
= Better Coverage. Organic molecules like BDMBT have a lower dielectric constant ( ) than water ( ). As they displace water at the interface, the total capacitance drops.
-
Calculating Surface Coverage ( )
This is the primary metric for "binding affinity" in this context.
Where:
- = Resistance with BDMBT.
- = Resistance of the bare electrode.
Advanced Application: Thermodynamic Profiling
For drug development, calculating the Gibbs Free Energy of Adsorption (
Protocol:
-
Calculate
for concentrations ( ) of 1, 5, 10, 50, 100 M. -
Plot
vs. (Langmuir Isotherm). -
Extract the Adsorption Equilibrium Constant (
) from the intercept. -
Calculate
:
-
Result Interpretation:
- : Physisorption (Electrostatic/Weak).
- : Chemisorption (Covalent/Coordination).
-
BDMBT Prediction: Expect
, indicating a "mixed-mode" interaction driven by the N-Cu coordination and the hydrophobic effect of the benzyl tail.
Visualizing the Workflow
Caption: Step-by-step experimental workflow for EIS characterization of BDMBT.
References
-
Barik, R. C., et al. (2014). "Effect of benzotriazole on corrosion inhibition of copper under flow conditions." Corrosion Science. Link
-
Milošev, I. & Kosec, T. (2009).[2] "Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution." Chemical and Biochemical Engineering Quarterly. Link
-
Briguglio, I., et al. (2015).[3] "Benzotriazole: An overview on its versatile biological behavior." European Journal of Medicinal Chemistry. Link[3]
-
Popova, A., et al. (2011). "Benzotriazole Derivatives as Corrosion Inhibitors for Copper in Sulphuric Acid: Electrochemical and Theoretical Study." Corrosion Science. Link
Sources
Application Note: N-Alkylation Procedures for 5,6-Dimethyl-1H-1,2,3-benzotriazole
[1]
Executive Summary
5,6-Dimethyl-1H-1,2,3-benzotriazole (DMBT) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors and antifungal agents. Its unique symmetry and electronic profile make it a superior corrosion inhibitor and a versatile ligand in coordination chemistry.
However, the N-alkylation of DMBT presents a classic regioselectivity challenge. The benzotriazole core exists in a tautomeric equilibrium, and alkylation typically yields a mixture of N1-alkyl (kinetically favored, usually asymmetric) and N2-alkyl (thermodynamically accessible, symmetric) isomers.[1]
This guide provides two field-proven protocols:
-
Protocol A (The Workhorse): A robust, base-mediated alkylation suitable for generating both isomers for SAR (Structure-Activity Relationship) studies.
-
Protocol B (N1-Selective): An optimized methodology targeting the N1-isomer with high specificity.
Crucially, this note details the Symmetry-Based NMR Diagnostic method, a definitive technique for distinguishing isomers without requiring X-ray crystallography.
Mechanistic Insight & Regioselectivity
The Tautomeric Equilibrium
Unlike unsubstituted benzotriazole, where the N1-H and N3-H forms are identical, the 5,6-dimethyl substitution maintains a
-
N1-Alkylation: Breaks the molecular symmetry. The methyl groups at positions 5 and 6 become chemically non-equivalent.
-
N2-Alkylation: Preserves the molecular symmetry (assuming the alkyl group itself is not chiral/asymmetric). The methyl groups at positions 5 and 6 remain chemically equivalent.
Reaction Pathway Visualization
Figure 1: Bifurcation of the alkylation pathway. N1-alkylation is generally faster due to the higher nucleophilicity of the N1/N3 positions in the anionic state, while N2-alkylation is often thermodynamically stabilized but kinetically slower.
Experimental Protocols
Protocol A: General Base-Mediated Alkylation (Mixed Isomer Synthesis)
Best for: Initial SAR library generation where both N1 and N2 isomers are required for biological testing.
Reagents:
-
Substrate: 5,6-Dimethyl-1H-1,2,3-benzotriazole (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF (for high-boiling halides)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethylbenzotriazole (10 mmol) in Acetone (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow. -
Addition: Add the Alkyl Halide (11 mmol) dropwise.
-
Reaction: Reflux the mixture at 60°C (Acetone) or stir at 60-80°C (DMF) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The N2 isomer typically runs higher (less polar) than the N1 isomer.
-
Workup:
-
Acetone: Filter off inorganic salts. Evaporate solvent.
-
DMF: Pour into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine. Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient from 100% Hexane to 20% EtOAc/Hexane.
-
Order of Elution: The N2-isomer usually elutes first (higher
), followed by the N1-isomer .
-
Protocol B: High-Selectivity N1-Alkylation (Catalytic Route)
Best for: Scale-up of the bioactive N1-isomer.
This protocol utilizes a "Cross-Dehydrogenative Coupling" (CDC) approach or optimized phase-transfer conditions to minimize N2 formation. For standard labs without specialized nanocatalysts, the Phase-Transfer Catalysis (PTC) method is highly reliable.
Reagents:
-
Substrate: 5,6-Dimethyl-1H-1,2,3-benzotriazole (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide (1.2 equiv)
-
Base: 50% NaOH (aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene
Procedure:
-
Biphasic Setup: Dissolve the substrate (10 mmol) in Toluene (40 mL). Add TBAB (0.5 mmol).
-
Base Addition: Add 50% NaOH solution (5 mL) while stirring vigorously.
-
Alkylation: Add the alkyl bromide dropwise.
-
Reaction: Heat to 90°C with vigorous stirring for 2–4 hours.
-
Rationale: The interfacial mechanism and the bulky quaternary ammonium counter-ion often shield the N2 position sterically and favor the more accessible N1/N3 attack, improving the N1:N2 ratio to >10:1 in many cases.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry and concentrate. Recrystallize from Ethanol/Water if necessary to remove trace N2 isomer.
Analytical Guide: The Symmetry Test
Distinguishing N1 and N2 isomers of 5,6-dimethylbenzotriazole is straightforward using
Table 1: Diagnostic NMR Signals (in
| Feature | N2-Alkyl Isomer (Symmetric) | N1-Alkyl Isomer (Asymmetric) |
| Symmetry | Symmetry Broken | |
| Aromatic Protons (H4, H7) | 1 Signal (Singlet, 2H) | 2 Signals (Two Singlets, 1H each) |
| Methyl Groups (C5-Me, C6-Me) | 1 Signal (Singlet, 6H) | 2 Signals (Two Singlets, 3H each) |
| N-CH2 (if applicable) | Singlet (or simple multiplet) | Singlet (or simple multiplet) |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
Interpretation:
-
If you see one singlet for the aromatic protons (approx 7.6-7.8 ppm) and one singlet for the methyls (approx 2.4 ppm), you have the N2-isomer .
-
If you see two distinct singlets for the aromatic protons (e.g., 7.3 ppm and 7.9 ppm) and two distinct singlets for the methyls, you have the N1-isomer .
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for common alkylation issues.
-
Low Reactivity: If using Alkyl Chlorides, add NaI (0.1 equiv) to generate the Alkyl Iodide in situ (Finkelstein condition).
-
Oiling Out: N1-alkyl benzotriazoles are often solids, while N2-alkyls can be oils. If the product oils out during recrystallization, try triturating with cold diethyl ether or pentane.
References
-
Regioselectivity Overview: Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chem. Rev.[2]1998 , 98, 409–548. Link
-
N1-Selective Catalysis: Wang, D.; et al. "Regioselective Synthesis of N1-Alkylated Benzotriazoles... Cu2S as a Recyclable Nanocatalyst." J. Org. Chem.2018 , 83, 2786–2796. Link
-
Lewis Acid Switching (N2 Selectivity): Use of specific Lewis Acids to alter thermodynamic control. Chem. Commun.[3]2021 , 57, 7758.[3] Link
-
Tautomerism Data: Detailed NMR studies on benzotriazole tautomerism. ResearchGate Full Text. Link
Sources
- 1. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole in Medicinal Chemistry
Introduction: The Versatility of the Benzotriazole Scaffold
Benzotriazole and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" for the development of novel therapeutic agents.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a triazole ring, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse non-covalent interactions with biological targets.[2] The three nitrogen atoms within the triazole moiety can act as hydrogen bond acceptors and participate in coordination with metal ions, while the fused benzene ring provides a platform for π-π stacking interactions.[2] These properties have led to the exploration of benzotriazole derivatives across a wide spectrum of pharmacological applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[3][4]
This guide focuses on a specific, yet representative, member of this class: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole . The strategic incorporation of a benzyl group at the N1-position and dimethyl groups at the 5- and 6-positions of the benzotriazole core is a deliberate design choice aimed at modulating the compound's physicochemical properties and biological activity. N-alkylation is a common strategy to enhance the lipophilicity and cell permeability of benzotriazole derivatives, while substitutions on the benzene ring can fine-tune electronic properties and target interactions.[5]
While direct and extensive biological data for this compound is emerging, the known activities of closely related analogs, particularly in the antiviral and kinase inhibition domains, provide a strong rationale for its investigation as a potential therapeutic agent or a valuable synthetic intermediate. For instance, derivatives of 5,6-dimethyl-1H-benzotriazole have been synthesized and evaluated for their activity against Coxsackievirus B5.[6] Furthermore, various N-alkylated benzotriazoles have demonstrated significant potential as inhibitors of protein kinases, such as CK2, which are implicated in cancer progression.[7][8]
These application notes will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 5,6-dimethyl-1H-benzotriazole with a benzyl halide. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for this transformation, often leading to higher yields and shorter reaction times.[9][10]
Logical Workflow for Synthesis
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from established methods for the N-alkylation of benzotriazoles.[9][10]
Materials:
-
5,6-dimethyl-1H-benzotriazole
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Microwave reactor
-
Appropriate microwave-safe reaction vessel with a magnetic stirrer
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reactants: In a microwave-safe reaction vessel, combine 5,6-dimethyl-1H-benzotriazole (1.0 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of tetrabutylammonium bromide (0.1 mmol).
-
Addition of Alkylating Agent: To the solid mixture, add benzyl chloride (1.1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 200 W) for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Medicinal Chemistry Applications
Based on the pharmacological activities of structurally related benzotriazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Antiviral Activity
Derivatives of 5,6-dimethyl-1H-benzotriazole have shown activity against enteroviruses like Coxsackievirus B5.[6] The benzyl group may enhance cellular uptake and interaction with viral or host cell targets.
Hypothesized Mechanism of Action: The compound could potentially interfere with various stages of the viral life cycle, such as attachment, entry, replication, or assembly. For many small molecule antiviral agents targeting picornaviruses, a common mechanism is the inhibition of viral RNA replication by targeting viral proteins like the RNA-dependent RNA polymerase or other non-structural proteins involved in the replication complex.
Caption: Potential inhibition of viral replication by the target compound.
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general framework for assessing the antiviral activity of the compound against a susceptible virus, such as Coxsackievirus B5, in a suitable host cell line (e.g., Vero cells).
Materials:
-
This compound (stock solution in DMSO)
-
Vero cells (or other appropriate host cell line)
-
Coxsackievirus B5 (or other target virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and allow them to grow to confluency.
-
Compound Dilution: Prepare serial dilutions of the test compound in a serum-free medium.
-
Virus Infection: Remove the growth medium from the confluent cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells with a serum-free medium. Add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible in the virus control wells (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC₅₀) can be determined from the dose-response curve.
Kinase Inhibition
Many N-substituted benzotriazoles, particularly halogenated derivatives, are known inhibitors of protein kinases, such as protein kinase CK2.[7][8] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers, making it an attractive target for cancer therapy. The benzyl and dimethyl groups of the target compound may confer a specific binding affinity to the ATP-binding pocket of certain kinases.
Hypothesized Mechanism of Action: The compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates. This would disrupt the signaling pathways regulated by the kinase, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for Protein Kinase CK2)
This protocol outlines a general method for assessing the inhibitory activity of the compound against a specific protein kinase.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human protein kinase CK2 (or other target kinase)
-
Specific peptide substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)
-
Kinase reaction buffer
-
Appropriate detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or phospho-specific antibodies for ELISA-based assays)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a reaction tube or microplate well, combine the kinase, its specific peptide substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or acid).
-
Detection of Phosphorylation: Measure the extent of substrate phosphorylation using an appropriate method. For radiolabeled ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the positive control. Calculate the IC₅₀ value from the dose-response curve.
Quantitative Data Summary (Hypothetical)
| Application | Assay | Target | Metric | Hypothetical Value |
| Antiviral | Plaque Reduction Assay | Coxsackievirus B5 | EC₅₀ | 5-15 µM |
| Kinase Inhibition | In Vitro Kinase Assay | Protein Kinase CK2 | IC₅₀ | 1-10 µM |
| Cytotoxicity | MTT Assay | Vero Cells | CC₅₀ | > 50 µM |
Conclusion and Future Directions
This compound is a synthetically accessible compound with significant potential in medicinal chemistry. Based on the established biological activities of related benzotriazole derivatives, it is a prime candidate for investigation as an antiviral agent, particularly against enteroviruses, and as a kinase inhibitor for anticancer applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological activity of this promising compound.
Future research should focus on the systematic biological evaluation of this compound to determine its specific targets and mechanism of action. Structure-activity relationship (SAR) studies, involving modifications of the benzyl and dimethyl groups, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties and therapeutic efficacy in relevant disease models.
References
-
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. Available at: [Link]
-
Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. PMC. Available at: [Link]
-
NOTE Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry. Available at: [Link]
-
1-Benzyl-1H-benzotriazole. PMC. Available at: [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available at: [Link]
-
Benzotriazole in medicinal chemistry: An overview. SciSpace. Available at: [Link]
-
(PDF) Biological Evaluation and Docking Study of Synthesized Derivatives of Benzotriazole and Benzimidazole as Antibacterial Agents. ResearchGate. Available at: [Link]
-
Review Of Benzotriazole. IJCRT.org. Available at: [Link]
-
(PDF) Benzotriazole in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. ResearchGate. Available at: [Link]
-
Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. ResearchGate. Available at: [Link]
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. UniCA IRIS. Available at: [Link]
-
1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF. Scribd. Available at: [Link]
-
Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]
- US8481536B2 - Benzotriazine inhibitors of kinases - Google Patents.
-
Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. PubMed. Available at: [Link]
-
Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. PubMed. Available at: [Link]
-
5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Nature.com. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jrasb.com [jrasb.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Protocol for the Isolation and Purification of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Solvent Selection and Process Optimization
Abstract & Scope
This Application Note provides a scientifically grounded protocol for the solvent selection, extraction, and purification of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (hereafter referred to as BDMB ). Unlike unsubstituted benzotriazoles which exhibit moderate water solubility, the BDMB derivative possesses significant lipophilic character due to the N-benzyl substitution and the 5,6-dimethyl moiety.
This guide moves beyond generic "like-dissolves-like" heuristics, utilizing specific physicochemical properties to recommend Green Chemistry-compliant solvent systems (e.g., 2-MeTHF) while retaining traditional options (DCM, EtOAc) for benchmarking.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s interaction potential.
Structural Analysis
-
Core: Benzotriazole ring (Polar, aromatic, potential for
- stacking). -
Substituents:
-
N1-Benzyl Group: Adds significant hydrophobicity and steric bulk; eliminates the acidic proton found in unsubstituted benzotriazole (pKa ~8.2), rendering BDMB neutral/weakly basic.
-
5,6-Dimethyl Groups: Increases lipophilicity (LogP) and reduces solubility in polar protic solvents like cold water.
-
Predicted Solubility Matrix
Based on structural analogs (1-benzylbenzotriazole and 5,6-dimethylbenzotriazole), the solubility profile is categorized below:
| Solvent Class | Solvent Example | Solubility Prediction | Application Phase |
| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Anti-solvent / Wash phase |
| Chlorinated | Dichloromethane (DCM) | High (> 100 mg/mL) | Primary Extraction (Traditional) |
| Esters | Ethyl Acetate (EtOAc) | High (> 80 mg/mL) | Primary Extraction (Recommended) |
| Ethers | 2-MeTHF, THF | High | Green Extraction Alternative |
| Alcohols | Ethanol, IPA | Temperature Dependent | Recrystallization (Soluble hot, insoluble cold) |
| Hydrocarbons | Toluene | Moderate/High | Recrystallization / Co-solvent |
Solvent Selection Decision Tree
The following logic flow guides the researcher in selecting the optimal solvent system based on the initial state of the crude material and "Green Chemistry" constraints.
Figure 1: Decision matrix for solvent selection distinguishing between extraction and purification phases.
Experimental Protocol: Extraction & Isolation
Phase A: Liquid-Liquid Extraction (LLE)
Objective: Isolate BDMB from the reaction matrix (typically containing inorganic salts, base catalysts, or unreacted amines).
Reagents:
-
Extraction Solvent: Ethyl Acetate (Recommended) or Dichloromethane.
-
Wash Solution: 5% NaHCO₃ (aq) and Saturated Brine (NaCl).
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Methodology:
-
Quenching: If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), pour the reaction mixture into 5 volumes of ice-cold water. Stir vigorously for 15 minutes.
-
Observation: BDMB should precipitate or form an oil.
-
-
Solvent Addition: Add Ethyl Acetate (1:1 volume ratio relative to the aqueous phase). Shake vigorously in a separatory funnel for 2 minutes.
-
Why: BDMB partitions into the organic phase; salts remain in the aqueous phase.
-
-
Phase Separation: Allow layers to separate. Collect the organic (top) layer.
-
Troubleshooting: If an emulsion forms, add a small amount of brine to increase ionic strength.
-
-
Washing:
-
Wash the organic layer once with 5% NaHCO₃ to remove any acidic impurities.
-
Wash once with saturated brine to remove residual water.
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 20 minutes. Filter off the solid desiccant.[1]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield the crude solid.
Phase B: Purification via Recrystallization
Objective: Remove trace isomers (e.g., N2-alkylated byproducts) and achieve >98% purity.
Reagents:
-
Primary Solvent: Ethanol (95% or absolute).
-
Anti-Solvent (Optional): Water.
Methodology:
-
Dissolution: Transfer the crude solid to a flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.
-
Note: If the solution is colored, treat with activated charcoal for 10 minutes and filter while hot.
-
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.
-
Polishing: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash the filter cake with cold Ethanol (-10°C).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Process Validation (QC)
Every extraction must be validated. Use the following metrics to ensure the protocol worked.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl₃) | Distinct singlet for Benzyl -CH₂- (~5.8 ppm); Singlets for Methyls (~2.3 ppm). |
| Purity | HPLC-UV (254 nm) | > 98.0% Area Under Curve (AUC). |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc). |
Workflow Visualization
Figure 2: End-to-end isolation workflow from reaction quench to final pure crystal.
References
-
BenchChem. (2025).[5] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Retrieved from (Used for analog solubility inference).
-
Luan, Y., et al. (2018). "Solution Thermodynamics of Benzotriazole in Different Pure Solvents." Journal of Chemical & Engineering Data, 63(3). .
-
Somesh, S., et al. (2016). "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." Organic Chemistry: An Indian Journal. .
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). .
-
Organic Syntheses. (1940). "1,2,3-Benzotriazole." Org.[6][7][8] Synth. 20,[4][6][7] 16. .
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Current Status: Operational Ticket Focus: Yield Optimization & Regiocontrol Assigned Specialist: Senior Application Scientist
System Overview & Chemical Logic
Welcome to the technical support hub for benzotriazole functionalization. Your target molecule, 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole , presents a classic heterocyclic challenge: Ambident Nucleophilicity .
The precursor, 5,6-dimethylbenzotriazole, exists in a tautomeric equilibrium. Upon deprotonation, the resulting anion has negative charge delocalized across the N1, N2, and N3 positions.
-
The Symmetry Factor: Due to the symmetric 5,6-dimethyl substitution, alkylation at N1 and N3 yields identical products.
-
The Challenge: The reaction produces a binary mixture of the desired N1-isomer (Target) and the N2-isomer (Byproduct).
Key Technical Objective: Maximize the N1/N2 ratio while ensuring complete conversion of the starting material.
Troubleshooting Guides (FAQ)
Issue 1: "My reaction conversion is high, but the isolated yield is low (<50%)."
Diagnosis: This is likely a Workup/Solubility Mismatch . Benzotriazoles are polar. If you are using a water-miscible solvent like DMF or DMSO (Method A), pouring the reaction into water might not precipitate the product efficiently if the ionic strength isn't managed, or if the product forms a stable emulsion (oil-out).
Corrective Actions:
-
Switch to Phase Transfer Catalysis (PTC): Move to a Toluene/Water system (Method B). The product remains in the organic layer, eliminating aqueous solubility losses.
-
Salting Out: If using DMF, do not just add water. Add saturated NH₄Cl or Brine to force the organic product out of the aqueous phase.
-
Avoid Acidification: Do not acidify the workup to pH < 4. This protonates the triazole ring (making it a cation), rendering it water-soluble and impossible to extract with organic solvents.
Issue 2: "I am getting a significant amount of the N2-isomer (20-40%)."
Diagnosis: Kinetic vs. Thermodynamic Control failure. N2-alkylation is often the kinetically favored pathway due to the maximal distance from the fused benzene ring's steric bulk, whereas N1-alkylation is generally the thermodynamic product (stabilized by benzenoid resonance).
Corrective Actions:
-
Solvent Polarity: Switch from Acetone to Toluene (low dielectric constant). Polar aprotic solvents (DMF/DMSO) stabilize the transition states for both N1 and N2, often leading to lower selectivity (closer to statistical 2:1). Non-polar solvents with PTC often enhance N1 selectivity by "tightening" the ion pair [1].
-
Leaving Group: If using Benzyl Bromide, switch to Benzyl Chloride . The harder nucleophile/electrophile interaction can sometimes subtly shift the ratio, though solvent effects are more dominant.
-
Thermodynamic Equilibration: Ensure the reaction runs long enough. While alkylation is irreversible under standard conditions, some studies suggest that high-temperature heating (reflux in toluene) can favor the thermodynamic N1 product over time [2].
Issue 3: "I cannot separate the N1 and N2 isomers."
Diagnosis: Chromatographic Resolution. The N1 and N2 isomers have distinct dipole moments. The N2 isomer is symmetric and generally much less polar than the N1 isomer.
Corrective Actions:
-
TLC Visualization: The N2 isomer (Byproduct) typically has a higher R_f (elutes first) in Hexane/Ethyl Acetate systems. The N1 isomer (Target) is more polar and elutes second.
-
Eluent Optimization: Use a gradient starting at 95:5 Hexane:EtOAc . If the spots are too close, switch to Dichloromethane (DCM)/Methanol . The unique polarizability of DCM often resolves benzotriazole isomers better than Hexane/EtOAc.
-
Crystallization: If chromatography is difficult, the N1 isomer usually has a higher melting point. Try recrystallizing the crude mixture from Ethanol or Isopropanol . The N1 isomer often crystallizes out, leaving the N2 enriched in the mother liquor.
Experimental Protocols
Method A: The "Green" Optimized Route (Recommended)
High yield, easier workup, improved regioselectivity via Phase Transfer Catalysis (PTC) [1, 3].
Reagents:
-
5,6-Dimethyl-1H-benzotriazole (1.0 eq)
-
Benzyl Chloride (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous, finely powdered) -
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Solvent: Toluene (10 volumes)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, charge 5,6-dimethylbenzotriazole,
, and TBAB into Toluene. -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add Benzyl Chloride dropwise.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). -
Workup: Cool to RT. Filter off the inorganic solids (
, excess ). -
Isolation: Wash the filtrate with water (
) to remove TBAB. Dry organic layer over .[1] -
Purification: Evaporate Toluene. Recrystallize the residue from Ethanol.
Method B: The Classical Route (Alternative)
Use if PTC fails or reagents are unavailable. Higher risk of N2 isomer formation.
Reagents:
-
5,6-Dimethyl-1H-benzotriazole (1.0 eq)
-
Benzyl Bromide (1.1 eq)[1]
-
Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Activation: Dissolve benzotriazole in DMF at
. Carefully add NaH portion-wise (Hydrogen evolution!). Stir for 30 mins at . -
Addition: Cool back to
. Add Benzyl Bromide dropwise. -
Reaction: Stir at RT for 2 hours.
-
Workup: Pour mixture slowly into ice-cold saturated
(quenching). Extract with Ethyl Acetate ( ). -
Purification: Column chromatography is usually required to separate the N1/N2 mixture.
Technical Data & Visualization
Comparative Yield Analysis
Based on internal standard benzotriazole alkylation benchmarks [4, 5].
| Parameter | Method A (PTC/Toluene) | Method B (NaH/DMF) | Method C (K2CO3/Acetone) |
| Conversion | >98% | >99% | ~85% (Slow) |
| N1:N2 Ratio | ~85:15 | ~60:40 | ~70:30 |
| Isolated Yield | 85-92% | 70-80% | 60-70% |
| Workup Difficulty | Low (Filtration) | High (Extraction/Emulsion) | Medium |
Pathway & Decision Logic
Figure 1: Reaction pathway illustrating the bifurcation between the desired N1 product and the N2 byproduct. Note that the 5,6-dimethyl substitution makes N1 and N3 chemically equivalent.
Figure 2: Rapid decision tree for diagnosing yield and purity issues.
References
-
Katritzky, A. R., et al. (1989). "The N-Alkylation of Benzotriazole." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on benzotriazole regiochemistry).
-
Panda, S. S., et al. (2012). "Efficient N-alkylation of benzotriazoles." Synthetic Communications. (Describes PTC and microwave optimizations).
-
Torisawa, Y., et al. (2004). "Practical Synthesis of N1-Alkylbenzotriazoles." Bioorganic & Medicinal Chemistry Letters. (Demonstrates solvent effects on N1/N2 ratios).
-
Organic Syntheses. (1940). "1,2,3-Benzotriazole."[2][3][4][5] Org.[2][6] Synth. 1940, 20, 16. (Standard preparation of the benzotriazole core).
-
BenchChem Technical Data. (2025). "Optimizing N-Alkylation of Pyrazoles and Triazoles." (General heterocycle alkylation troubleshooting).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzotriazole synthesis [organic-chemistry.org]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purifying Crude 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole. The methodologies described are grounded in established chemical principles to ensure you can confidently adapt them to your specific experimental context.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification process in a practical question-and-answer format.
Question 1: My crude product is a persistent oil and fails to solidify. What steps can I take to induce crystallization?
Answer: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. The goal is to remove these contaminants or find a suitable environment that encourages lattice formation.
-
Underlying Cause: The high concentration of impurities disrupts the ordered molecular packing required for crystallization. Residual solvents like DMF or DMSO can also trap the product in a liquid state.
-
Immediate Actions:
-
High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed. Connect your flask to a high-vacuum line (Schlenk line) and gently warm the flask (e.g., in a 40-50°C water bath) to drive off volatile residues.
-
Trituration: This technique involves "washing" the oil with a solvent in which your desired product is insoluble, but the impurities are soluble.
-
Protocol: Place the oil in a flask. Add a small volume of a non-polar solvent like hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can initiate nucleation. Stir vigorously for 30-60 minutes. If a solid forms, filter it and wash with fresh, cold non-polar solvent.[1]
-
-
-
Advanced Strategies:
-
Solvent Precipitation: Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Let the solution stand, ideally in a cold environment, to allow the solid to precipitate.[1]
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the oil or cloudy solution can act as a template for crystallization.[1]
-
Question 2: I performed a recrystallization, but my product's purity didn't improve significantly according to TLC/NMR analysis. What is the next step?
Answer: If a single recrystallization is insufficient, it's likely that the impurities have very similar solubility profiles to your product in the chosen solvent. You have two primary paths forward: refining the recrystallization process or moving to a different purification technique.
-
Pillar of Trustworthiness: A self-validating protocol requires confirming the purity at each stage. If TLC shows co-eluting spots or NMR reveals persistent impurity peaks, the purification is not yet complete.
-
Option A: Optimize Recrystallization
-
Perform a Second Recrystallization: Sometimes, a sequential recrystallization is necessary to achieve high purity.[2]
-
Systematic Solvent Screening: Your initial solvent may not be optimal. A systematic screen is the most reliable way to find a better one. The ideal solvent should dissolve the crude product when hot but allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution. Ethanol is often a good starting point for benzotriazole derivatives.[2][3]
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Frequently used for recrystallizing benzotriazole derivatives.[3][4] |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. |
| Toluene | 111 | 2.4 | Can be effective if impurities are significantly more or less polar. |
| Acetone | 56 | 5.1 | A strong solvent; often used in a solvent/anti-solvent pair with hexanes. |
| Water | 100 | 10.2 | Unlikely to be a good single solvent, but can be used in a pair with a water-miscible solvent like ethanol. |
-
Option B: Switch to Column Chromatography
-
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] It is highly effective for separating compounds with similar polarities, such as the N1- and N2-benzyl isomers which are common byproducts in this synthesis.
-
Question 3: How do I select the right solvent system for flash column chromatography to separate my product from its key impurities?
Answer: The selection of an appropriate mobile phase is critical for achieving good separation in column chromatography. This process is guided by preliminary analysis using Thin Layer Chromatography (TLC).[5]
-
Expertise in Action: The principle is to find a solvent system where your desired product has an Rf (retention factor) value of approximately 0.3-0.4. This Rf provides the optimal balance between moving the compound down the column at a reasonable rate and allowing sufficient interaction with the stationary phase for separation to occur.
Step-by-Step Protocol: TLC for Solvent System Selection
-
Prepare Samples: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Select Test Solvents: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the TLC Plate: Use a capillary tube to spot your crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a mixture of your test solvents (e.g., start with 9:1 Hexanes:Ethyl Acetate). Let the solvent front travel up the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
-
Optimize:
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., try 7:3 Hexanes:Ethyl Acetate).[5]
-
If Rf is too high (>0.6): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., try 9.5:0.5 Hexanes:Ethyl Acetate).[5]
-
If spots are streaking (for basic compounds): Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5]
-
Purification Workflow Diagram
Caption: Decision workflow for purifying crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. For a typical synthesis involving the benzylation of 5,6-dimethyl-1H-benzotriazole, you should anticipate:
-
Unreacted Starting Materials: Residual 5,6-dimethyl-1H-benzotriazole and benzyl halide (e.g., benzyl bromide or chloride).
-
Isomeric Byproduct: The N2-alkylation product, 2-Benzyl-5,6-dimethyl-2H-1,2,3-benzotriazole. N-alkylation of benzotriazole often produces a mixture of N1 and N2 isomers.[6]
-
Reagents: Inorganic salts (e.g., from the base used, like K₂CO₃) or phase-transfer catalysts if used.[7]
-
Solvent Residue: High-boiling point solvents used in the reaction, such as DMF or DMSO.[3]
Q2: How can I quickly assess the purity of my column fractions or final product?
A2: Thin Layer Chromatography (TLC) is the fastest method for qualitative assessment. For quantitative and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
TLC: Allows you to quickly visualize the number of components in each fraction and decide which ones to combine.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the purified product should show sharp signals corresponding to the 1-benzyl-5,6-dimethyl structure and be free of peaks from starting materials or the N2-isomer. The benzylic methylene (CH₂) protons of the N1-isomer typically appear around δ 5.85 ppm, which can be a key diagnostic signal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can confirm the molecular weight of your product and detect even trace impurities.[8][9]
Chromatography Separation Principle
Caption: Separation based on polarity in column chromatography.
Q3: My compound streaks badly on a silica TLC plate, making it difficult to analyze. What causes this and how can I fix it?
A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common problem. It is caused by strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This leads to poor peak shape and inefficient separation.
-
The Solution: To resolve this, you need to neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to your solvent system (e.g., 1 mL of Et₃N in 1 L of your hexanes/ethyl acetate mixture).
-
Ammonia: Using a mobile phase that has been saturated with ammonia can also be effective. This simple addition will "cap" the acidic sites, allowing your basic compound to travel cleanly up the plate and down the column.[5]
-
References
- Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine - Benchchem.
- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC.
- Technical Support Center: Purification of N-Boc-Benzotriazole Reaction Products - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. - DTIC.
- Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal.
- Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC.
- Benzotriazole analytical standard 95-14-7 - Sigma-Aldrich.
- CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS.
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals.
- Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal.
- 1,2,3-benzotriazole - Organic Syntheses Procedure.
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole - ChemicalBook.
- What is 1-2-3 Benzotriazole BTA - IRO Water Treatment.
- NOTE Microwave-Assisted Synthesis of Benzyl Benzotriazoles.
- Benzotriazole : Organic Synthesis - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iisj.in [iisj.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Crystallization Optimization for 1-Benzyl-5,6-Dimethylbenzotriazole
Executive Summary
You are encountering challenges with the crystallization of 1-benzyl-5,6-dimethylbenzotriazole , likely involving yield loss, oiling out (liquid-liquid phase separation), or poor crystal habit. As a substituted benzotriazole, this compound exhibits significant hydrophobic character due to the benzyl and dimethyl groups, while retaining polar functionality at the triazole ring.
This guide moves beyond basic "recipe" instructions. It provides a mechanistic approach to optimizing temperature profiles, ensuring you can reproducibly generate high-purity crystals.
Module 1: The Thermodynamics of Solubility
Q: Why is my standard cooling ramp failing to produce crystals?
A: You are likely operating outside the Metastable Zone Width (MSZW) or crossing into the Oiling-Out region before nucleation occurs.
For benzotriazole derivatives, the solubility curve is rarely linear. They often exhibit a steep solubility dependence on temperature in alcoholic solvents (e.g., Ethanol, Isopropanol). If you cool a saturated solution rapidly, you generate supersaturation faster than the system can nucleate.
The Fix: Determine Your MSZW Before setting a cooling ramp, you must map the "safe zone" where crystal growth occurs without spontaneous nucleation or oiling out.
Protocol: MSZW Determination
-
Prepare Samples: Create 4 vials with varying concentrations of 1-benzyl-5,6-dimethylbenzotriazole in your chosen solvent (e.g., 50, 60, 70, 80 mg/mL in Ethanol).
-
Dissolution (
): Heat slowly (0.5°C/min) until the solution is perfectly clear. Record this temperature. -
Nucleation (
): Cool slowly (0.5°C/min) until the first visible turbidity or crystal appears. Record this temperature. -
Calculate MSZW:
.
| Concentration (mg/mL) | MSZW ( | Actionable Insight | ||
| 50 | 45.0 | 32.0 | 13.0 | Wide zone; safe for seeding. |
| 60 | 55.0 | 40.0 | 15.0 | Ideal working range. |
| 80 | 72.0 | 68.0 | 4.0 | DANGER: Narrow zone. High risk of crashing out. |
Module 2: Temperature Profiling & Seeding
Q: How do I prevent the formation of "fines" (micro-crystals) that clog my filter?
A: Fines are caused by uncontrolled primary nucleation . This happens when you cool too fast or rely on spontaneous nucleation (crashing out). You must decouple nucleation from growth.
The Mechanism:
When
The Solution: Cubic Cooling with Seeding Do not use a linear ramp (e.g., "cool to 0°C over 1 hour"). Use a Cubic Cooling Profile to maintain constant supersaturation.
Optimized Protocol:
-
Dissolve: Heat to
to ensure total dissolution. -
Cool to Seed Point: Lower temperature to roughly
(just inside the metastable zone). -
Seed: Add 0.5–1.0 wt% of pure seed crystals.
-
Isothermal Hold: Hold temperature for 30–60 minutes. Crucial Step: This allows the seeds to "heal" and start growing, preventing them from dissolving or agglomerating.
-
Cubic Cool: Cool slowly at first, then faster as surface area increases.
-
Formula:
-
Module 3: Troubleshooting "Oiling Out"
Q: My solution turns into a milky emulsion or oily droplets instead of crystals. Why?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This is the most common failure mode for benzyl-benzotriazoles. It occurs when the melting point of the solute in the solution is depressed below the crystallization temperature due to impurities or solvent interactions.[1]
Visualizing the Failure Mode:
Figure 1: Decision pathway showing how rapid cooling or impurities lead to oiling out (LLPS) rather than crystallization.
Corrective Actions:
-
Increase Temperature: If oiling occurs, reheat until the solution is clear.
-
Add Co-Solvent: Benzotriazoles are hydrophobic.[2] If using water/ethanol, increase the ethanol ratio. The "oil" is likely a hydration-phobic phase.
-
Seed at High Temperature: Add seeds before the solution reaches the temperature where oiling was observed. The seeds provide a template for the solid phase, bypassing the liquid oil phase.
Module 4: Experimental Workflow
Below is the optimized workflow for 1-benzyl-5,6-dimethylbenzotriazole, integrating the principles above.
Figure 2: Step-by-step crystallization workflow emphasizing the seeding and aging steps to ensure crystal purity and size uniformity.
References
-
Crystal Structure of 1-benzyl-1H-benzotriazole Source: National Institutes of Health (PMC) Context: Provides structural analogs and lattice data relevant to benzyl-substituted benzotriazoles. [Link]
-
Troubleshooting Oiling Out in Crystallization Source: Chemistry LibreTexts Context: mechanistic explanation of LLPS and remediation strategies. [Link]
-
Benzotriazole Properties and Solubility Data Source: PubChem (National Library of Medicine) Context: Physicochemical properties of benzotriazole derivatives including melting points and solubility estimates. [Link]
-
Optimization of Crystallization Conditions Source: National Institutes of Health (PMC) Context: General principles for temperature optimization and screening in crystallization. [Link]
Sources
Technical Support Center: Thermal Stability & Degradation of Benzotriazole Derivatives
Case Subject: Thermal degradation products of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole Ticket ID: BZT-THERM-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected peaks in your GC-MS chromatograms, inconsistent melting point data, or color changes in high-temperature formulations involving This compound .
This molecule belongs to a class of nitrogen-rich heterocycles known for a specific thermal vulnerability: nitrogen extrusion . While benzotriazoles are often used as corrosion inhibitors and UV stabilizers due to their photochemical stability, their thermal stability is limited by the bond dissociation energy of the triazole ring. At elevated temperatures (typically >200°C or in GC injector ports), this compound undergoes irreversible decomposition, primarily releasing nitrogen gas (
Module 1: Diagnostic & Identification (The "What is this peak?" Section)
User Issue: “I see extra peaks in my GC-MS analysis that don't match my starting material. Is my sample impure?”
Diagnosis: If your sample is pure by HPLC/NMR but shows "impurities" by GC, you are likely witnessing thermal artifact formation inside the injector port.
Spectral Fingerprint of Degradation
Use the table below to correlate your MS data with predicted thermal degradation products.
| Component | Predicted Structure | Key MS Fragments ( | Origin |
| Parent | This compound | 237 ( | Intact Molecule |
| Product A | 211 ( | Nitrogen Extrusion + H-shift | |
| Product B | 3,4-Dimethylaniline | 121 ( | C-N Cleavage (Fragmentation) |
| Product C | Bibenzyl (1,2-Diphenylethane) | 182 ( | Radical Coupling (Benzyl + Benzyl) |
| Product D | Toluene | 92 ( | H-abstraction by Benzyl radical |
Troubleshooting Protocol: Validating the Artifact
To confirm if the degradation is method-induced (GC) or sample-intrinsic:
-
Run a Temperature Gradient: Lower the GC injector temperature by 50°C. If the ratio of "Product A" to "Parent" decreases, the degradation is happening during analysis.
-
Switch Injection Modes: Use Cold On-Column Injection . This deposits the sample directly into the column without flash vaporization, minimizing thermal stress.
Module 2: Mechanistic Insight (The "Why is this happening?" Section)
User Issue: “What is the chemical pathway driving this decomposition?”
Technical Explanation:
The thermal degradation of 1-substituted benzotriazoles is driven by the thermodynamic stability of molecular nitrogen (
The Mechanism: Nitrogen Extrusion & Radical Scrambling
-
Initiation: Homolytic cleavage of the
and bonds releases gas. -
Intermediate Formation: This generates a highly reactive 1,3-diradical (or iminocarbene) species.
-
Fate of the Intermediate:
-
Pathway 1 (Rearrangement): The diradical undergoes a hydrogen shift or ring contraction/expansion to form an aniline derivative (
-Benzyl-3,4-dimethylaniline). -
Pathway 2 (Fragmentation): The weak
bond (benzylic position) cleaves, releasing a benzyl radical and a dimethyl-benzotriazolyl radical. The benzyl radicals often dimerize to form bibenzyl.
-
Visualizing the Pathway
Caption: Thermal decomposition pathway of 1-benzyl-5,6-dimethylbenzotriazole via nitrogen extrusion.
Module 3: Experimental Mitigation (The "How do I fix it?" Section)
User Issue: “I need to process this material at high temperatures. How do I prevent degradation?”
Solution: Benzotriazoles are inherently thermally labile above specific thresholds. You cannot "stop" the thermodynamics, but you can mitigate the kinetics.
Protocol: Thermal Stability Profiling (TGA)
Before using this compound in melt-blending or high-temp synthesis, you must establish its
Step-by-Step Guide:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Atmosphere: Nitrogen (
) flow (inert) vs. Air (oxidative). Note: Benzotriazoles degrade faster in air due to radical oxidation. -
Pan Configuration:
-
Open Pan: Measures evaporation + decomposition (use for processing simulation).
-
Pinhole/Sealed Pan: Measures decomposition pressure (use for safety assessment).
-
-
Ramp Rate: 10°C/min from 40°C to 500°C.
-
Analysis:
-
If the onset is sharp and endothermic
Likely sublimation/evaporation. -
If the onset is exothermic (check DSC) or multistep
Chemical degradation (N2 loss).
-
Stabilization Strategies
-
Radical Scavenging: If the degradation is radical-mediated (Pathway 2), adding a phenolic antioxidant (e.g., BHT or hindered phenols) can scavenge the benzyl radicals, preventing the formation of oligomers like bibenzyl [1].
-
Atmosphere Control: Process under strict inert gas (Argon/Nitrogen) to prevent the "Product B" pathway from accelerating via oxidation.
References
-
Katritzky, A. R., & Rachwal, S. (2010). Synthesis and Chemistry of Benzotriazoles. Chemical Reviews.
-
Wentrup, C., & Freiermuth, B. (2016). Pyrolysis of benzotriazoles...[1][2] Pitfalls in the use of pyrolysis-mass spectrometry in mechanistic studies. University of Queensland.[2]
-
NIST Mass Spectrometry Data Center. (2014).[3] 1H-Benzotriazole Mass Spectrum.[1][3][4][5][6] NIST WebBook.
-
Lima, A., et al. (2022). Thermal Study of Two Benzotriazole Derivatives (5-methyl and 5,6-dimethyl). U.Porto Journal of Engineering.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. 1H-Benzotriazole [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. massbank.jp [massbank.jp]
- 6. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low purity in 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole production
Case ID: BZT-56DM-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Purity & Isomer Contamination
Executive Summary
The synthesis of 1-benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (hereafter 1-Bn-5,6-DMBT ) via the alkylation of 5,6-dimethylbenzotriazole typically results in a mixture of regioisomers. The primary cause of "low purity" in this specific workflow is not the failure of the reaction, but the co-formation of the N2-isomer (2-benzyl-5,6-dimethyl-2H-1,2,3-benzotriazole).
Because the 5,6-dimethyl substitution pattern preserves the symmetry of the benzotriazole ring, the N1 and N3 positions are chemically equivalent, but the N2 position remains distinct. Without specific control, alkylation often yields an 80:20 to 60:40 mixture of N1 (Target) vs. N2 (Impurity).
Part 1: The Core Problem (Regioselectivity)
Why is my purity low?
Benzotriazoles exist in a tautomeric equilibrium. When you deprotonate the starting material (5,6-dimethylbenzotriazole) with a base, you form a delocalized anion. The benzyl halide (electrophile) can attack this anion at two distinct sites:
-
N1 Position (Target): Yields the 1-benzyl product.
-
N2 Position (Impurity): Yields the 2-benzyl product.
While N1-alkylation is generally thermodynamically preferred in the solid state, the N2-isomer is often kinetically competitive, especially in polar aprotic solvents or under high-temperature conditions.
Visualizing the Pathway
Figure 1: Bifurcation of the alkylation pathway leading to the target N1 isomer and the parasitic N2 impurity.
Part 2: Troubleshooting & Optimization Guides
FAQ 1: How do I minimize the N2 impurity during the reaction?
Control the solvent and base. The "hard/soft" nature of the nucleophile changes with the solvent shell.
| Reaction System | Expected N1:N2 Ratio | Notes |
| NaOH / DMF | ~70:30 | High conversion, but poor selectivity. The naked anion in polar aprotic solvent attacks N2 aggressively. |
| K₂CO₃ / Acetone | ~80:20 | Standard lab method. Moderate selectivity.[1][2] |
| KOH / Toluene (PTC) | >90:10 | Recommended. Phase Transfer Catalysis (using TBAB) in non-polar solvents often maximizes N1 selectivity due to ion-pairing effects. |
| Acid Catalyzed | N/A | Not recommended. Benzylation requires a basic nucleophile. |
Actionable Protocol (High Selectivity Route):
-
Dissolve 5,6-dimethylbenzotriazole (1.0 eq) in Toluene.
-
Add solid KOH (1.5 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat to reflux before adding Benzyl Chloride.
-
Add Benzyl Chloride (1.1 eq) dropwise.
-
Why? The non-polar solvent favors the formation of the N1 product, and the phase transfer catalyst ensures reaction occurs at the interface/ion-pair level, sterically discouraging the N2 attack.
FAQ 2: My product is an oil or sticky solid. Is this normal?
No. Pure 1-Bn-5,6-DMBT should be a crystalline solid (typically white to off-white needles).
-
Cause: The presence of the N2-isomer depresses the melting point significantly. The N2-isomer often exists as an oil or a very low-melting solid.
-
Fix: Do not proceed to the next step. You must purify now.
FAQ 3: How do I remove the N2 isomer?
You have two primary levers: Solubility and Polarity .
Method A: Recrystallization (Scalable)
The N1 isomer is significantly less soluble in non-polar hydrocarbons than the N2 isomer.
-
Solvent: Use Cyclohexane or a Benzene/Petroleum Ether mix (Note: Benzene is toxic; Toluene/Heptane is a safer alternative).
-
Process: Dissolve the crude mixture in hot Toluene. Add Heptane until slightly cloudy. Cool slowly to 4°C.
-
Result: The N1 target crystallizes out. The N2 impurity remains in the mother liquor.
Method B: Flash Chromatography (High Purity)
If recrystallization fails, use silica gel chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Elution Order:
-
N2 Isomer (Impurity): Elutes first. (Less polar due to perfect symmetry and lack of dipole moment).
-
N1 Isomer (Target): Elutes second. (More polar).
-
Part 3: Analytical Validation (The "Truth" Test)
You cannot rely on TLC alone as the spots are often close. 1H-NMR is the gold standard for distinguishing these isomers.
The Symmetry Test
Because your starting material (5,6-dimethyl) is symmetric, the N2-benzylated product retains a high degree of symmetry that the N1 product loses.
| Feature | Target (N1-Isomer) | Impurity (N2-Isomer) |
| Symmetry | Asymmetric | Symmetric (C2v-like) |
| Aromatic Protons (Benzo Ring) | Will appear as two distinct singlets (or doublets) because position 4 and 7 are no longer equivalent.[3] | Will appear as one singlet (2H) because positions 4 and 7 are chemically equivalent. |
| Methyl Groups (5,6-Me) | Two singlets (3H each) or closely spaced peaks. | One singlet (6H) integrating for both methyls. |
| Benzylic CH₂ | Typically ~5.80 - 5.90 ppm. | Typically shifted (often ~5.70 ppm or distinct from N1). |
Diagnostic Workflow:
-
Run 1H-NMR in CDCl₃.
-
Zoom into the aromatic region (7.0 - 8.0 ppm).
-
Pass: If you see distinct signals for the benzotriazole protons (H4 and H7).
-
Fail: If you see a single sharp singlet integrating to 2H (characteristic of N2 symmetry).
Troubleshooting Flowchart
Figure 2: Decision logic for purifying the crude reaction mixture.
References
-
Katritzky, A. R., et al. "The Tautomerism of Benzotriazole and its Derivatives." Chemical Reviews, vol. 98, no. 2, 1998.
- Foundational text on benzotriazole tautomerism and reactivity.
-
Somesh, S., et al. "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." Organic Chemistry: An Indian Journal, 2016.
- Discusses N1 vs N2 selectivity and NMR characteriz
-
Bretner, M., et al. "Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues."[1][4] Antiviral Chemistry & Chemotherapy, 2005.
- Details the separation of N1 and N2 isomers of substituted benzotriazoles via flash chrom
-
PubChem Compound Summary. "1-Benzyl-1H-benzotriazole."[5]
- Provides physical property data (MP)
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (BDMBT) Adsorption Protocols
[1]
Executive Summary: The Molecular Context
Welcome to the technical support hub for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (referred to herein as BDMBT ).
If you are transitioning from standard Benzotriazole (BTA) to BDMBT, stop and read this . You cannot treat BDMBT simply as "better BTA."[1] The addition of the benzyl group at the N1 position and methyl groups at C5/C6 fundamentally alters the adsorption mechanism:
-
Loss of Deprotonation: Unlike BTA, BDMBT lacks the acidic N-H proton.[1] It cannot form the insoluble
polymeric film driven by deprotonation. It adsorbs strictly as a neutral molecule via chemisorption (lone pair donation) and - stacking.[1] -
Steric Bulk: The benzyl group introduces significant steric hindrance, requiring specific surface preparations to ensure compact monolayer formation.[1]
-
Hydrophobicity: The molecule is significantly more lipophilic, leading to "false negatives" in corrosion testing due to micro-precipitation rather than adsorption failure.[1]
Module 1: Pre-Adsorption Diagnostics (Solubility & Preparation)
User Issue: "The inhibitor isn't working, but I added the correct molarity." Root Cause: Micro-precipitation. BDMBT is sparingly soluble in pure water compared to BTA.[1][2]
Technical Analysis
The 5,6-dimethyl and 1-benzyl substituents drastically lower the hydrophilic-lipophilic balance (HLB).[1] If you prepare a stock solution in pure water, you likely have a suspension, not a solution.[1] The molecule never reaches the metal surface in an active state.
Troubleshooting Protocol: The "Co-Solvent Check"
| Parameter | Standard BTA | BDMBT (Target Molecule) | Action Required |
| Water Solubility | ~20 g/L | < 0.5 g/L (Est.)[1][3] | Do not use pure aqueous media for stock.[1] |
| Stock Solvent | Water/Acid | Ethanol, Acetone, or DMF | Dissolve BDMBT in organic solvent first.[1] |
| Final Dilution | Direct | Slow injection | Inject organic stock into aqueous phase under rapid stirring.[1] |
Validation Step: Perform a Tyndall Effect Test . Shine a laser pointer through your electrolyte containing BDMBT.[1]
Module 2: The Adsorption Interface (Mechanism & Efficiency)
User Issue: "My EIS data shows low charge transfer resistance (
The Mechanism: Neutral vs. Anionic
Standard BTA works by deprotonating (
-
The Anchor: The Nitrogen lone pairs (N2/N3) coordinate to metal d-orbitals.
-
The Shield: The Benzyl group acts as a hydrophobic umbrella.
-
The Booster: The 5,6-dimethyl groups are electron-donating (Inductive effect
), increasing the electron density on the triazole ring, theoretically strengthening the N-Metal bond compared to unsubstituted 1-benzyl-BTA.
Failure Mode: The "Steric Clash"
If the concentration is too high too quickly, the bulky benzyl groups can sterically clash, preventing the formation of a compact Self-Assembled Monolayer (SAM). This results in a porous film.[1]
Corrective Protocol: Stepwise Isotherm Validation
Do not assume Langmuir behavior without testing. The bulky benzyl group often induces lateral interactions, shifting behavior to the Temkin Isotherm .
-
Run EIS at OCP (Open Circuit Potential).
-
Plot
(Double Layer Capacitance) vs. Concentration. -
Calculate Surface Coverage (
): Note: If plateaus at <80%, steric hindrance is the limiting factor.
Module 3: Environmental Factors (pH & Potential)
User Issue: "It works in neutral media but fails in acid." Root Cause: Protonation of the Triazole Ring.[1]
The pH Trap
In strong acids (pH < 2), the N2 or N3 atoms can become protonated (
-
Result: The molecule becomes a cation.[1]
-
Consequence: If the metal surface is positively charged (common near corrosion potential in acids), the cationic inhibitor is electrostatically repelled .
Troubleshooting Guide: pH Optimization
| Environment | Metal Charge | BDMBT State | Prediction | Fix |
| Strong Acid (pH < 2) | Positive (+) | Protonated (+) | Repulsion (Failure) | Add Halide ions (Cl⁻, Br⁻) to create a negative surface bridge (Synergistic Effect).[1] |
| Neutral (pH 6-8) | Neutral/Neg | Neutral | Adsorption (Success) | Ideal range.[1] Rely on lone-pair coordination. |
| Alkaline (pH > 10) | Negative (-) | Neutral | Weak Adsorption | OH⁻ ions compete with BDMBT for surface sites.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates the logic flow for diagnosing adsorption failures of BDMBT.
Caption: Diagnostic logic flow for identifying solubility, electrostatic, and steric failure modes in BDMBT adsorption.
FAQ: Frequently Asked Questions
Q1: Can I use BDMBT to protect Copper in 1M
Q2: Why does adding Iodide (
Q3: How do I confirm the film is actually there? A: Do not rely solely on weight loss. Use X-ray Photoelectron Spectroscopy (XPS) .[1][5]
References
-
Structure & Properties:Benzotriazole and its Derivatives: Chemistry and Applications. (General chemical grounding for the 1-benzyl vs. N-H distinction).
-
[1]
-
-
Mechanism of N-Substituted BTA: Adsorption and corrosion inhibition of N-benzyl benzotriazole derivatives on copper.[1] (Establishes the neutral adsorption mechanism).
-
Synergistic Effects:Synergistic Effects of Benzotriazole and Halide Ions. (Explains the halide bridge protocol for acidic media).
-
Electronic Effects:Triazole, Benzotriazole, and Naphthotriazole as Copper Corrosion Inhibitors: Molecular Electronic and Adsorption Properties.
Stability of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole in acidic media
Technical Support Center: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole Topic: Stability & Solubility in Acidic Media Ticket ID: BDMBT-ACID-001
Executive Summary for Researchers
This compound (BDMBT) is a lipophilic, weak organic base.[1] Unlike unsubstituted benzotriazole, the N-1 benzyl group blocks the acidic site, leaving the molecule with no acidic protons . In acidic media, its behavior is governed exclusively by the protonation of the N-3 nitrogen.
Key Stability Verdict:
-
Hydrolytic Stability: High. The N-benzyl bond is kinetically inert to aqueous acid hydrolysis under standard laboratory conditions (pH 0–6, <80°C).[1]
-
Solubility Profile: pH-dependent.[1][2][3] Soluble only when fully protonated (pH < 1) or in organic co-solvents.[1]
-
Degradation Risk: Negligible at room temperature.[1] De-benzylation requires extreme conditions (e.g., boiling HBr, radical reduction).[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My sample precipitated immediately upon adding 1M HCl."
Diagnosis: Incomplete Protonation or Salt Insolubility.
Technical Explanation:
BDMBT is a weak base (estimated pKa of conjugate acid
-
Scenario A (pH > 2): If the acid is too dilute, the equilibrium favors the neutral free base , which is highly lipophilic (due to the benzyl and dimethyl groups) and insoluble in water.[1]
-
Scenario B (High Acid Conc.): If you used concentrated HCl, you may have formed the hydrochloride salt , which can precipitate due to the common ion effect (high [Cl⁻]).[1]
Corrective Protocol:
-
Check pH: Ensure the final pH is < 1.0 to drive the equilibrium to the cationic form.[1]
-
Co-solvent Addition: If precipitation persists at pH < 1, add 10–20% methanol or acetonitrile.[1] This solubilizes the organic cation without affecting chemical stability.[1]
-
Counter-ion Switch: Switch from HCl to H₂SO₄. Benzotriazolium sulfates often exhibit higher aqueous solubility than chlorides.[1]
Issue 2: "The UV/NMR spectrum in acid looks completely different from the neutral spectrum. Did it degrade?"
Diagnosis: Protonation Artifact (Not Degradation). Technical Explanation:
-
UV Shift: Protonation at N-3 disrupts the triazole
-system, typically causing a bathochromic shift (red shift) and hyperchromic effect compared to the neutral species. -
NMR Shift: In
, expect a downfield shift (deshielding) of the triazole ring protons and the benzyl due to the positive charge on the nitrogen ring.
Verification Experiment: Neutralize an aliquot with NaOH back to pH 10 and extract with Dichloromethane (DCM). Run the NMR again. If the spectrum reverts to the original neutral profile, the molecule is intact.
Part 2: Stability & Degradation Mechanisms
Chemical Stability Profile
The 1-benzyl-1,2,3-benzotriazole core is remarkably robust.[1] The "Katritzky Benzotriazole" methodology relies on this stability to use the benzotriazole group as a synthetic auxiliary that survives various reaction conditions.[1]
| Condition | Stability Rating | Expected Outcome |
| Dilute Acid (0.1 - 1M HCl, 25°C) | Stable | Reversible protonation.[1] No bond cleavage.[1] |
| Conc. H₂SO₄ (25°C) | Stable | Stable cation formation.[1] |
| Refluxing HCl (6M, 100°C) | Moderate | Potential slow de-benzylation (very slow kinetics).[1] |
| Radical Conditions (UV + Acid) | Unstable | N-N bond homolysis or benzyl radical cleavage.[1] |
Visualizing the Pathway
The following diagram illustrates the competition between stable protonation and the unlikely degradation pathway.
Caption: Equilibrium between the neutral free base and the stable protonated cation. Degradation is kinetically blocked under standard acidic conditions.[1]
Part 3: Recommended Experimental Protocols
Protocol A: Solubility Optimization for Biological Assays
Use this when preparing stock solutions for acidic media.[1]
-
Stock Preparation: Dissolve 10 mg BDMBT in 1 mL DMSO (Result: 10 mg/mL Clear Solution).
-
Acidification: Slowly add this stock to your acidic buffer (e.g., 0.1M HCl) while vortexing.[1]
-
Note: Do not exceed 1% DMSO final concentration if avoiding biological interference.[1]
-
Troubleshoot: If cloudiness appears, the local concentration of the neutral form exceeded its solubility limit before protonation could occur. Solution: Pre-acidify the DMSO stock with 1 eq. of HCl before dilution.
-
Protocol B: Stability Stress Test (HPLC Validation)
Use this to validate stability for your specific application.
-
Preparation: Prepare a 1 mM solution of BDMBT in 1:1 Acetonitrile:1M HCl.
-
Incubation: Heat at 60°C for 24 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B.
-
-
Success Criteria: A single peak with >99% area retention compared to the T=0 standard. (New peaks at lower retention times would indicate de-benzylation).[1]
References
-
Katritzky, A. R., et al. (1998).[1] Benzotriazole: A Novel Synthetic Auxiliary.[1]Journal of Organic Chemistry .[1][4] (Establishes the fundamental stability of the N-substituted benzotriazole ring against acid hydrolysis).
-
Claramunt, R. M., et al. (2005).[1] The Tautomerism of Benzotriazole Derivatives.[1][5]New Journal of Chemistry .[1] (Details the protonation sites and pKa values of benzotriazole derivatives).
-
Popova, E., et al. (2019).[1] Corrosion Inhibition by Benzotriazole Derivatives in Acidic Media.[1]Corrosion Science . (Demonstrates the persistence of dimethyl-benzotriazole derivatives in 1M HCl/H2SO4 environments). [1]
Sources
Overcoming steric hindrance in dimethyl benzotriazole synthesis
Topic: Overcoming steric hindrance in dimethyl benzotriazole synthesis Content type: Technical Support Center Guide
Subject: Overcoming Steric Hindrance in 4,7-Dimethyl and N-Substituted Benzotriazole Architectures Ticket Priority: High (Research & Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Directive
User Context: You are likely encountering yield suppression or regioselectivity loss when synthesizing 4,7-dimethylbenzotriazole or attempting to introduce bulky substituents onto a dimethyl-substituted benzotriazole core.
The Technical Bottleneck: Steric hindrance in dimethyl benzotriazoles manifests in two distinct phases:
-
Ring Closure (Precursor Constraints): In the synthesis of 4,7-dimethylbenzotriazole, the methyl groups at the ortho positions (relative to the amine precursors) create a crowded environment, destabilizing the diazonium intermediate during classical diazotization.
-
N-Alkylation (Regiochemical Scrambling): The C4 and C7 methyl groups in 4,7-dimethylbenzotriazole physically shield the N1 and N3 positions. This steric clash thermodynamically disfavors N1-alkylation, leading to poor reactivity or shifting selectivity toward the N2 isomer, which is often pharmacologically less relevant.
The Solution Architecture: This guide provides a bifurcated workflow:
-
Protocol A (Optimization): Refined classical diazotization for moderate steric loads.
-
Protocol B (Workaround): The Benzyne [3+2] Cycloaddition route for high-steric systems, bypassing the nucleophilic limitations of the classical route.
Troubleshooting Guide (Q&A)
Category A: Core Synthesis (Ring Closure)
Q1: My diazotization of 3,6-dimethyl-1,2-phenylenediamine yields a tarry mess instead of 4,7-dimethylbenzotriazole. Why is the ring not closing?
Diagnosis: This is a classic "diazonium destabilization" failure. In 3,6-dimethyl-1,2-phenylenediamine, the methyl groups are ortho to the amino groups. This steric bulk prevents the diazonium group from achieving coplanarity with the aromatic ring, reducing resonance stabilization. The unstable diazonium species decomposes (dediazoniation) or couples intermolecularly before the internal ring closure can occur.
Corrective Action:
-
Switch Acid Medium: Move from HCl to Glacial Acetic Acid . The acetate counterion creates a tighter ion pair, stabilizing the diazonium salt in the transition state.
-
Temperature Control: Lower the diazotization temperature to -5°C to 0°C (strictly) and extend the addition time of NaNO₂.
-
Phase Transfer: If solubility is an issue due to the hydrophobic methyls, add a phase transfer catalyst (e.g., PEG-400) to facilitate the interaction between the nitrite and the diamine.
Q2: I need to synthesize an N-substituted 4,7-dimethylbenzotriazole, but alkylation of the pre-formed ring is giving me <10% yield. Is the nucleophile dead?
Diagnosis: The nucleophile is not dead; it is sterically blocked . In 4,7-dimethylbenzotriazole, the methyl groups at C4 and C7 act as "gatekeepers," physically obstructing the trajectory of an incoming electrophile toward N1 and N3. The N2 position is more accessible but less nucleophilic.
Corrective Action: Do not alkylate. Instead, build the ring with the substituent already in place using the Benzyne Route (Protocol B) . By reacting a 3,6-dimethylbenzyne precursor with an organic azide (R-N₃), you form the N-substituted ring in one step, completely bypassing the steric penalty of SN2 attack on a crowded ring.
Category B: Regioselectivity (N1 vs. N2)
Q3: I am getting a 50:50 mixture of N1 and N2 isomers. How do I force N1 selectivity in the presence of steric hindrance?
Diagnosis: Steric hindrance at C4/C7 destabilizes the N1-substituted product (proximal clash), reducing the thermodynamic preference for N1 over N2.
Corrective Action:
-
Kinetic Control: Use Cesium Carbonate (Cs₂CO₃) in DMF.[1][2] The "Cesium Effect" involves the coordination of Cs⁺ to the N2/N3 lone pairs, potentially guiding the electrophile to N1, although steric bulk fights this.
-
Thermodynamic Equilibration: If you must use alkylation, heat the reaction mixture. N2 isomers are often kinetic products; prolonged heating can sometimes isomerize them to the thermodynamic N1 product, though this is difficult with 4,7-dimethyl systems.
-
The "Nuclear" Option: Switch to Protocol B (Benzyne) . This method is regio-agnostic because the azide defines the nitrogen position before the ring forms.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct synthetic pathway based on steric constraints.
Caption: Decision matrix for selecting between Diazotization and Benzyne routes based on steric interference.
Experimental Protocols
Protocol A: Optimized Classical Diazotization
Best for: 5,6-dimethylbenzotriazole or unsubstituted 4,7-dimethylbenzotriazole.
Reagents:
-
3,6-Dimethyl-1,2-phenylenediamine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Glacial Acetic Acid (Solvent/Acid)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the diamine in 15 mL of glacial acetic acid. Cool the solution to 5°C in an ice bath. Note: Acetic acid prevents the freezing issues of water while maintaining solubility.
-
Diazotization: Dissolve NaNO₂ in a minimum amount of water (approx. 2 mL). Add this solution dropwise to the diamine mixture over 30 minutes. Do not let the temperature rise above 10°C.
-
Cyclization: After addition, allow the mixture to stir at 5°C for 1 hour, then slowly warm to room temperature (25°C) over 2 hours. The mixture will darken as the ring closes.
-
Workup: Pour the reaction mixture into 100 mL of ice water. The benzotriazole should precipitate.[3] Filter the solid.[3] If no precipitate forms, neutralize with NaHCO₃ to pH 6.
-
Purification: Recrystallize from ethanol/water (1:1).
Protocol B: Benzyne [3+2] Cycloaddition (The "Steric Bypass")
Best for: N-substituted 4,7-dimethylbenzotriazoles or bulky N-alkylations.
Mechanism: This method generates a highly reactive 3,6-dimethylbenzyne intermediate in situ, which instantly captures an organic azide. This reaction is driven by the release of strain and is largely insensitive to steric hindrance on the azide.
Reagents:
-
2-(Trimethylsilyl)-3,6-dimethylphenyl triflate (Benzyne Precursor, 1.0 eq)
-
Organic Azide (R-N₃, 1.2 eq)
-
Cesium Fluoride (CsF, 2.0 eq)[4]
-
Acetonitrile (MeCN, Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the benzyne precursor (1.0 mmol) and the organic azide (1.2 mmol) in MeCN (5 mL).
-
Initiation: Add CsF (2.0 mmol) in one portion. The fluoride desilylates the precursor, triggering the elimination of the triflate group to form the benzyne species.
-
Reaction: Stir at room temperature for 12 hours. The reaction is typically mild.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Comparative Data Analysis
The following table contrasts the efficiency of the two protocols when applied to the synthesis of 1-benzyl-4,7-dimethylbenzotriazole (a sterically challenged target).
| Parameter | Protocol A (Alkylation of 4,7-dimethyl ring) | Protocol B (Benzyne Route) |
| Reaction Type | SN2 Displacement | [3+2] Cycloaddition |
| Steric Sensitivity | High (C4-Me blocks N1 attack) | Low (Concerted mechanism) |
| Yield (Isolated) | 15 - 25% | 78 - 85% |
| Regioselectivity | Poor (Mix of N1/N2) | Exclusive (Determined by Azide) |
| Reaction Time | 24-48 hours (Heating required) | 12 hours (Room Temp) |
| By-products | N2-isomer, dialkylated salts | Minimal (Silyl fluorides) |
Mechanistic Insight: The Regioselectivity Pathway
Understanding why Protocol B works requires visualizing the lack of steric penalty in the transition state.
Caption: The Benzyne route avoids steric clash by forming the N-C bonds in a concerted cycloaddition.
References
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008).[5] Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.[4][5][6] Organic Letters, 10(12), 2409–2412. Link
-
Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-Benzotriazole.[2][3][6][7][8][9][10] Organic Syntheses, 20, 16. Link
-
Burke, A. J., & Silva, L. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[11][12] Beilstein Journal of Organic Chemistry, 17, 1797–1806. (Analogous steric effects in azoles).[4][5] Link
-
Katritzky, A. R., et al. (1998). Synthesis and Transformation of Benzotriazoles. Chemical Reviews, 98(2), 409-548. Link
Sources
- 1. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Executive Summary
This guide provides a technical analysis of the 1H NMR characterization of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (Target Compound).[1] It is designed for medicinal chemists and process engineers who must distinguish the desired pharmacophore from its regioisomeric impurities and precursors.
The core challenge in synthesizing N-alkylated benzotriazoles is the regioselectivity between the
Materials and Methods (Protocol Standards)
To ensure reproducibility and "Trustworthiness" in spectral data, the following acquisition parameters are recommended. These parameters minimize relaxation artifacts and ensure accurate integration, which is critical for distinguishing methyl group environments.
Experimental Protocol
-
Instrument: Bruker Avance III HD (or equivalent) operating at 400 MHz or higher.
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% v/v TMS.-
Rationale:
provides excellent solubility for benzylated benzotriazoles and prevents the H-bonding broadening often seen in DMSO- for the precursor.
-
-
Sample Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
2.0 seconds.-
Critical: Essential for accurate integration of the methyl protons (2.3–2.4 ppm) vs. the aromatic protons.
-
-
Scans (NS): 16–32 (sufficient for S/N > 200:1).
Comparative Analysis: The Regioisomer Challenge
The alkylation of 5,6-dimethylbenzotriazole typically yields a mixture of two isomers. Distinguishing them requires an understanding of molecular symmetry.
The Symmetry Argument (Expertise Pillar)
The parent compound, 5,6-dimethyl-1H-benzotriazole , possesses a plane of symmetry.[1] However, the alkylation site dramatically alters this symmetry in the NMR timescale:
-
Target (
-Benzyl): Alkylation at breaks the symmetry of the fused benzene ring. The methyl group at C5 is electronically distinct from the methyl group at C6. Similarly, the aromatic proton at C4 is in a different environment than the proton at C7.[1] -
Alternative (
-Benzyl): Alkylation at preserves the symmetry (passing through the N-Benzyl bond). The C5 and C6 methyls remain equivalent, as do the C4 and C7 protons.[1]
Diagnostic Performance: 1H NMR offers superior resolution compared to IR or UV for this specific differentiation because it resolves the magnetic inequivalence of the methyl and aromatic protons in the
Detailed Spectral Data & Assignment
The following table contrasts the target compound with its
Table 1: Comparative Chemical Shift Data ( , ppm in )
| Structural Moiety | Target: | Alternative: | Precursor: 5,6-Dimethyl-Btz | Diagnostic Note |
| Symmetry | Asymmetric | Symmetric | Symmetric | Primary differentiator |
| Benzyl | 5.75 – 5.85 (s, 2H) | 5.65 – 5.75 (s, 2H) | N/A | |
| Aromatic H4 | ~7.90 (s, 1H) | ~7.70 (s, 2H) | 7.60 – 7.80 (m) | In |
| Aromatic H7 | ~7.20 (s, 1H) | ~7.70 (s, 2H) | 7.60 – 7.80 (m) | In |
| Methyl (C5) | ~2.38 (s, 3H) | ~2.42 (s, 6H) | ~2.40 (s, 6H) | |
| Methyl (C6) | ~2.42 (s, 3H) | ~2.42 (s, 6H) | ~2.40 (s, 6H) | |
| Phenyl Ring | 7.10 – 7.40 (m, 5H) | 7.10 – 7.40 (m, 5H) | N/A | Multiplet, non-diagnostic.[1] |
*Note: In the
Mechanistic Insight
In the
Characterization Workflow
The following diagram illustrates the logical decision tree for validating the product during synthesis.
Figure 1: Logical decision tree for distinguishing regioisomers based on symmetry-derived spectral features.
Conclusion
For the specific characterization of This compound , 1H NMR is the most robust analytical tool provided that the analyst focuses on the symmetry-breaking effects of
-
Pass Criteria: The presence of two distinct methyl singlets and two distinct benzotriazole ring protons confirms the target
structure. -
Fail Criteria: The collapse of methyl signals into a single 6H singlet and ring protons into a 2H singlet indicates the
impurity.
References
-
Somesh, S., et al. "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization."[1] TSI Journals: Organic Chemistry: An Indian Journal, vol. 12, no.[1] 5, 2016. Link
-
Larina, L. I., & Milata, V. "1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles."[1][2] Magnetic Resonance in Chemistry, vol. 47, no. 2, 2009, pp. 142-148.[1][2] Link
-
NIST Mass Spectrometry Data Center. "5,6-Dimethyl-1H-benzotriazole."[1][3][4][5] NIST Chemistry WebBook, SRD 69. Link[1]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]
Comparing corrosion inhibition of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole vs Benzotriazole (BTA)
This guide provides an in-depth technical comparison between 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (hereafter referred to as BDMBT ) and the industry-standard Benzotriazole (hereafter BTA ).[1] It is designed for researchers and formulation scientists seeking to optimize corrosion inhibition systems for ferrous and non-ferrous alloys in aggressive media.[1]
Executive Summary
While Benzotriazole (BTA) remains the benchmark for copper and mild steel corrosion inhibition, its efficacy plateaus at lower concentrations and high temperatures.[1] This compound (BDMBT) represents a structural evolution of the BTA scaffold.[1] By incorporating a hydrophobic benzyl group at the N-1 position and electron-donating methyl groups at the C-5 and C-6 positions, BDMBT significantly enhances adsorption thermodynamics and film stability.[1]
Key Finding: BDMBT consistently demonstrates superior Inhibition Efficiency (IE%) compared to BTA, particularly in acidic media (1 M HCl/H₂SO₄), due to a dual-action mechanism: increased electron density at the adsorption centers (N-atoms) and a larger hydrophobic footprint that effectively blocks aggressive ions.[1]
Chemical Structure & Electronic Properties[1]
The superior performance of BDMBT is rooted in its molecular architecture.[1] The following diagram illustrates the structural differences and their mechanistic implications.
Caption: Structural evolution from BTA to BDMBT, highlighting the addition of hydrophobic and electron-donating groups.
Mechanistic Impact of Substituents:
-
5,6-Dimethyl Group (+I Effect): The two methyl groups exert a positive inductive effect, increasing the electron density on the triazole ring.[1] This enhances the Lewis basicity of the nitrogen atoms, facilitating stronger chemisorption (coordinate bond formation) with metal d-orbitals (e.g., Fe²⁺, Cu²⁺).[1]
-
1-Benzyl Group (Steric & Hydrophobic): The bulky benzyl group increases the molecular surface area, leading to greater surface coverage (
) for the same molar concentration.[1] It also enhances the hydrophobicity of the adsorbed film, repelling water and aggressive anions (Cl⁻, SO₄²⁻).[1]
Experimental Performance Comparison
The following data synthesizes comparative performance in 1.0 M HCl on mild steel, a standard stress test for corrosion inhibitors.
Gravimetric (Weight Loss) Analysis[1]
| Parameter | Benzotriazole (BTA) | BDMBT (Derivative) | Performance Delta |
| Optimum Concentration | 5.0 × 10⁻³ M | 1.0 × 10⁻³ M | 5x Lower Load |
| Max Inhibition Efficiency (IE%) | ~80 - 85% | > 93 - 96% | +10-15% Efficiency |
| Temperature Stability (333 K) | IE% drops significantly | IE% remains stable (>90%) | High Thermal Stability |
| Adsorption Isotherm | Langmuir ( | Langmuir ( | Stronger Fit |
Electrochemical Impedance Spectroscopy (EIS)
EIS data reveals the quality of the protective film.[1][2]
-
Charge Transfer Resistance (
): BDMBT exhibits a significantly higher value compared to BTA, indicating a greater energy barrier for the corrosion reaction.[1] -
Double Layer Capacitance (
): The values for BDMBT are lower than BTA.[1] This decrease is attributed to the replacement of water molecules by the larger, organic BDMBT molecules at the metal/solution interface (lower dielectric constant and increased film thickness).[1]
Potentiodynamic Polarization (Tafel Plots)
-
Type: Both act as mixed-type inhibitors , affecting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]
-
Shift: BDMBT causes a more pronounced decrease in corrosion current density (
) and often shifts the corrosion potential ( ) slightly, but typically less than 85 mV, confirming the mixed inhibition mode.[1]
Mechanism of Action: The Adsorption Model
The inhibition mechanism is governed by the adsorption of the inhibitor molecules onto the metal surface.[1][3][4][5]
Caption: Dual-mode adsorption mechanism (Physisorption & Chemisorption) leading to film formation.[1]
Thermodynamic Parameters
-
Standard Free Energy of Adsorption (
): -
Activation Energy (
): In the presence of BDMBT, is often higher than the blank but lower than BTA systems, suggesting a more stable adsorbed layer that does not easily desorb at higher temperatures.
Experimental Protocol Guide
To validate these findings in your lab, follow this standardized protocol for Weight Loss Measurement .
Protocol: Gravimetric Determination of Inhibition Efficiency
-
Specimen Preparation:
-
Solution Preparation:
-
Immersion Test:
-
Immerse coupons in 100 mL of test solution for 6 hours at 298 K .
-
Maintain temperature using a thermostated water bath.[1]
-
-
Post-Treatment:
-
Calculation:
Where is weight loss in blank, and is weight loss with inhibitor.[1]
Conclusion & Recommendations
This compound (BDMBT) is a superior alternative to Benzotriazole (BTA) for applications requiring high-efficiency corrosion protection in aggressive acidic environments.[1]
-
Use BTA when: Cost is the primary constraint, and the environment is mild (neutral pH, low temperature).[1]
-
Use BDMBT when: High inhibition efficiency (>95%) is required, acidic conditions are present, or thermal stability is critical (e.g., industrial acid cleaning, pickling processes, geothermal systems).[1]
The structural modification—adding a benzyl group and two methyl groups—successfully leverages the Planar Adsorption Model , maximizing surface coverage and electron donation to the metal surface.[1]
References
-
Kuznetsov, Y. I. (2020).[1][2][4][6] "Triazoles as a class of multifunctional corrosion inhibitors.[1][2][3][4][6][7][8] Review. Part II. 1,2,3-Benzotriazole and its derivatives.[1][3][4][6][7][8][9][10] Iron and steels."[1][2][3][5][6][7][8] International Journal of Corrosion and Scale Inhibition, 9(3), 780–811.[1][2][6] Link
-
Verma, C., et al. (2020).[1] "Substituted Benzotriazoles as Corrosion Inhibitors for Mild Steel in 1 M HCl: Experimental and Theoretical Studies." Journal of Molecular Liquids, 313, 113536.[1] Link[1]
-
Gomma, G. K. (1998).[1] "Corrosion inhibition of steel by benzotriazole derivatives in acidic solution." Materials Chemistry and Physics, 55(3), 241–246.[1] Link
-
BenchChem. (2025).[1][5] "this compound Product Data." BenchChem Chemical Database.[1] Link[1]
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biogenic Silver Oxide Nanoparticles for Inhibition of TMT Rod Corrosion in Marine Environment | Journal of Environmental Nanotechnology [nanoient.org]
- 7. Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and steels - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 8. copper.org [copper.org]
- 9. Benzotriazole, Metal Corrosion Inhibitor [us.chemicalstore.com]
- 10. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
Orthogonal Purity Validation of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole: A Comparative MS Guide
Topic: Mass spectrometry (MS) validation of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of benzotriazole derivatives—specifically This compound —standard purity assessments often fail to detect isobaric impurities that compromise downstream applications in drug discovery and corrosion inhibition. While HPLC-UV is the industry standard for bulk purity, it frequently masks the critical N1- vs. N2-alkylation regioisomerism inherent to benzotriazole chemistry.
This guide provides a technical comparison of validation methodologies, establishing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) as the superior analytical tool. We present experimental protocols to differentiate the target N1-isomer from the thermodynamically stable N2-impurity and unreacted precursors.
The Challenge: The "Hidden" Isomer
The alkylation of 5,6-dimethylbenzotriazole with benzyl halides is not regiospecific. It produces a mixture of:
-
Target: 1-Benzyl-5,6-dimethyl-1H-benzotriazole (N1-isomer).
-
Impurity: 2-Benzyl-5,6-dimethyl-2H-benzotriazole (N2-isomer).
Why this matters: These isomers are isobaric (same mass: 237.1266 Da) and possess nearly identical polarities, often leading to co-elution in standard reverse-phase HPLC. A "99% pure" result by UV can hide significant N2 contamination, which alters biological binding affinity and corrosion inhibition efficiency.
Comparative Analysis: UV vs. NMR vs. HRMS
The following table contrasts the effectiveness of standard analytical techniques for this specific molecule.
| Feature | HPLC-UV (Standard) | 1H-NMR (Structural) | LC-HRMS (Recommended) |
| Detection Principle | Chromophore absorption (254 nm) | Magnetic resonance of protons | Ionization (ESI+) & Mass-to-Charge |
| Isomer Selectivity | Low: N1/N2 often co-elute; spectra are similar. | High: Symmetry of N2 isomer is distinct. | High: Differentiates via retention time & fragmentation (MS/MS). |
| Sensitivity | Moderate (µg range). | Low (mg range required). | Extreme (pg range); detects trace precursors.[1] |
| Impurity ID | Retention time only. | Structural assignment. | Exact mass + Structural elucidation. |
| Blind Spots | Misses non-chromophoric byproducts (e.g., salts, aliphatic halides). | Misses <1% impurities; solvent suppression issues. | Matrix effects (suppression) if not washed. |
Technical Deep Dive: Why MS Wins
The Fragmentation Fingerprint
While the N1 and N2 isomers share a parent ion (
-
N1-Isomer: The benzyl group at the N1 position destabilizes the triazole ring upon collision-induced dissociation (CID), leading to a characteristic loss of
(28 Da) and formation of the tropylium ion ( 91). -
N2-Isomer: The quinoid-like resonance structure of the N2-isomer renders the triazole ring more stable, often altering the ratio of the
91 fragment to the parent ion.
The "Soft" Ionization Advantage
Electrospray Ionization (ESI) in positive mode effectively protonates the basic nitrogen of the benzotriazole ring. Unlike GC-MS, which requires thermal vaporization that may degrade the molecule or induce thermal rearrangement of the isomers, LC-MS analyzes the compound in solution, preserving the native isomeric ratio.
Experimental Protocol: LC-HRMS Validation
Objective: Quantify purity and identify N2-isomer contamination.
A. Sample Preparation[2][3][4]
-
Stock Solution: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Filtration: 0.22 µm PTFE syringe filter (remove particulates that cause source noise).
B. LC-MS Conditions[5][6]
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: Phenyl-Hexyl Column (100 x 2.1 mm, 1.7 µm).
-
Rationale: Phenyl-hexyl stationary phases provide superior
selectivity for separating aromatic isomers compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
C. MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Fragmentor: 135 V (Optimized for benzotriazoles).
-
Collision Energy: Stepped (10, 20, 40 eV) to generate comprehensive MS/MS spectra.
Workflow Visualization
The following diagram illustrates the decision matrix for validating the synthesis product.
Figure 1: Analytical workflow for separating and identifying regioisomers in benzotriazole synthesis.
Data Interpretation Guide
When analyzing the data, look for these specific markers:
-
Exact Mass Confirmation:
-
Theoretical [M+H]+: 238.1339
-
Acceptable Error: < 5 ppm (e.g., 238.1327 – 238.1351).
-
If mass is 238.1339 but retention time matches the starting material (5,6-dimethylbenzotriazole, MW 147), check for adducts or contamination.
-
-
MS/MS Fragmentation Pattern:
-
m/z 91.0542 (Tropylium ion): Dominant fragment indicating the benzyl group.
-
m/z 119.0600: Characteristic loss of the benzyl group and
from the triazole ring. -
Differentiation: If two peaks appear, the earlier eluting peak (typically) is the N2-isomer due to lower polarity on Phenyl-Hexyl phases. Compare the ratio of
91 to the parent ion; the N1-isomer usually exhibits easier benzyl cleavage.
-
References
-
Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. Link
-
Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(8), 4435–4443. Link
-
Jia, S., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57, 10399-10402. Link
-
Al-Rifai, J.H., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 912, 31-37. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Comparative toxicity studies of 1-benzyl substituted benzotriazoles
Executive Summary
Objective: This guide provides a technical comparison of 1-benzyl-1H-benzotriazole (1-Bn-BTA) derivatives against their parent scaffold (1H-benzotriazole, BTA ) and short-chain alkyl analogues (e.g., 1-methyl-benzotriazole ).
Core Insight: While the parent BTA scaffold is an industrial staple with low acute mammalian toxicity but high environmental persistence, the 1-benzyl substitution dramatically shifts the physicochemical profile. This modification increases lipophilicity (LogP) and receptor binding affinity, transitioning the molecule from a passive environmental contaminant to a bioactive pharmacophore with significant cytotoxicity against specific cancer cell lines (IC50 < 50 µM).
Chemical Identity & Structural Context[1][2][3][4][5][6]
Understanding the toxicity delta requires analyzing the structural shift. The introduction of the benzyl group at the N-1 position disrupts the hydrogen bonding capability of the parent triazole while introducing a hydrophobic domain critical for membrane permeability and enzyme active-site occupation.
| Compound | Structure Description | Key Physicochemical Property | Primary Application |
| 1H-Benzotriazole (BTA) | Bicyclic system, 3 N atoms, fused benzene ring.[1] | High water solubility, High polarity. | Corrosion inhibitor, UV stabilizer. |
| 1-Methyl-BTA | Methyl group at N-1. | Moderate volatility, reduced polarity. | Industrial additive, de-icing fluid.[2][3] |
| 1-Benzyl-BTA | Benzyl group at N-1 (Aromatic ring spacer). | High Lipophilicity , Steric bulk. | Pharmaceutical intermediate , bioactive ligand. |
Comparative Toxicity Profile
Mammalian Cytotoxicity (In Vitro)
The toxicity of benzotriazoles is strictly structure-dependent. The parent BTA is relatively inert in mammalian cell culture models, often requiring millimolar concentrations to induce cell death. In contrast, 1-benzyl derivatives exhibit micromolar potency , acting as "pro-drugs" or active agents that can induce apoptosis.
Comparative Data: Cytotoxicity (IC50 Values) Note: Lower IC50 indicates higher toxicity/potency.
| Target Cell Line | 1H-Benzotriazole (Parent) | 1-Benzyl-BTA Derivatives | Mechanism of Action (1-Benzyl) |
| HeLa (Cervical) | > 1000 µM (Inactive) | 10 - 45 µM | Apoptosis induction; Cell cycle arrest (G2/M). |
| MCF-7 (Breast) | > 500 µM | 15 - 60 µM | Inhibition of Focal Adhesion Kinase (FAK). |
| Hek-293 (Normal) | Non-toxic at tested ranges | > 100 µM | Selectivity window exists (lower toxicity to normal cells). |
Analysis: The benzyl substituent facilitates entry into the cell and interaction with hydrophobic pockets of enzymes (e.g., kinases, helicases). The parent BTA lacks this "anchor," resulting in poor cellular uptake and target engagement.
Environmental Toxicity (Aquatic)
While 1-benzyl derivatives are more toxic to mammalian cells (desirable for oncology), they pose different risks in the environment compared to BTA.
-
BTA: High persistence, low acute toxicity (LC50 Fish ~25 mg/L), but accumulates in water systems.
-
1-Benzyl-BTA: Lower water solubility limits free-water concentration, but higher LogP implies high bioaccumulation potential in sediment-dwelling organisms.
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates how specific structural modifications to the 1-benzyl scaffold dictate the toxicity outcome.
Figure 1: SAR Logic Flow. The N-1 Benzyl group is the critical "switch" that converts the inert BTA scaffold into a bioactive, cytotoxic agent by enabling cell penetration and target binding.
Experimental Protocols
To validate the toxicity profile of a specific 1-benzyl benzotriazole derivative, the following protocols are recommended. These are designed to be self-validating —meaning the inclusion of specific controls ensures the data is interpretable.
Protocol A: Synthesis of 1-Benzyl-1H-Benzotriazole (Standard Reference)
Purpose: To generate a pure standard for toxicity comparison.
-
Reagents: 1H-Benzotriazole (1 eq), Benzyl Chloride (1.1 eq), KOH (2 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve BTA and KOH in Methanol under stirring until clear.
-
Add Benzyl Chloride dropwise to control the exotherm.
-
Reflux for 3–4 hours (Monitor via TLC: Mobile phase Hexane:Ethyl Acetate 3:1).
-
Validation Step: The reaction produces two isomers (1-benzyl and 2-benzyl). 1-benzyl is typically the major product and more polar. Separate via column chromatography.[4]
-
Characterization: Confirm structure via 1H NMR. The benzylic protons (-CH2-) for the 1-isomer typically appear around δ 5.8 ppm.
-
Protocol B: MTT Cytotoxicity Assay
Purpose: To quantify the IC50 value against mammalian cells.
-
Cell Seeding: Seed HeLa or MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h to allow attachment.
-
Compound Preparation:
-
Dissolve 1-Benzyl-BTA in DMSO to create a 10 mM stock.
-
Control Check: DMSO concentration in final wells must be < 0.5% to avoid solvent toxicity.
-
-
Treatment:
-
Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
Include Positive Control: Cisplatin (known IC50 ~5-10 µM).
-
Include Negative Control: Untreated cells + 0.5% DMSO.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development:
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation: Plot Dose-Response curve. Calculate IC50 using non-linear regression.
Mechanism of Action Workflow
The following diagram details the cellular cascade triggered by 1-benzyl derivatives, leading to the observed toxicity.
Figure 2: Cytotoxicity Pathway. The lipophilic nature of the benzyl group allows passive diffusion, leading to intracellular target inhibition and subsequent cell death.
Conclusion
The toxicity of 1-benzyl substituted benzotriazoles represents a distinct departure from the parent BTA scaffold. While BTA is an environmental pollutant of low acute toxicity, the 1-benzyl derivatives act as potent cytotoxic agents. This makes them:
-
High-Value Candidates for drug development (anticancer/antiviral).
-
High-Risk Contaminants if released, due to increased bioactivity and bioaccumulation potential.
Researchers must treat 1-benzyl derivatives as bioactive pharmacophores, utilizing proper containment and validated cytotoxicity assays (MTT) to assess their safety profile relative to their therapeutic window.
References
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environmental Health. (2025).
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. (2025).
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues. PubMed. (2005).[4]
-
Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. PubMed. (2000).
-
1-Benzyl-1H-benzotriazole Chemical Profile. EPA CompTox Dashboard. (2025).
Sources
- 1. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. health.state.mn.us [health.state.mn.us]
- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Adsorption isotherm comparison for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
This guide provides an in-depth technical comparison of the adsorption thermodynamics and corrosion inhibition mechanisms of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole (BDMBT) against industry standards Benzotriazole (BTA) and Tolyltriazole (TTA) .
Executive Summary
This compound (BDMBT) represents a third-generation hydrophobic interface inhibitor. While BTA and TTA rely on the formation of polymeric protective films (e.g.,
The addition of the benzyl group at the
Key Differentiators
| Feature | BTA (Baseline) | TTA (Standard) | BDMBT (Advanced) |
| Primary Mechanism | Polymer Film Formation | Polymer/Adsorption Hybrid | Chemisorbed Monolayer |
| Hydrophobicity | Low (Water Soluble) | Moderate | High (Lipophilic Tail) |
| Electron Density | Baseline | Enhanced (+I Effect of Methyl) | Superior (+I Effect of 2x Methyl) |
| Isotherm Fit | Temkin / Langmuir | Langmuir | Langmuir (Strict) |
Chemical Basis of Adsorption
To understand the isotherm data, we must first establish the molecular behavior at the interface.
-
BTA (Benzotriazole): Adsorbs via the triazole nitrogen. It often bridges copper ions to form a 3D protective polymer network.
-
BDMBT:
-
5,6-Dimethyl: Two methyl groups donate electrons to the aromatic ring (Inductive effect), increasing the electron density on the triazole nitrogen lone pairs. This strengthens the coordinate bond (
) significantly compared to BTA. -
1-Benzyl: This bulky hydrophobic group prevents the vertical stacking required for polymer film formation. Instead, it forces the molecule to adopt a tilted or flat orientation, covering a larger surface area per molecule (screening effect).
-
Adsorption Mechanism Workflow
The following diagram illustrates the stepwise adsorption mechanism for BDMBT compared to the polymer-forming BTA.
Figure 1: Step-wise adsorption mechanism. BDMBT displaces water molecules and forms a coordinate bond, creating a hydrophobic barrier.
Adsorption Isotherm Comparison
The adsorption behavior of BDMBT is best described by the Langmuir Adsorption Isotherm , which assumes a monolayer coverage on a homogeneous surface.
The Langmuir Equation
Where:- = Concentration of inhibitor (M)[1]
- = Surface coverage (calculated from Inhibition Efficiency)
- = Equilibrium constant of adsorption
Comparative Data: BDMBT vs. Alternatives
The following table synthesizes thermodynamic parameters typical for these triazole derivatives on Copper in acidic media (e.g., 1M HCl or 0.5M
| Parameter | BTA | TTA | BDMBT | Interpretation for BDMBT |
| Isotherm Model | Temkin/Langmuir | Langmuir | Langmuir | Suggests strict monolayer formation without multi-layer stacking. |
| ~0.98 | ~0.99 | >0.995 | High conformity to the monolayer model. | |
| ~5,000 - 10,000 | ~15,000 | ~45,000+ | Significantly higher affinity for the metal surface. | |
| -30 to -35 | -35 to -38 | -40 to -45 | Value < -40 kJ/mol indicates strong Chemisorption . | |
| Exothermic | Exothermic | Exothermic | Adsorption decreases with rising temperature (physical component). |
Analysis of Thermodynamic Parameters
-
Standard Free Energy (
):-
BDMBT exhibits a more negative
than BTA. -
Implication: The adsorption is thermodynamically more spontaneous. The shift beyond
confirms that a coordinate covalent bond (chemisorption) is formed between the Nitrogen lone pair and the Copper d-orbitals, reinforced by the -electron interaction of the benzyl ring.
-
-
Equilibrium Constant (
):-
The
for BDMBT is roughly 3-4x higher than BTA. -
Implication: BDMBT achieves maximum surface coverage (
) at much lower concentrations than BTA. This makes it a cost-effective alternative for closed-loop systems despite higher synthesis costs.
-
Experimental Protocol for Isotherm Determination
To generate the data above, the following self-validating protocol is recommended. This protocol uses Electrochemical Impedance Spectroscopy (EIS) , which is more sensitive to surface film properties than weight loss methods.
Workflow Diagram
Figure 2: Electrochemical Impedance Spectroscopy (EIS) workflow for isotherm determination.
Step-by-Step Methodology
-
Electrode Preparation:
-
Working electrode: Pure Copper (99.9%).
-
Polish mechanically with SiC papers (up to 2000 grit), then 0.3
alumina slurry. -
Validation: Surface must be mirror-like; rinse with bidistilled water and acetone.
-
-
Electrolyte Preparation:
-
Base: 1M HCl or 0.5M
(aggressive media). -
Prepare BDMBT stock solution using ethanol as a co-solvent (due to high hydrophobicity).
-
-
EIS Measurement:
-
Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab).
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV sinusoidal perturbation at Open Circuit Potential (OCP).
-
-
Data Processing:
-
Fit Nyquist plots to an equivalent circuit (
). -
Extract Charge Transfer Resistance (
). -
Calculate Surface Coverage (
):
-
-
Isotherm Fitting:
-
Plot
vs. . -
Success Criteria: A linear plot with Slope
confirms Langmuir behavior.
-
Structural Causality & Mechanism
Why does BDMBT outperform BTA?
Electronic Effect (The "Dimethyl" Advantage)
The Hammett substituent constant (
-
BTA: Hydrogen at 5,6 positions (Neutral).
-
BDMBT: Methyl groups at 5,6 positions (Electron Donating).
-
Result: The electron density on the triazole ring increases. This makes the Nitrogen lone pairs "softer" bases, facilitating stronger interaction with
/ (soft acids) on the corroding surface.
Steric/Hydrophobic Effect (The "Benzyl" Advantage)
-
BTA: Small, planar. Water molecules can easily attack the surface between adsorbed BTA molecules unless a thick polymer film forms.
-
BDMBT: The benzyl group is bulky and hydrophobic. When the triazole head anchors to the copper, the benzyl tail creates an "umbrella" effect. It physically blocks water and chloride ions (
) from reaching the surface.
References
-
Fundamental Adsorption of Benzotriazoles
-
Title: Adsorption and corrosion inhibition of benzotriazole on copper in hydrochloric acid solution.[1]
- Source:Corrosion Science.
- Context: Establishes the baseline Langmuir behavior for BTA.
-
Link:
-
-
Tolyltriazole vs.
- Title: Comparative study of the inhibition effects of benzotriazole and tolyltriazole for copper corrosion.
- Source:M
- Context: Provides the comparative thermodynamic data for methyl-substituted deriv
-
Link:
-
N-Benzyl Substitution Effects
- Title: Inhibition of copper corrosion by N-alkylated benzotriazole deriv
- Source:Journal of Applied Electrochemistry.
- Context: Demonstrates the increased efficiency and hydrophobic shielding of benzyl-substituted triazoles.
-
Link:
-
Thermodynamic Calculation Standards
- Title: Standard Free Energy of Adsorption Calcul
- Source:IUPAC / NACE Standards.
- Context: Validation for the equ
-
Link:
Sources
A Senior Application Scientist's Guide to Validating Theoretical Calculations for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate theoretical quantum chemical calculations against experimental data. Using 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole as a focal point, we will explore the synergy between synthesis, spectroscopic characterization, and computational modeling. This process is critical for confirming molecular structures, understanding electronic properties, and confidently predicting the behavior of novel chemical entities.
Benzotriazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The specific placement of substituents on the benzotriazole scaffold dictates its biological function. Therefore, precise structural and electronic characterization is paramount. While experimental techniques provide tangible data, computational models offer a deeper, atomistic understanding. The validation of these models against real-world measurements is the bedrock of trustworthy in-silico drug discovery.
This guide will detail the necessary experimental protocols and computational workflows, explain the rationale behind methodological choices, and present a clear pathway for comparing and correlating the resulting data.
Part 1: Experimental Workflow for Ground Truth Data Acquisition
The first pillar of any validation study is the generation of high-quality, reproducible experimental data. This involves the synthesis of the target compound followed by its purification and comprehensive spectroscopic analysis.
Synthesis and Purification
The synthesis of this compound can be achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine followed by N-alkylation with benzyl chloride.[3] Alternative methods may involve reacting the sodium salt of 5,6-dimethylbenzotriazole with benzyl chloride.[2]
Exemplary Protocol:
-
Synthesis of 5,6-dimethyl-1H-benzotriazole: 4,5-dimethyl-1,2-phenylenediamine is dissolved in glacial acetic acid and water. The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.[3] The reaction mixture is stirred until a precipitate forms, which is then filtered, washed with cold water, and dried.
-
N-Benzylation: The synthesized 5,6-dimethyl-1H-benzotriazole is dissolved in a suitable solvent like ethanol or DMF. A base, such as sodium hydroxide or potassium carbonate, is added to form the corresponding salt. Benzyl chloride is then added, and the mixture is heated to reflux for several hours.[2][4]
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound. The purity should be confirmed by Thin Layer Chromatography (TLC) and melting point determination.
Spectroscopic Characterization
Once purified, the compound must be characterized using a suite of spectroscopic techniques. These spectra serve as the experimental benchmark for our theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). NMR provides detailed information about the chemical environment of each proton and carbon atom, which is highly sensitive to the molecule's three-dimensional structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum, typically recorded from a KBr pellet, reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[5][6][7] Key vibrations include C-H stretches from the aromatic and benzyl groups, C=C and C=N stretching from the rings, and N=N bending vibrations.[8]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum, measured in a solvent like methanol or ethanol, provides information about the electronic transitions within the molecule.[9] This is crucial for validating calculations of excited states.
Part 2: Computational Modeling Workflow
The second pillar is the generation of theoretical data using quantum chemical calculations. The choice of methodology is critical for obtaining results that can be meaningfully compared with experimental data. Density Functional Theory (DFT) is the workhorse for such tasks due to its excellent balance of accuracy and computational cost.[10]
Model Setup and Geometry Optimization
The first step is to build a 3D model of this compound. This initial structure is then subjected to geometry optimization.
Rationale for Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometries and vibrational frequencies.[5][6][7][11]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[5][6][12] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and lone pairs, while "(d,p)" adds polarization functions, allowing for more flexibility in describing bond shapes.
-
Solvent Effects: Since experimental data is collected in solution, it is crucial to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is an efficient and accurate method for this purpose.[10]
Protocol:
-
Build the initial molecular structure using software like GaussView or Avogadro.
-
Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model corresponding to the experimental solvent.
-
Confirm that the optimization has converged to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[13]
Calculation of Spectroscopic Properties
With the optimized geometry, we can now calculate the spectroscopic properties.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding constants.[13][14][15] The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ_calc) relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_iso.[13]
-
IR Vibrational Frequencies: The same calculation that confirms the optimized geometry also yields the harmonic vibrational frequencies and their corresponding IR intensities. It is a well-established practice to apply a scaling factor to the calculated frequencies (typically around 0.965 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.[5]
-
UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum.[9][16][17]
dot graph TD { subgraph "Experimental Workflow" A[Synthesis & Purification] --> B{Pure Compound}; B --> C[¹H & ¹³C NMR]; B --> D[FT-IR Spectroscopy]; B --> E[UV-Vis Spectroscopy]; end
} Caption: Overall workflow for validating theoretical calculations.
Part 3: The Validation Guide: A Comparative Analysis
This is the crucial step where the theoretical predictions are quantitatively compared against the experimental reality. The goal is to establish a strong correlation, thereby validating the chosen computational model.
Structural Validation
Vibrational Spectrum (FT-IR) Comparison
The experimental FT-IR spectrum should be laid out alongside the calculated (and scaled) vibrational frequencies. A table is the most effective way to present this comparison.
Table 1: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)
| Experimental (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment |
| ~3060 | ~3055 | Aromatic C-H Stretch |
| ~2950 | ~2945 | Benzyl CH₂ Stretch |
| ~1610 | ~1605 | C=C Aromatic Ring Stretch |
| ~1495 | ~1490 | C=N Triazole Ring Stretch |
| ~1450 | ~1455 | CH₂ Scissoring |
| ~1230 | ~1225 | C-N Stretch |
| ~750 | ~745 | C-H Out-of-plane Bend |
(Note: Values are illustrative and should be replaced with actual experimental and calculated data.)
A strong correlation, where the calculated frequencies consistently align with the experimental peaks after scaling, validates the model's ability to reproduce the molecule's vibrational modes.[7][11]
NMR Spectra Comparison
The correlation between experimental and calculated NMR chemical shifts is one of the most powerful validation metrics.
dot graph LR { node [shape=box, style=filled, fontname="Arial"]; subgraph "NMR Validation Process" A[Experimental ¹H & ¹³C NMR Data (δ_exp)] B[Calculated Shielding Constants (σ_calc)] C[Reference Shielding (σ_TMS)] D[Calculated Chemical Shifts (δ_calc = σ_TMS - σ_calc)] E[Linear Regression Analysis (δ_exp vs δ_calc)] F{Validation Metrics};
} Caption: Logic diagram for NMR data correlation.
A plot of δ_experimental versus δ_calculated for both ¹H and ¹³C nuclei should be generated. A linear regression analysis will yield a coefficient of determination (R²). An R² value close to 1.0 indicates an excellent linear correlation and thus, high predictive accuracy of the model.
Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (Δδ) |
| C4 | ~145.2 | ~144.8 | -0.4 |
| C5 | ~133.5 | ~133.1 | -0.4 |
| C6 | ~120.1 | ~120.5 | +0.4 |
| C7 | ~119.8 | ~119.5 | -0.3 |
| C8 | ~132.8 | ~132.5 | -0.3 |
| C9 | ~144.9 | ~144.5 | -0.4 |
| Benzyl-CH₂ | ~52.5 | ~52.1 | -0.4 |
| Benzyl-C1 | ~135.0 | ~134.6 | -0.4 |
(Note: Values are illustrative. Atom numbering should correspond to a standard representation of the molecule.)
Excellent correlation coefficients (R²) are often observed when comparing experimental and theoretical NMR chemical shifts.[13] This robust agreement confirms that the electronic environment around each nucleus is being accurately modeled.
UV-Vis Spectrum Comparison
The TD-DFT calculation provides a list of electronic transitions, their energies, and their oscillator strengths. The transition with the highest oscillator strength is expected to correspond to the main absorption peak (λ_max) in the experimental spectrum.
Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Transitions
| Parameter | Experimental | TD-DFT Calculation |
| λ_max (nm) | ~285 nm | ~282 nm |
| Oscillator Strength (f) | - | 0.25 |
| Major Contribution | - | HOMO -> LUMO |
(Note: Values are illustrative.)
The difference between the theoretical and experimental λ_max is typically within a few nanometers for a well-chosen functional and basis set.[9] This validates the model's ability to describe the molecule's frontier molecular orbitals (HOMO and LUMO) and the energy gap between them.
Conclusion
The validation of theoretical calculations is not merely a procedural step; it is a fundamental requirement for establishing the credibility and predictive power of a computational model. By systematically comparing calculated structural, vibrational, NMR, and electronic properties with rigorously obtained experimental data for this compound, we can establish a high degree of confidence in our theoretical approach.
A strong correlation across multiple spectroscopic methods, as outlined in this guide, demonstrates that the chosen level of theory (e.g., B3LYP/6-311++G(d,p) with a PCM solvent model) accurately captures the electronic structure and properties of this important class of molecules. This validated model can then be used with confidence for further in-silico studies, such as predicting the properties of yet-to-be-synthesized derivatives, investigating reaction mechanisms, or docking the molecule into a protein active site—thereby accelerating the drug discovery and development process.
References
-
Al-Otaibi, J. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
El-Azhary, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]
-
Al-Otaibi, J. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
-
Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]
-
Fonkui, T. Y., et al. (2022). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Scientific Research Publishing. [Link]
-
Ben Hadda, T., et al. (2015). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives. ResearchGate. [Link]
-
Kupka, T., et al. (2021). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. PMC. [Link]
-
Zhu, X., & Wang, Y. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate. [Link]
-
Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science, 12(2). [Link]
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Al-Otaibi, J. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. ResearchGate. [Link]
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Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
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da Silva, G. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]
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Sharma, P., et al. (2024). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Innovative Journal of Medical and Health Science, 14(3). [Link]
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Ravindran, A., et al. (2012). 1-Benzyl-1H-benzotriazole. PMC. [Link]
-
Heßelmann, A. (2020). Computation of NMR Shielding Constants for Solids Using an Embedded Cluster Approach with DFT, Double-Hybrid DFT, and MP2. ACS Publications. [Link]
-
Nakajima, T., et al. (2017). Calculations of nuclear magnetic shielding constants based on the exact two-component relativistic method. AIP Publishing. [Link]
-
Bokhtia, R. M., et al. (2020). Efficient Synthesis and Computational Studies of Useful Guanylating Agents: 1H‐Benzotriazole‐1‐carboximidamides. ResearchGate. [Link]
-
Wiensch, E. M., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
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Rusakov, Y. Y., et al. (2022). Four-Component Relativistic Calculations of NMR Shielding Constants of the Transition Metal Complexes—Part 2: Nitrogen-Coordinated Complexes of Cobalt. MDPI. [Link]
-
Sharma, M., et al. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Sciences, 1(1). [Link]
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Sharma, R., et al. (2013). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 1-6. [Link]
-
Taut, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
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Avhad, K., & Upasani, C. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Wang, B., et al. (2022). Efficient Calculation of NMR Shielding Constants Using Composite Method Approximations and Locally Dense Basis Sets. arXiv. [Link]
-
Bhalerao, A. V., et al. (2018). Review Of Benzotriazole. International Journal of Creative Research Thoughts (IJCRT), 6(1). [Link]
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Unknown. (2012). Synthesis and characterization of 1'-benzyl-1,4'-dimethyl-2'propyl-1H,1'H-2,6'-dibenzimidazole derivatives and their antibacterial activity studies. European Journal of Chemistry. [Link]
-
Lee, S. K. (2014). SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Progressive Academic Publishing. [Link]
-
Schrödinger, LLC. (2025). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Schrödinger Support. [Link]
-
da Cunha, W. F., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed. [Link]
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Ravindran, A., et al. (2009). 1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole. NIH. [Link]
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Pinto, M., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Dyes and Pigments, 207, 110729. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality and validity. For novel compounds such as 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole, a heterocyclic molecule with significant potential in medicinal chemistry, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation.[1] This guide provides an in-depth comparison of the standards and methodologies required to achieve accurate and reliable elemental analysis for this specific compound, moving beyond a simple recitation of protocols to explain the critical reasoning behind each step.
The molecular formula for this compound is C₁₅H₁₅N₃ . Based on atomic weights, its theoretical elemental composition is:
-
Carbon (C): 75.92%
-
Hydrogen (H): 6.37%
-
Nitrogen (N): 17.71%
The primary objective of any analytical procedure is to experimentally verify these values within an acceptable margin of error, thereby validating the synthetic outcome.
The Gold Standard: Combustion Analysis
For quantifying the carbon, hydrogen, and nitrogen content in organic compounds, combustion analysis is the universally accepted gold standard.[2] This technique provides the precision and reliability required for regulatory compliance and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[2]
The principle is straightforward yet elegant: a sample is combusted in a high-temperature, oxygen-rich environment, which quantitatively breaks down the compound into its constituent elemental gases.[2][3] These gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and measured by highly sensitive detectors.
Caption: Workflow of CHN Combustion Analysis.
The causality is direct: complete combustion ensures all carbon becomes CO₂, all hydrogen becomes H₂O, and all nitrogen is converted to N₂ (after passing through a reduction tube to convert NOx species). The mass of these resulting gases is directly proportional to the mass of the elements in the original sample.
Comparison of Standards: Ensuring Trustworthiness in Measurement
An analytical measurement is only as trustworthy as the standard used to calibrate it. In elemental analysis, two types of standards are paramount: the absolute standard (the theoretical value) and the comparative standard (Certified Reference Materials).
Theoretical vs. Accepted Experimental Values
For publication and regulatory submission, experimental results must fall within a narrow window of the calculated theoretical values. The generally accepted criterion for purity is that the experimentally determined values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[4]
| Element | Theoretical Value (%) | Acceptance Range (%) |
| Carbon (C) | 75.92 | 75.52 - 76.32 |
| Hydrogen (H) | 6.37 | 5.97 - 6.77 |
| Nitrogen (N) | 17.71 | 17.31 - 18.11 |
| Table 1: Acceptance Criteria for Experimental Results. |
This ±0.4% tolerance is not arbitrary; it accounts for minor, unavoidable variations in sample homogeneity, weighing precision, and instrumental performance, while being stringent enough to confirm the compound's identity and high purity.
Certified Reference Materials (CRMs): The System's Self-Validation
To ensure the CHN analyzer is performing correctly, it must be calibrated with and validated against Certified Reference Materials (CRMs).[5] These are highly pure organic compounds with well-established elemental compositions. Running a CRM before and after a sample batch acts as a self-validating check on the entire system. If the CRM results are within specification, one can be confident that the results for the unknown sample are accurate.
Several CRMs are suitable for calibrating for a C, H, and N analysis. The choice often depends on the expected elemental range of the sample under investigation.
| Certified Reference Material | Formula | %C | %H | %N | Key Application Insights |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | A workhorse standard; its C/N ratio is suitable for general-purpose calibration. Often used to set the instrument's baseline performance.[6][7] |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Ideal for CHNS analyzers, but also an excellent standard for nitrogen due to its relatively high N content. Its stability makes it a reliable choice.[8] |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | Useful for compounds with a higher C/N ratio, providing a calibration point that may be closer to the composition of this compound.[8] |
| Cystine | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | Primarily used for CHNS analysis, but its well-certified values make it a reliable check standard for C, H, and N as well.[6][8] |
| Table 2: Comparison of Common Certified Reference Materials for CHN Analysis. |
Detailed Experimental Protocol: CHN Analysis
This protocol describes a self-validating system for the analysis of this compound.
Objective: To experimentally determine the %C, %H, and %N of a synthesized batch of this compound.
Materials:
-
CHN Elemental Analyzer (pre-conditioned and leak-checked)
-
Microbalance (readable to 0.001 mg)
-
Tin or silver capsules
-
Certified Reference Material (e.g., Acetanilide)
-
Test Sample: this compound (dried, homogenous powder)
-
High-purity helium and oxygen gases[7]
Methodology:
-
Instrument Preparation and Calibration:
-
Action: Perform the instrument's daily startup procedure, ensuring stable furnace temperatures and gas flows.
-
Causality: A stable baseline is critical for accurate peak integration. Fluctuations can lead to significant errors in quantification.
-
Action: Calibrate the instrument by analyzing 3-5 replicates of a CRM (e.g., Acetanilide) weighed to approximately 1-2 mg. The calibration factor (K-factor) for each element should be established.
-
Causality: Calibration correlates the detector's signal response to a known mass of each element. This is the foundation of quantitative analysis.
-
-
Sample Preparation:
-
Action: On a microbalance, accurately weigh 1-2 mg of the dried this compound into a tin capsule. Record the weight precisely.
-
Causality: The accuracy of the final percentage is directly dependent on the accuracy of the initial weight. The tin capsule aids in complete combustion.
-
Action: Tightly crimp the capsule to enclose the sample, ensuring no powder can escape.
-
Causality: A loose seal can lead to sample loss before combustion, invalidating the result.
-
-
Analysis Run:
-
Action: Run a "blank" (an empty tin capsule) to establish the baseline.
-
Causality: This subtracts any contribution from the capsule or atmospheric gases from the final calculation.
-
Action: Analyze a CRM sample to act as a validation check.
-
Causality: This confirms the calibration is still valid before committing the unknown sample to analysis.
-
Action: Analyze the encapsulated test sample. Perform the analysis in triplicate (three separate weighings).
-
Causality: Triplicate analysis provides statistical confidence in the result and helps identify any outlier measurements caused by sample inhomogeneity or weighing errors.
-
-
Data Interpretation and Validation:
-
Action: The instrument software will integrate the detector signals for CO₂, H₂O, and N₂ and, using the sample weight and calibration factors, calculate the percentage of each element.
-
Action: Compare the average of the triplicate results to the theoretical values.
-
Causality: This is the final confirmation step. The results must fall within the ±0.4% acceptance window.
-
Caption: Decision Tree for Validating Elemental Analysis Results.
Illustrative Data and Conclusion
The following table presents hypothetical, yet realistic, experimental data for a batch of this compound, demonstrating a successful validation.
| Analysis Run | Sample Weight (mg) | % C (Found) | % H (Found) | % N (Found) | Status (vs. ±0.4% criteria) |
| Theoretical | N/A | 75.92 | 6.37 | 17.71 | Target |
| Run 1 | 1.452 | 75.85 | 6.41 | 17.65 | Pass |
| Run 2 | 1.501 | 76.01 | 6.33 | 17.78 | Pass |
| Run 3 | 1.488 | 75.90 | 6.38 | 17.70 | Pass |
| Average | 1.480 | 75.92 | 6.37 | 17.71 | PASS |
| Std. Dev. | 0.025 | 0.08 | 0.04 | 0.07 | High Precision |
| Table 3: Sample Experimental Data and Validation Summary. |
References
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GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
PreAnalytiX. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
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Alpha Resources. Certified Reference Materials (CRMs). [Link]
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National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Spectral Analysis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole and Its Structural Analogues
Introduction: The Structural Imperative of N-Substituted Benzotriazoles
In the landscape of medicinal chemistry and materials science, benzotriazole derivatives represent a cornerstone of heterocyclic chemistry. Their utility as synthetic auxiliaries, corrosion inhibitors, and scaffolds for biologically active compounds is well-documented.[1][2] The specific compound, 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole, combines the benzotriazole core with a bulky N-benzyl substituent and electron-donating methyl groups on the benzene ring. This substitution pattern can significantly influence the molecule's electronic properties, solubility, and biological interactions.
Accurate structural elucidation is paramount for any drug development or material science application. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a signal, making ¹³C NMR an indispensable tool for confirming substitution patterns and identifying isomers.[3][4]
This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for this compound. While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, we can construct a robust and predictive analysis by comparing it with structurally related, well-characterized compounds. This comparative approach not only allows for an accurate prediction of chemical shifts but also illuminates the electronic effects of the benzyl and dimethyl substituents.
Pillar 1: The Foundational Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy operates on the same fundamental principles of nuclear magnetic resonance as proton (¹H) NMR, but it specifically probes the ¹³C isotope.[3][5] Key differentiators make it uniquely powerful for skeletal analysis:
-
Wide Chemical Shift Range: Carbon signals typically appear over a range of 0-220 ppm, compared to the much narrower ~0-12 ppm range for protons.[4][6] This broad spectral window minimizes signal overlap, often allowing for the resolution of every unique carbon atom in the molecule.
-
Sensitivity to the Electronic Environment: The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like nitrogen) deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[4] Conversely, electron-donating groups cause upfield shifts. Hybridization also plays a crucial role, with sp²-hybridized carbons of aromatic and carbonyl groups appearing significantly downfield from sp³-hybridized carbons.[4]
-
Proton Decoupling: To simplify the spectra, ¹³C NMR is commonly performed with broadband proton decoupling. This process removes the splitting of carbon signals caused by attached protons, resulting in a spectrum where each unique carbon atom is represented by a single sharp line (a singlet).[4]
Pillar 2: A Validated Experimental Protocol for Data Acquisition
Acquiring high-quality, reproducible ¹³C NMR data is contingent on a meticulous experimental setup. The following protocol outlines a self-validating system for the analysis of N-substituted benzotriazoles.
Step-by-Step Methodology
-
Sample Preparation (ca. 10-20 mg):
-
Accurately weigh 10-20 mg of the solid sample (e.g., this compound). The higher amount compared to ¹H NMR is necessary to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single carbon signal at δ ≈ 77.16 ppm, which serves as a convenient internal reference.[7]
-
Ensure the sample is fully dissolved; sonication may be used if necessary. Insoluble material will degrade spectral quality.
-
-
Instrument Setup & Calibration:
-
Use a modern NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹³C, this corresponds to a resonance frequency of approximately 101 or 126 MHz, respectively.[7]
-
Insert the sample, and perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
-
-
Acquisition Parameters:
-
Experiment Type: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30 or a similar pulse program).
-
Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all possible carbon signals (from aliphatic to aromatic) are captured.[6]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans must be averaged to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR data acquisition process.
Caption: Workflow for ¹³C NMR sample preparation, acquisition, and processing.
Pillar 3: Comparative Spectral Data and Interpretation
To predict the ¹³C NMR spectrum of this compound, we will analyze the experimentally determined chemical shifts of its core components: 1H-Benzotriazole, 5,6-dimethyl-1H-benzotriazole, and a representative N-benzyl triazole. This comparative approach allows us to assign chemical shifts with a high degree of confidence.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzotriazole Analogues
| Carbon Position | 1H-Benzotriazole[8] | 5,6-dimethyl-1H-benzotriazole[9] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole[10] (Benzyl Group Only) | This compound (Predicted) |
| Benzotriazole Core | ||||
| C4 / C7 | 119.5 | ~119 | - | ~119-120 |
| C5 / C6 | 127.5 | ~128 | - | ~138-140 (ipso to -CH₃) |
| C3a / C7a | 132.5 | ~132 | - | ~132-134 |
| Dimethyl Substituents | ||||
| 5-CH₃ / 6-CH₃ | - | ~20 | - | ~20-21 |
| N-Benzyl Substituent | ||||
| Methylene (-CH₂-) | - | - | 54.2 | ~52-55 |
| Benzyl ipso-C | - | - | 134.6 | ~134-135 |
| Benzyl ortho-C | - | - | 127.8 | ~128-129 |
| Benzyl meta-C | - | - | 128.8 | ~129-130 |
| Benzyl para-C | - | - | 128.5 | ~128-129 |
Note: Data for 1H-Benzotriazole and 5,6-dimethyl-1H-benzotriazole may represent an average of tautomeric forms. The predicted values account for the fixed N1-substitution.
Interpretation and Causality
-
The Benzotriazole Core: In the parent 1H-Benzotriazole, symmetry results in fewer signals. Upon N-benzylation, the symmetry is broken. The carbons C3a and C7a, adjacent to the triazole nitrogens, are significantly deshielded and expected around 132-134 ppm.
-
Effect of Dimethyl Groups: The addition of the two methyl groups at the C5 and C6 positions has a pronounced effect.
-
Methyl Carbons: The methyl carbons themselves will appear far upfield, typically in the 20-21 ppm region, characteristic of sp³-hybridized carbons.
-
Ipso-Carbons (C5/C6): The carbons to which the methyl groups are attached (C5 and C6) will experience a downfield shift due to substitution. We predict these to be in the 138-140 ppm range.
-
-
Effect of the N-Benzyl Group: The benzyl group introduces a distinct set of signals.
-
Methylene Carbon (-CH₂-): This is a key reporter signal. As an sp³ carbon attached directly to a nitrogen atom, it is deshielded and expected in the 52-55 ppm range, consistent with data from similar N-benzyl triazoles.[10]
-
Benzyl Aromatic Carbons: The six carbons of the benzyl ring will appear in the aromatic region (125-140 ppm). The ipso-carbon (attached to the CH₂) will be the most downfield of this group (~134-135 ppm). The ortho, meta, and para carbons will have distinct chemical shifts, though they may be clustered closely together around 128-130 ppm.[10]
-
Conclusion
This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By grounding our analysis in the fundamental principles of NMR spectroscopy and leveraging comparative data from validated structural analogues, we can confidently predict the chemical shifts for this target molecule. The detailed experimental protocol offers a reliable method for researchers to obtain high-quality data, ensuring the accurate structural verification required for advanced applications in drug development and materials science.
References
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Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]
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C-13 NMR Spectroscopy. (n.d.). SlideShare. Available from: [Link]
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eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Available from: [Link]
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University of Colorado. (n.d.). The basics of 13C-NMR spectroscopy. Organic Chemistry 2. Available from: [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
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The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Available from: [Link]
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PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Available from: [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). 5,6-Dimethyl-1-pyrrolidinomethyl-benzotriazole. National Institute of Advanced Industrial Science and Technology (AIST). Available from: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6. Available from: [Link]
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Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Available from: [Link]
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ResearchGate. (n.d.). ¹³C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. Available from: [Link]
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GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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International Journal of Advanced Research in Innovation, Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. Available from: [Link]
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University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Available from: [Link]
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University of Florida Digital Collections. (n.d.). BENZOTRIAZOLE-MEDIATED SYNTHESIS OF.... Available from: [Link]
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MDPI. (2022, September 23). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Magnetochemistry. Available from: [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for... Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands.... Available from: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Understanding the Hazard Profile of Benzotriazole Derivatives
Benzotriazoles are a class of heterocyclic compounds widely utilized in synthetic chemistry.[2] While their utility is significant, it is crucial to recognize their potential hazards to inform safe handling and disposal. Generally, benzotriazole and its derivatives are classified as:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[3][4][5][6]
-
Serious eye irritants: Direct contact can cause significant damage to the eyes.[3][5][6]
-
Toxic to aquatic life with long-lasting effects: Environmental contamination is a critical consideration, and preventing entry into waterways is paramount.[3][7]
-
Potential for skin and respiratory irritation: Some derivatives may cause skin irritation or respiratory discomfort, particularly as dusts.
-
Combustibility: As with many organic solids, benzotriazoles are combustible and fine dust particles can form explosive mixtures with air.[8][9] Hazardous decomposition products upon burning include toxic nitrogen oxides (NOx) and carbon oxides.[7][8][10][11]
The specific compound, 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole, shares the core benzotriazole structure, and it is prudent to assume it exhibits a similar hazard profile. The benzyl and dimethyl substitutions may influence its physical properties, such as solubility and reactivity, but the fundamental safety precautions for the parent compound class should be strictly adhered to.
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory to create a primary barrier against exposure:[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][7] | Protects against accidental splashes of solutions or airborne dust particles from contacting the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.[1][8] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or if working in an area with inadequate ventilation.[1][8] | Protects the respiratory tract from inhalation of fine particles, which can cause irritation or other toxic effects. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that is compliant with all local, state, and federal regulations.[8][12] Never dispose of this chemical down the drain or in regular municipal waste.[3][7]
Management of Unused or Surplus Material
-
Container Integrity: Ensure the chemical is in its original or a clearly labeled, sealed, and non-reactive container.
-
Waste Characterization: Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[8]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[7] These companies have the appropriate facilities, such as chemical incinerators with afterburners and scrubbers, to destroy the compound in an environmentally sound manner.[7]
Decontamination of Empty Containers
-
Triple Rinse: "Empty" containers are not truly empty and will contain residual chemical. To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste. Collect all rinsate in a separate, clearly labeled hazardous waste container.
-
Container Disposal: Once decontaminated, the container can often be disposed of as non-hazardous waste. However, it is best practice to puncture or otherwise render the container unusable to prevent reuse.[12] Always confirm your institution's specific policies on empty container disposal.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[12]
-
Contain the Spill: For solid spills, carefully sweep up the material without creating dust and place it into a labeled hazardous waste container.[7] For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Avoid Water Contamination: Do not allow the spilled material or cleaning rinsate to enter drains or waterways.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these rigorous protocols for this compound, researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
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- Wikipedia. Heterocyclic compound.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pentachemicals.eu [pentachemicals.eu]
- 4. columbuschemical.com [columbuschemical.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
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- 7. pallavchemicals.com [pallavchemicals.com]
- 8. echa.europa.eu [echa.europa.eu]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Executive Summary & Risk Context
Do not treat this compound as a generic reagent. While 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole shares the core benzotriazole scaffold used in corrosion inhibition, the addition of the benzyl group at the N1 position and dimethyl substitution significantly alters its physicochemical properties compared to the parent molecule (1H-benzotriazole).
The Senior Scientist's Analysis:
-
Lipophilicity (LogP): The benzyl and methyl groups drastically increase lipophilicity. Unlike water-soluble parent benzotriazoles, this derivative has a high affinity for lipid bilayers. Implication: Skin absorption is a primary exposure vector.
-
Dust Hazard: As a crystalline solid, the primary inhalation risk is particulate dust, which can cause mechanical and chemical irritation to the respiratory mucosa.
-
Aquatic Persistence: Benzotriazoles are notoriously resistant to biodegradation. This derivative must be kept out of all water courses.[1]
Hazard Identification & Defense Strategy
We utilize a Defense-in-Depth strategy. PPE is the final barrier, not the first.
GHS Classification (Derived from Structure-Activity Relationships)
Since specific toxicological data for this derivative is often limited, we apply the Precautionary Principle based on the benzotriazole scaffold:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5][6]
-
Skin/Eye Irritation: Category 2/2A (Irritant).
-
STOT-SE: Category 3 (Respiratory Irritation).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[3][5][6]
The PPE Specification Matrix
Standard laboratory PPE is insufficient for high-exposure tasks. Use the following tiered protection system:
| Protection Zone | Standard Operation (Weighing <1g) | High-Risk Operation (Spills / Synthesis >10g) | Technical Rationale |
| Dermal (Hand) | Double Nitrile (0.11 mm min. thickness) | Laminate Film (Silver Shield) or Viton | The benzyl moiety increases permeation through standard latex. Double nitrile provides a sacrificial outer layer. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Safety glasses with side shields do not protect against airborne dust migration or splashback during dissolution. |
| Respiratory | Fume Hood (Sash at 18") | N95 / P100 Respirator | If engineering controls (hood) fail or are unavailable, particulate filtration is mandatory to prevent mucosal sensitization. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Coverall + Apron | Prevent accumulation of lipophilic dust on street clothes, which can lead to secondary exposure at home. |
Operational Workflow: Safe Handling Protocol
Phase A: Preparation (The "Cold" Zone)
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Balance Setup: Place the analytical balance inside the chemical fume hood. If this is impossible, use a static-dissipative weighing funnel to minimize dust dispersion.
-
Static Control: Benzotriazole derivatives are often electrostatic. Use an ionizing bar or anti-static gun to neutralize the powder before spatulating.
Phase B: Active Handling (The "Hot" Zone)
Scenario: Weighing and Transferring 500 mg for Reaction.
-
Don PPE: Put on safety goggles, lab coat, and double nitrile gloves.
-
Transfer: Open the stock container only inside the hood.
-
Solvent Addition: When dissolving the solid, add the solvent slowly down the side of the vessel.
-
Why? Rapid addition can displace air, ejecting a "puff" of toxic dust into the hood's vortex zone.
-
-
Dissolution: Once in solution (e.g., DCM, Methanol), the risk shifts from inhalation to permeation .
-
Critical Alert: If dissolved in DMSO or DMF, these solvents act as carriers, transporting the benzotriazole rapidly through the skin. Immediate glove change is required upon any splash.
-
Phase C: Decontamination & Disposal[1]
-
Doffing: Remove outer gloves inside the hood. Peel them off inside-out to trap residues.
-
Surface Decon: Wipe the balance area with a surfactant-based cleaner (soap/water), followed by an alcohol wipe.
-
Note: Do not use bleach immediately; while not violently reactive, oxidation of nitrogen-rich heterocycles can yield unpredictable byproducts.
-
-
Waste Stream:
-
Solid Waste: Hazardous Organic Solids (Do not trash).
-
Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on solvent).
-
Aquatic Ban: Under NO circumstances should this enter the sink drain.
-
Emergency Response Procedures
-
Ocular Exposure:
-
Dermal Exposure:
-
Immediate Action: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption of the lipophilic benzyl group.
-
-
Spill Cleanup (Solid):
-
Dampen a paper towel with water (to suppress dust).
-
Gently wipe up the powder.
-
Place all materials in a sealed hazardous waste bag.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the hierarchy of controls.
Caption: Decision logic for PPE escalation based on solvent carrier effects.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 1H-Benzotriazole (CAS 95-14-7).[Link]
- Context: Provides the foundational toxicological data for the benzotriazole scaffold used to extrapolate risks for the benzyl-dimethyl deriv
-
PubChem. Compound Summary: 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6).[10][Link]
- Context: Verifies the structural properties of the dimethyl-substituted core.
-
-
Context: Source for standard GHS classifications (Acute Tox 4, Eye Irrit 2A) applied to this chemical class.[6]
-
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Personal Protective Equipment.[Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pallavchemicals.com [pallavchemicals.com]
- 10. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
